4-Fluoro-3-formyl-5-methylphenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-fluoro-3-formyl-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO3/c1-5-2-7(9(12)13)3-6(4-11)8(5)10/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTRJUULLDUDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C=O)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Fluoro-3-formyl-5-methylphenylboronic acid
Introduction: A Trifunctional Building Block for Advanced Synthesis
4-Fluoro-3-formyl-5-methylphenylboronic acid is a highly functionalized aromatic compound that has emerged as a valuable intermediate in the fields of medicinal chemistry, organic synthesis, and materials science.[1] Its structure is distinguished by the strategic placement of three key functional groups on a phenyl ring: a boronic acid, a formyl (aldehyde) group, and a fluorine atom, complemented by a methyl group. This unique trifunctional arrangement allows for sequential and selective chemical transformations, making it an exemplary building block for constructing complex molecular architectures.
The boronic acid moiety is primarily exploited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[2][3] The aldehyde group serves as a versatile handle for a myriad of transformations, including reductive aminations, Wittig reactions, and condensations. The fluorine atom, a common feature in contemporary pharmaceuticals, can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[4][5] This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this versatile reagent, offering field-proven insights for researchers and drug development professionals.
Core Chemical and Physical Properties
A precise understanding of a reagent's physical properties is fundamental to its effective application in experimental design. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | (4-fluoro-3-formyl-5-methylphenyl)boronic acid | [1][] |
| CAS Number | 1310384-23-6 | [1][] |
| Molecular Formula | C₈H₈BFO₃ | [][7] |
| Molecular Weight | 181.96 g/mol | [] |
| Appearance | White to slightly yellow crystalline powder | [4] |
| Canonical SMILES | B(C1=CC(=C(C(=C1)C=O)F)C)(O)O | [] |
| PubChem CID | 46739743 | [1] |
Spectroscopic and Analytical Characterization
The structural integrity of this compound is typically confirmed using a suite of standard analytical techniques. While purity is often assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), definitive structural elucidation relies on the following methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the proton and carbon framework of the molecule, respectively.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the characteristic vibrational frequencies of the functional groups, such as the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, and C-F bonds.[1][8]
Commercial suppliers typically provide access to this spectroscopic data upon request to validate the identity and purity of the material.[1][8]
Reactivity Profile and Synthetic Utility
The synthetic power of this reagent lies in the distinct reactivity of its three functional groups. This allows for a modular approach to synthesis, where each functional group can be addressed under specific reaction conditions.
The Boronic Acid Moiety: A Gateway to Biaryl Scaffolds
The primary role of the boronic acid group is to participate in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed process is one of the most robust methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and hetero-biaryl structures that are prevalent in pharmaceuticals.[3][9]
The electronic nature of the substituents on the phenylboronic acid ring significantly influences the reaction kinetics, particularly the transmetalation step.[10] In this compound, the strongly electron-withdrawing fluoro and formyl groups decrease the electron density on the boron-bearing carbon. This can make the transmetalation step slower compared to electron-rich or electron-neutral phenylboronic acids.[10] However, these reactions still proceed efficiently under optimized conditions, often with high yields.[3]
The mechanism involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organic group from the boronate complex to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol provides a general methodology that can be adapted for specific substrates. Optimization of the catalyst, ligand, base, and solvent system is often necessary.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system. A mixture such as Toluene/Ethanol/Water or Dioxane/Water is commonly used.
-
Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.
The Formyl Group: A Handle for Derivatization
The aldehyde functionality offers a second point of reactivity, which can be addressed either before or after the Suzuki coupling. This provides strategic flexibility in the synthesis of complex target molecules. Common transformations include:
-
Reductive Amination: Reaction with a primary or secondary amine followed by reduction (e.g., with NaBH(OAc)₃) to form secondary or tertiary amines.
-
Wittig Reaction: Reaction with a phosphonium ylide to form an alkene, enabling carbon chain extension.
-
Condensation Reactions: Participation in aldol or Knoevenagel condensations to form α,β-unsaturated systems.
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol.
Applications in Drug Discovery and Materials Science
The ability to construct novel, highly functionalized molecules makes this reagent particularly valuable in drug discovery.[4][11] Boronic acids themselves are a class of compounds with significant biological activity, with several boronic acid-containing drugs approved by the FDA.[11][12] By incorporating this moiety, medicinal chemists can access novel chemical space and develop targeted therapies.[4] In materials science, this building block can be used to synthesize advanced polymers and functional materials where the boronic acid, aldehyde, or resulting coupled product imparts specific electronic or binding properties.[13]
Synthesis Pathway
A common and effective method for the synthesis of substituted phenylboronic acids involves a lithium-halogen exchange from an aryl bromide precursor, followed by quenching with a borate ester and subsequent acidic hydrolysis.[5][14]
Caption: Plausible synthetic route to this compound.
This process must be conducted under strictly anhydrous and inert conditions due to the high reactivity of the organolithium intermediate.[5]
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling procedures are essential to ensure safety. The following information is synthesized from typical Safety Data Sheets (SDS) for similar phenylboronic acid derivatives.[15][16]
| Hazard Category | GHS Statements |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage:
-
Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid generation of dust. Wash hands thoroughly after handling.
-
Storage: This compound is likely moisture-sensitive.[5] Store in a tightly closed container in a cool, dry place. Recommended storage is often under an inert gas atmosphere at 2-8 °C.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound stands out as a sophisticated and versatile building block in modern organic chemistry. Its trifunctional nature provides chemists with a powerful tool for the modular synthesis of complex molecules. A thorough understanding of its reactivity, particularly in Suzuki-Miyaura cross-coupling, and careful adherence to safety protocols will enable researchers to fully exploit its potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- African Rock Art. (n.d.). 4-Fluoro-3-formylphenylboronic acid.
- ChemBK. (n.d.). This compound.
- PubChem. (n.d.). (4-Fluoro-3-methylphenyl)boronic acid. National Center for Biotechnology Information.
- Fang, H., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(38), 7029-7031. (Note: This reference describes a similar synthesis).
- Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
- Ishihara, K., et al. (2003). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 80, 179.
- Pinheiro, P. F., et al. (2021).
- Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112480.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917.
Sources
- 1. This compound [synhet.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. sites.pitt.edu [sites.pitt.edu]
- 7. chembk.com [chembk.com]
- 8. (4-Fluoro-3-forMyl-5-Methylphenyl)boronic acid(1310384-23-6) 1H NMR [m.chemicalbook.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
A Comprehensive Technical Guide to the Synthesis of 4-Fluoro-3-formyl-5-methylphenylboronic Acid
Introduction: The Strategic Importance of a Multifunctional Building Block
4-Fluoro-3-formyl-5-methylphenylboronic acid is a highly functionalized organoboron compound of significant interest to the pharmaceutical and materials science industries. Its structural features—a boronic acid moiety for carbon-carbon bond formation, a formyl group for further derivatization, and a fluorinated, substituted phenyl ring for modulating electronic and pharmacokinetic properties—make it a versatile and valuable building block.[1][2][3][4][][6]
Primarily, this reagent is designed for use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl structures.[7][8][9] The presence of the aldehyde (formyl) group provides a reactive handle for subsequent transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig-type reactions, allowing for the rapid assembly of complex molecular scaffolds. This guide provides an in-depth, field-proven methodology for the synthesis of this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.
Section 1: Synthetic Strategy and Retrosynthetic Analysis
The synthesis of arylboronic acids bearing sensitive functional groups, such as aldehydes, requires careful strategic planning. The primary challenge lies in the incompatibility of the formyl group with the highly nucleophilic and basic organometallic intermediates (organolithium or Grignard reagents) that are essential for the borylation step.[10][11] Direct exposure of the aldehyde to these reagents would result in unwanted nucleophilic addition to the carbonyl group.
Therefore, a robust synthetic strategy must incorporate a protecting group for the aldehyde. The most effective retrosynthetic approach involves the following key disconnections:
-
C-B Bond Disconnection: The boronic acid is retrosynthetically disconnected to an aryl halide (typically a bromide) and a boron source. This transformation is planned via a halogen-metal exchange followed by borylation.
-
Protecting Group Removal: The formyl group is revealed from a protected precursor, such as a cyclic acetal, which is stable to the organometallic reagents.
This leads to a logical forward synthesis starting from a readily available, pre-functionalized aryl bromide.
Caption: Retrosynthetic analysis of the target molecule.
Section 2: The Core Synthetic Pathway: A Step-by-Step Guide
The proposed synthesis is a three-step sequence starting from 5-bromo-2-fluoro-3-methylbenzaldehyde. This starting material can be sourced commercially or synthesized via established aromatic substitution methods.
Part 2.1: Step 1 - Protection of the Formyl Group
Causality and Expertise: The first critical step is to mask the electrophilic aldehyde to prevent its reaction during the subsequent low-temperature lithiation. A cyclic acetal, formed with ethylene glycol, is an ideal choice. It is exceptionally stable under strongly basic and nucleophilic conditions but is readily cleaved during the acidic workup of the borylation reaction, making the overall process highly efficient.[12]
Experimental Protocol: Synthesis of 2-(5-Bromo-2-fluoro-3-methylphenyl)-1,3-dioxolane
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 5-bromo-2-fluoro-3-methylbenzaldehyde (10.0 g, 46.1 mmol, 1.0 equiv.), ethylene glycol (5.1 mL, 92.2 mmol, 2.0 equiv.), and toluene (100 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (approx. 200 mg).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Continue refluxing until no more water is collected (typically 3-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected aldehyde as a colorless oil or low-melting solid. The product is typically of sufficient purity to be used directly in the next step without further purification.
Part 2.2: Step 2 - The Lithiation-Borylation Sequence
Causality and Expertise: This is the key C-B bond-forming step. A halogen-lithium exchange using n-butyllithium (n-BuLi) is employed to generate a highly reactive aryllithium intermediate. This reaction must be conducted at a very low temperature (-78 °C, typically a dry ice/acetone bath) to prevent side reactions, such as decomposition of the aryllithium species or reaction with the solvent (THF). The aryllithium is then trapped with a trialkyl borate, such as triisopropyl borate, which is less sterically hindered and more reactive than trimethyl borate, often leading to higher yields. The resulting boronate ester complex is then hydrolyzed in the final step.[13][14]
Caption: Key mechanism of the lithiation-borylation step.
Experimental Protocol: Synthesis of this compound
-
Setup: To a flame-dried 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add the protected aldehyde from the previous step (12.1 g, 46.1 mmol, 1.0 equiv.) and anhydrous tetrahydrofuran (THF) (150 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 19.4 mL, 48.4 mmol, 1.05 equiv.) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: To the aryllithium solution, add triisopropyl borate (12.8 mL, 55.3 mmol, 1.2 equiv.) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Hydrolysis and Deprotection (Workup): Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding 2 M hydrochloric acid (HCl) (approx. 100 mL) until the pH is ~1-2. This step is exothermic and should be done with caution. The acidic conditions will simultaneously hydrolyze the borate ester and cleave the acetal protecting group.
-
Extraction: Stir the biphasic mixture vigorously for 1-2 hours at room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Isolation: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Part 2.3: Step 3 - Purification
Causality and Expertise: The crude product often contains minor impurities, including the boroxine (the trimeric anhydride of the boronic acid) and unreacted starting materials. A simple purification by trituration or recrystallization is usually sufficient to obtain the high-purity product required for subsequent reactions.
Purification Protocol:
-
Trituration: Add a minimal amount of a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) to the crude solid. Stir vigorously, breaking up any clumps. The desired boronic acid is typically insoluble, while non-polar impurities will dissolve.
-
Filtration: Filter the resulting slurry, washing the solid with cold hexanes.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield pure this compound.
Section 3: Data Summary and Validation
The successful synthesis should be validated by standard analytical techniques to confirm the structure and assess purity.
| Parameter | Value |
| Molecular Formula | C₈H₈BFO₃[2] |
| Molecular Weight | 181.96 g/mol [2] |
| Appearance | White to off-white solid |
| Typical Overall Yield | 65-80% (over 3 steps) |
| Purity (by HPLC) | >98% |
| Key ¹H NMR Signals | Signals corresponding to the aldehyde proton (~10 ppm), aromatic protons, methyl protons, and a broad singlet for the B(OH)₂ protons. |
| Key ¹⁹F NMR Signal | A single resonance characteristic of an aryl fluoride. |
| Key ¹¹B NMR Signal | A broad singlet characteristic of a trigonal boronic acid. |
Conclusion
This guide outlines a reliable and scalable three-step synthesis for this compound. The strategy hinges on the judicious use of an acetal protecting group to circumvent the inherent reactivity of the formyl moiety towards the organolithium intermediate required for borylation. By carefully controlling reaction conditions, particularly temperature, and employing a straightforward purification, this valuable and multifunctional building block can be prepared in high yield and purity, ready for application in advanced organic synthesis and drug discovery programs.
References
- Improvement on Synthesis of Different Alkyl-Phenylboronic Acid. (n.d.). Ingenta Connect.
- Process for the preparation of substituted phenylboronic acids. (n.d.). Google Patents.
- Carson, N. (2014). The Lithiation-Borylation Strategy: Methods for Stereospecific sp3-sp3 Homologation. Illinois Chemistry.
- Phenylboronic acid – preparation and application. (2024, January 9). Georganics.
- Phenylboronic acid:Synthesis,reactions. (2023, May 9). ChemicalBook.
- This compound. (n.d.). SynHet.
- Lithiation- Borylation in Synthesis. (n.d.). University of Bristol.
- Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal.
- Application of the Lithiation−Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In Situ Conversion into 1,2,4-Trisubstituted Homoallylic Alcohols with Complete Control over All Elements of Stereochemistry. (2007). Journal of the American Chemical Society.
- Reagents and conditions: (a) variously substituted phenylboronic acid,... (n.d.). ResearchGate.
- ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis. (2014). ResearchGate.
- This compound. (n.d.). ChemBK.
- 4-Fluoro-3-formylphenylboronic acid. (n.d.). African Rock Art.
- (4-Fluoro-3-formyl-5-methylphenyl)boronic acid. (n.d.). CymitQuimica.
- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (n.d.). Google Patents.
- Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. (n.d.). ResearchGate.
- (4-Fluoro-3-formyl-5-methylphenyl)boronic acid ,98%. (n.d.). Amerigo Scientific.
- This compound - CAS 1310384-23-6. (n.d.). BOC Sciences.
- (4-Fluoro-3-forMyl-5-Methylphenyl)boronic acid. (n.d.). ChemBK.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2014). Molecules.
- 3-Fluoro-4-methylphenylboronic acid. (n.d.). Chem-Impex.
Sources
- 1. This compound [synhet.com]
- 2. chembk.com [chembk.com]
- 3. (4-Fluoro-3-formyl-5-methylphenyl)boronic acid [cymitquimica.com]
- 4. (4-Fluoro-3-formyl-5-methylphenyl)boronic acid ,98% - Amerigo Scientific [amerigoscientific.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 11. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 12. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. researchgate.net [researchgate.net]
A Technical Guide to 4-Fluoro-3-formyl-5-methylphenylboronic Acid: A Versatile Reagent in Modern Drug Discovery
For Immediate Release
Central Islip, NY – January 7, 2026 – In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and a boronic acid moiety into molecular scaffolds has become a cornerstone of rational drug design. This guide provides an in-depth technical overview of 4-Fluoro-3-formyl-5-methylphenylboronic acid , a key building block whose unique substitution pattern offers a confluence of desirable properties for the synthesis of complex pharmaceutical agents. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.
Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry
Boronic acids have emerged as indispensable tools in the pharmaceutical industry, largely due to their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds.[1] Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which has revolutionized the synthesis of biaryl and heteroaryl structures — common motifs in many approved drugs.[1] The boronic acid functional group, B(OH)₂, is a mild Lewis acid that is stable to air and moisture, yet readily participates in transmetalation with palladium catalysts under basic conditions.[1] This reactivity profile allows for the coupling of diverse organic fragments with high functional group tolerance, a critical advantage in the multi-step synthesis of complex drug molecules.
The incorporation of a fluorine atom, as seen in the subject compound, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter the acidity of nearby protons, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.
Core Compound Profile: this compound
This compound, with the CAS number 1310384-23-6 , is a trifunctional reagent that presents a unique combination of reactive handles for synthetic chemists.[2][3] The boronic acid group serves as the primary anchor for cross-coupling reactions, while the aldehyde (formyl) group provides a versatile site for subsequent modifications, such as reductive amination, oxidation to a carboxylic acid, or olefination. The fluorine and methyl groups provide steric and electronic differentiation on the phenyl ring, influencing the reactivity and conformation of the molecule and its derivatives.
| Property | Value | Source |
| CAS Number | 1310384-23-6 | [2][3] |
| Molecular Formula | C₈H₈BFO₃ | [2] |
| Molecular Weight | 181.96 g/mol | |
| IUPAC Name | (4-Fluoro-3-formyl-5-methylphenyl)boronic acid | |
| Appearance | Typically a solid | |
| Primary Application | Pharmaceutical intermediate, organic synthesis | [3][4] |
Synthesis and Mechanistic Considerations
A logical workflow for the synthesis is depicted below:
Caption: A plausible synthetic workflow for this compound.
Causality in Experimental Design: The protection of the aldehyde group in step B is crucial to prevent its reaction with the highly nucleophilic organometallic intermediate formed in step C. The choice of protecting group and the conditions for the halogen-metal exchange must be carefully optimized to avoid side reactions. The final hydrolysis and deprotection steps are typically performed in a one-pot fashion to streamline the process.
The Suzuki-Miyaura Cross-Coupling Reaction: A Practical Protocol
The primary utility of this compound lies in its application in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. This reaction is fundamental in the synthesis of numerous pharmaceutical compounds.
General Experimental Protocol:
A general, representative protocol for a Suzuki-Miyaura coupling reaction using this compound is as follows:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Trustworthiness through Self-Validation: The success of a Suzuki-Miyaura coupling is highly dependent on the purity of the reagents and the exclusion of oxygen. The use of degassed solvents and maintaining an inert atmosphere are critical. The progress of the reaction should be carefully monitored to avoid the formation of byproducts from prolonged heating.
Applications in Drug Discovery
The structural motifs present in this compound make it a valuable precursor for the synthesis of a wide range of biologically active molecules. While specific examples of its direct use in the synthesis of named drug candidates are not widely published, its utility can be inferred from the importance of substituted biaryl structures in pharmaceuticals. This building block is particularly well-suited for the synthesis of inhibitors of enzymes such as kinases and proteases, where the biaryl moiety can occupy hydrophobic pockets in the active site.
The aldehyde functionality allows for the introduction of various pharmacophoric groups. For instance, reductive amination can be used to introduce basic amine groups, which are often crucial for salt formation and improving the aqueous solubility of a drug candidate.
Conclusion
This compound is a highly functionalized and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature, combining the reliable reactivity of a boronic acid in cross-coupling reactions with the synthetic flexibility of an aldehyde and the beneficial electronic properties of a fluorine atom, makes it a powerful tool for the synthesis of complex molecular architectures. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of such well-designed building blocks will be paramount to the success of future drug discovery endeavors.
References
- LookChem. (4-Fluoro-3-forMyl-5-Methylphenyl)boronic acid. [Link][2]
- ChemBuyersGuide.com, Inc. BOC Sciences (Page 180). [Link][3]
- MySkinRecipes. (4-Fluoro-3-formyl-5-methylphenyl)boronic acid. [Link][4]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Pharmaceutical Synthesis. [Link][1]
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. Cas 1310384-23-6,(4-Fluoro-3-forMyl-5-Methylphenyl)boronic acid | lookchem [lookchem.com]
- 3. (4-Fluoro-3-formyl-5-methylphenyl)boronic acid [myskinrecipes.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
An In-depth Technical Guide to 4-Fluoro-3-formyl-5-methylphenylboronic Acid: A Key Building Block in Modern Drug Discovery
In the landscape of modern medicinal chemistry and organic synthesis, phenylboronic acids are indispensable tools for the construction of complex molecular architectures. Their prominence is largely due to their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction, a Nobel Prize-winning method for creating carbon-carbon bonds. Among the vast array of available boronic acids, those bearing multiple functional groups offer chemists a pre-packaged, versatile scaffold for building drug candidates. This compound is a prime example of such a reagent, incorporating a strategic combination of substituents that provide synthetic versatility and desirable pharmacological properties. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the formyl group serves as a reactive handle for subsequent chemical modifications.[1][2][3] This guide provides a comprehensive overview of this compound's properties, explains the synergistic role of its functional groups, and offers a detailed protocol for its application in the Suzuki-Miyaura cross-coupling reaction.
Section 1: Physicochemical and Structural Profile
A thorough understanding of a reagent's fundamental properties is critical for its effective use in synthesis and research. This compound is a solid material whose identity and characteristics are well-defined.[4] These core attributes are summarized below.
| Property | Value | Source |
| Molecular Weight | 181.96 g/mol | [][6] |
| Molecular Formula | C₈H₈BFO₃ | [][6] |
| IUPAC Name | (4-fluoro-3-formyl-5-methylphenyl)boronic acid | [4][] |
| CAS Number | 1310384-23-6 | [4][] |
| Canonical SMILES | B(C1=CC(=C(C(=C1)C=O)F)C)(O)O | [] |
Section 2: The Trifecta of Functionality: A Rationale for Utility
The utility of this compound in drug development stems from the unique interplay of its three key functional groups: the boronic acid, the fluorine atom, and the formyl group.
-
The Boronic Acid Moiety : This is the molecule's primary reactive center for cross-coupling reactions. It readily engages with palladium catalysts in the Suzuki-Miyaura cycle, enabling the formation of a new C-C bond with an aryl or vinyl halide/triflate. This reaction is highly valued for its mild conditions and tolerance of a wide range of other functional groups.[7]
-
The Fluorine Substituent : The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry.[2] Its presence can profoundly influence a molecule's properties by increasing lipophilicity, which can improve membrane permeability. Furthermore, the strong carbon-fluorine bond can block sites of metabolic oxidation, thereby enhancing the compound's pharmacokinetic profile. Fluorine's high electronegativity can also modulate the acidity of nearby protons and influence non-covalent binding interactions with target proteins.[2][8]
-
The Formyl (Aldehyde) Group : The formyl group is a versatile synthetic handle.[2] Post-coupling, it can be easily transformed into a variety of other functionalities. For example, it can undergo reductive amination to introduce secondary or tertiary amines, be oxidized to a carboxylic acid, or participate in Wittig or aldol reactions to extend the carbon skeleton. This allows for the rapid generation of a library of diverse analogs from a single cross-coupling product, accelerating the structure-activity relationship (SAR) studies that are central to drug discovery.
Section 3: Application Spotlight: The Suzuki-Miyaura Coupling Reaction
The premier application for this reagent is the Suzuki-Miyaura cross-coupling reaction, a powerful method for synthesizing biaryl compounds.[1]
Catalytic Cycle Mechanism
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: Oxidative Addition of the aryl halide to the Pd(0) complex, Transmetalation of the aryl group from the boronic acid to the palladium center (facilitated by a base), and Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a representative procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
A suitable phosphine ligand, e.g., SPhos or XPhos (0.05 equivalents)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Anhydrous Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser)
Equipment:
-
Magnetic stirrer with heating plate
-
Inert atmosphere manifold (Schlenk line)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), cesium carbonate (2.0 eq.), the phosphine ligand (0.05 eq.), and Pd₂(dba)₃ (0.02 eq.).
-
Scientist's Note: Using a slight excess of the boronic acid helps to drive the reaction to completion. Cesium carbonate is an effective base for activating the boronic acid in the transmetalation step.
-
-
Inert Atmosphere: Seal the flask with a septum and connect it to the Schlenk line. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Scientist's Note: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is crucial for catalytic activity and reproducible results.
-
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume) via syringe. The mixture should be sufficiently dilute to ensure proper stirring.
-
Scientist's Note: The addition of water is often essential for the transmetalation step, though the optimal solvent ratio can vary depending on the specific substrates.
-
-
Reaction: Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired biaryl product.
Section 4: Quality Control and Characterization
To ensure the integrity of experimental results, both the starting material and the final purified product must be rigorously characterized. Suppliers of this compound typically provide analytical data to confirm its purity.[4] Standard analytical methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B): To confirm the molecular structure and assess purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight of the compound and determine its purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An alternative method for volatile compounds to check purity and identity.[4]
Conclusion
This compound is more than just a chemical reagent; it is a strategically designed building block for modern chemical synthesis. Its combination of a reactive boronic acid, a pharmacologically beneficial fluorine atom, and a synthetically versatile formyl group makes it an exceptionally valuable tool for researchers, particularly those in drug discovery and materials science.[9] By enabling efficient C-C bond formation while providing multiple avenues for subsequent molecular elaboration, this compound empowers chemists to accelerate the discovery and development of novel, high-value molecules.
References
- This compound - ChemBK. ChemBK. [Link]
- Suzuki-Miyaura Coupling - Organic Synthesis. Organic-synthesis.org. [Link]
- 4-Fluoro-3-formylphenylboronic acid - African Rock Art. african-rock-art.com. [Link]
- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC - NIH.
- Suzuki-Miyaura cross-coupling reaction of bromobenzene with phenylboronic acid.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Beilstein Journals. [Link]
- Suzuki–Miyaura Cross-Coupling Reaction and Potential Applic
- (4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580 - PubChem. PubChem. [Link]
- 4-Fluoro-3-formylphenylboronic acid - Oakwood Chemical. Oakwood Chemical. [Link]
- 4-Fluoro-3-methylphenylboronic acid - Covethouse. covethouse.com. [Link]
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - MDPI. MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [synhet.com]
- 6. chembk.com [chembk.com]
- 7. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. covethouse.eu [covethouse.eu]
- 9. (4-Fluoro-3-formyl-5-methylphenyl)boronic acid [cymitquimica.com]
spectral data of 4-Fluoro-3-formyl-5-methylphenylboronic acid
An In-Depth Technical Guide to the Spectral Analysis of 4-Fluoro-3-formyl-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile building block in medicinal chemistry and organic synthesis, valued for its unique substitution pattern that allows for diverse chemical transformations.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive analysis of the expected spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this document leverages theoretical studies on closely related isomers and established principles of spectroscopic analysis for substituted phenylboronic acids to provide a robust predictive interpretation.[2][3] Detailed experimental protocols are provided to enable researchers to acquire and analyze high-quality spectral data, ensuring confidence in the structural elucidation of this and similar compounds.
Introduction: The Structural Significance of this compound
Phenylboronic acids are a cornerstone of modern synthetic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction.[1][4] The specific substitution pattern of this compound offers a trifecta of reactive sites. The boronic acid moiety serves as a handle for carbon-carbon bond formation. The aldehyde (formyl) group provides a site for nucleophilic attack or reductive amination. The fluorine atom and methyl group modulate the electronic properties and steric environment of the phenyl ring, influencing reactivity and potential biological activity.[1]
Accurate structural characterization is the bedrock of successful drug discovery and development. Spectroscopic techniques provide a non-destructive window into the molecular architecture, allowing for the unambiguous confirmation of the desired structure and the identification of any impurities. This guide will delve into the theoretical underpinnings and practical application of the key spectroscopic methods used to characterize this important synthetic intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
Expected ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) | N/A | The electron-withdrawing nature of the carbonyl group and the aromatic ring deshields this proton significantly. |
| Aromatic (Ar-H) | 7.5 - 8.0 | Doublet (d) or Doublet of doublets (dd) | ~2-4 Hz (⁴JH-F) | The two aromatic protons are not equivalent and will likely appear as distinct signals. They will be deshielded by the adjacent electron-withdrawing groups. Coupling to the fluorine atom is expected. |
| Boronic Acid (-B(OH)₂) | 4.5 - 6.0 | Broad Singlet (br s) | N/A | The protons of the boronic acid hydroxyl groups are acidic and undergo rapid exchange, resulting in a broad signal. The chemical shift can vary with concentration and solvent. |
| Methyl (-CH₃) | 2.2 - 2.5 | Singlet (s) | N/A | The methyl protons are attached to the aromatic ring and will appear as a singlet in a typical aromatic region. |
Causality in ¹H NMR:
-
Electron-Withdrawing Groups: The aldehyde and boronic acid groups are electron-withdrawing, which deshields (shifts to a higher ppm) the adjacent aromatic and aldehyde protons.
-
Fluorine Coupling: The fluorine atom will couple with the adjacent aromatic protons, leading to splitting of the signal (a doublet or doublet of doublets). The magnitude of the coupling constant (J) provides information about the spatial relationship between the coupled nuclei.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve polar compounds and slow down the exchange of the -OH protons.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better signal resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals to determine the relative number of protons for each peak.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Expected ¹³C NMR Spectrum:
The ¹³C NMR spectrum will provide information about the number and chemical environment of the carbon atoms. The presence of the fluorine atom will lead to C-F coupling, which is a key diagnostic feature.
| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |
| Aldehyde (-CHO) | 190 - 200 | Doublet (d) | The carbonyl carbon is highly deshielded. It will likely show a small coupling to the fluorine atom. |
| Aromatic (C-F) | 160 - 170 | Doublet (d) with large ¹JC-F | The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JC-F ≈ 240-260 Hz). |
| Aromatic (C-B) | 130 - 140 | Singlet (s) or Broad (br) | The carbon attached to the boron atom. The signal may be broadened due to the quadrupolar nature of the boron nucleus. |
| Aromatic (C-H & C-C) | 120 - 150 | Doublets (d) or Singlets (s) | The remaining aromatic carbons will appear in this region, with their chemical shifts influenced by the substituents. Carbons ortho and para to the fluorine will show smaller C-F coupling. |
| Methyl (-CH₃) | 15 - 25 | Singlet (s) or Quartet (q) in off-resonance | The methyl carbon will appear in the aliphatic region. |
Trustworthiness through Self-Validation:
The combination of ¹H and ¹³C NMR data provides a self-validating system. The number of signals in each spectrum should correspond to the number of unique protons and carbons in the molecule. Furthermore, 2D NMR techniques like HSQC can be used to directly correlate proton signals with their attached carbon signals, confirming assignments.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Use a broadband probe tuned to the ¹³C frequency.
-
Use the same lock and shim settings as for ¹H NMR.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum. This will show all carbon signals as singlets (unless coupled to fluorine).
-
Set the spectral width to cover the expected range (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and calibration).
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Boronic Acid) | 3200 - 3600 | Broad, Strong | Stretching, often showing evidence of hydrogen bonding.[5] |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching |
| C-H (Aldehyde) | 2800 - 2900 and 2700 - 2800 | Weak | Stretching, often appears as a pair of weak bands. |
| C=O (Aldehyde) | 1680 - 1710 | Strong | Stretching |
| C=C (Aromatic) | 1550 - 1650 | Medium to Strong | Stretching |
| B-O | 1310 - 1380 | Strong | Asymmetric Stretching[5] |
| C-F | 1000 - 1300 | Strong | Stretching |
Interpreting the Causality:
The position, intensity, and shape of the absorption bands are characteristic of specific functional groups. For instance, the broadness of the O-H stretch is a hallmark of hydrogen bonding, a common feature in boronic acids.[5] The strong absorption of the C=O and B-O bonds are due to the large change in dipole moment during their vibration. A theoretical study on the related 3-fluoro-4-formylphenylboronic acid calculated the vibrational frequencies, providing a strong basis for these expected values.[2][3]
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): The molecular formula for this compound is C₈H₈BFO₃. The calculated monoisotopic mass is approximately 182.05 g/mol . In a high-resolution mass spectrum, this would be the most accurate mass observed.
-
Isotopic Pattern: The presence of boron with its two major isotopes, ¹⁰B (20%) and ¹¹B (80%), will result in a characteristic M+1 peak that is approximately 25% of the intensity of the molecular ion peak. This is a key signature for boron-containing compounds.
-
Fragmentation: Common fragmentation pathways may include the loss of water (-18 Da) from the boronic acid, the loss of the formyl group (-29 Da), or cleavage of the boronic acid moiety.
Workflow for Mass Spectrometry Analysis:
Caption: Workflow for Mass Spectrometry Analysis.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation:
-
Choose an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for polar molecules like boronic acids.
-
The mass analyzer can be a time-of-flight (TOF), quadrupole, or ion trap, depending on the desired resolution and accuracy.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak and confirm the molecular weight.
-
Analyze the isotopic pattern to confirm the presence of boron.
-
If fragmentation data is acquired (MS/MS), propose fragmentation pathways to further confirm the structure.
-
Conclusion: A Multi-faceted Approach to Structural Elucidation
The comprehensive spectral analysis of this compound requires a synergistic approach, integrating data from ¹H NMR, ¹³C NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for unambiguous characterization. By understanding the theoretical basis for the expected spectral features and adhering to rigorous experimental protocols, researchers and drug development professionals can confidently utilize this versatile building block in their synthetic endeavors, accelerating the pace of innovation in chemical and pharmaceutical sciences.
References
- Fanniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]
- Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15036-15044. [Link]
- Babur Sas, E. (2018). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory. Sakarya University Journal of Science, 22(6), 1886-1892. [Link]
- Chem-Impex. (n.d.). 4-Fluoro-3-methylphenylboronic acid.
- African Rock Art. (n.d.). 4-Fluoro-3-formylphenylboronic acid.
- Adamczyk-Woźniak, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 894. [Link]
- Babur Sas, E. (2018). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with Density Functional Teory.
- Chem-Impex. (n.d.). 3-Fluoro-4-methylphenylboronic acid.
Sources
An In-Depth Technical Guide to the Reactivity of 4-Fluoro-3-formyl-5-methylphenylboronic Acid
Introduction: A Versatile Building Block in Modern Organic Synthesis
4-Fluoro-3-formyl-5-methylphenylboronic acid, a trifunctional organoboron compound, has emerged as a valuable reagent in the synthesis of complex organic molecules. Its unique substitution pattern—a fluorine atom, a formyl group, and a methyl group flanking a boronic acid moiety—offers a sophisticated platform for constructing highly functionalized biaryl and heterocyclic systems. This guide provides an in-depth exploration of the reactivity of this compound, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances that govern its reactivity, provide field-proven insights for its practical application, and present detailed experimental protocols for its successful utilization in the laboratory. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the synthetic potential of this versatile building block.
The strategic placement of the substituents on the phenyl ring imparts a distinct electronic and steric profile to the molecule. The fluorine atom, being highly electronegative, enhances the Lewis acidity of the boronic acid, which can influence the kinetics of transmetalation in cross-coupling reactions.[1] The ortho-formyl group not only serves as a synthetic handle for further transformations but also partakes in intramolecular interactions that can modulate the reactivity of the boronic acid. The methyl group provides steric bulk and electronic donation, further tuning the molecule's reactivity. This combination of functionalities makes this compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4]
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is the cornerstone of the synthetic utility of this compound. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful method for the construction of biaryl structures.[5]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involving this compound proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electronic nature of this compound plays a crucial role in the transmetalation step. The electron-withdrawing effects of the fluorine and formyl groups increase the Lewis acidity of the boron center, which can facilitate the formation of the boronate complex with the base. However, these same electron-withdrawing groups can also decrease the nucleophilicity of the aryl group, potentially slowing the rate of transfer to the palladium center. The choice of base is therefore critical to activate the boronic acid effectively without promoting unwanted side reactions.
Key Parameters for Successful Coupling
Achieving high yields and purity in Suzuki-Miyaura couplings with this compound requires careful optimization of several reaction parameters.
| Parameter | Recommended Choices | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald precatalysts (e.g., XPhos Pd G3) | The choice of catalyst and ligand system is crucial for accommodating the steric and electronic properties of the substrates. Buchwald precatalysts are often effective for challenging couplings.[6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A moderately strong base is typically required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.[7] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reaction components.[8][9] |
| Temperature | 80-120 °C | Thermal energy is usually necessary to drive the reaction to completion. Microwave irradiation can also be employed to accelerate the reaction.[10] |
Experimental Protocol: A Field-Proven Methodology
The following protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established procedures for similar couplings and serves as a robust starting point for optimization.[8][11]
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide or iodide (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Beyond Biaryl Synthesis: Other Synthetic Applications
While the Suzuki-Miyaura reaction is the most prominent application, the functionalities of this compound open doors to other synthetic transformations. The formyl group can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine, providing access to a wide range of derivatives. Furthermore, the boronic acid moiety can participate in other coupling reactions, such as the Chan-Lam coupling for the formation of C-N bonds.
Conclusion and Future Outlook
This compound is a highly versatile and valuable building block in modern organic synthesis. Its trifunctional nature allows for the construction of complex molecular architectures with a high degree of control. The Suzuki-Miyaura cross-coupling reaction is the primary application of this reagent, and a thorough understanding of the reaction mechanism and the influence of its unique substitution pattern is key to its successful implementation. As the demand for novel, highly functionalized molecules in drug discovery and materials science continues to grow, the importance of sophisticated building blocks like this compound is set to increase. Future research will likely focus on expanding the scope of its applications in other catalytic transformations and leveraging its unique properties to access novel chemical space.
References
- African Rock Art. 4-Fluoro-3-formylphenylboronic acid. [Link]
- The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). [Link]
- Covethouse. 4-Fluoro-3-methylphenylboronic acid. [Link]
- Goods.com. 4-Fluoro-3-formylphenylboronic acid. [Link]
- MDPI.
- Reddit. Your "Go-To", "just couple already", Suzuki conditions?. (2021). [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- PubChem. (4-Fluoro-3-methylphenyl)boronic acid. [Link]
- PMC.
- ChemBK. This compound. [Link]
- African Rock Art. 4-Fluoro-3-formylphenylboronic acid. [Link]
- PMC.
- ResearchGate. Fluorine in Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. covethouse.eu [covethouse.eu]
- 4. FCKeditor - Resources Browser [nstu.ru]
- 5. tcichemicals.com [tcichemicals.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 4-Fluoro-3-formyl-5-methylphenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery and Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
4-Fluoro-3-formyl-5-methylphenylboronic acid is a specialized trifunctional organoboron reagent that has garnered significant interest in the fields of medicinal chemistry and advanced organic synthesis. Its unique molecular architecture, featuring a boronic acid moiety for cross-coupling reactions, an aldehyde group for further functionalization, and a fluorine atom to modulate physicochemical properties, makes it a valuable building block for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on the practical insights relevant to researchers in drug discovery and development.
The strategic placement of the fluoro, formyl, and methyl groups on the phenylboronic acid core offers a nuanced tool for molecular design. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including reductive amination, oxidation, and olefination. The fluorine substituent is a well-established bioisostere for hydrogen, capable of enhancing metabolic stability, modulating pKa, and improving binding affinity to biological targets.
This guide will delve into the practical aspects of working with this reagent, from its synthesis and characterization to its application in the synthesis of biologically active molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1310384-23-6 | [1][2] |
| IUPAC Name | (4-Fluoro-3-formyl-5-methylphenyl)boronic acid | [1] |
| Molecular Formula | C₈H₈BFO₃ | [2] |
| Molecular Weight | 181.96 g/mol | [2] |
| Boiling Point (Predicted) | 359.6 ± 52.0 °C | [3] |
Synthesis and Characterization
Postulated Synthetic Pathway:
A likely precursor for this synthesis is 5-bromo-2-fluoro-3-methylbenzaldehyde . The synthesis would proceed via a halogen-metal exchange followed by quenching with a borate ester and subsequent hydrolysis.
Figure 1: Postulated synthetic workflow for this compound.
Representative Experimental Protocol (Postulated):
-
Step 1: Lithiation. To a solution of 5-bromo-2-fluoro-3-methylbenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (argon or nitrogen), a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Step 2: Borylation. Triisopropyl borate (1.2 eq) is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Step 3: Hydrolysis and Isolation. The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M). The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Characterization:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. While specific experimental data is not widely published, a commercial supplier indicates the availability of spectral data.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons, the aldehyde proton, and the methyl protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR will show distinct resonances for the aromatic carbons, the aldehyde carbonyl carbon, and the methyl carbon. The carbon bearing the boron atom may not always be observed due to quadrupolar relaxation.
-
¹⁹F NMR will show a singlet corresponding to the fluorine atom.
-
¹¹B NMR will show a broad signal characteristic of a boronic acid.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretching of the boronic acid group (broad), C=O stretching of the aldehyde, and C-F stretching.
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound.
Applications in Organic Synthesis and Drug Discovery
The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
1. Suzuki-Miyaura Cross-Coupling Reactions:
The boronic acid functionality is a key player in the Suzuki-Miyaura reaction, enabling the formation of a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide or triflate. This reaction is widely employed in the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in biologically active compounds.
Figure 2: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Representative Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) are combined.
-
Solvent and Degassing: A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added, and the mixture is degassed by bubbling with an inert gas or by freeze-pump-thaw cycles.
-
Reaction: The reaction mixture is heated under an inert atmosphere until the starting materials are consumed, as monitored by techniques such as TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
2. Synthesis of Kinase Inhibitors and Other Bioactive Molecules:
The structural motifs accessible through this building block are prevalent in a variety of kinase inhibitors and other targeted therapies. The ability to introduce a substituted phenyl ring with a handle for further modification (the aldehyde group) is particularly advantageous in structure-activity relationship (SAR) studies. While specific examples detailing the use of this exact boronic acid are not prevalent in readily accessible literature, its application in the synthesis of oncology-focused therapeutics is a primary driver for its commercial availability.[4]
3. Further Functionalization via the Aldehyde Group:
The aldehyde group provides a gateway to a diverse range of chemical transformations, allowing for the elongation and diversification of the molecular scaffold after the key Suzuki-Miyaura coupling step.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines.
-
Oxidation: Oxidation to the corresponding carboxylic acid, providing another key functional group for amide bond formation or other derivatizations.
-
Wittig Reaction and Related Olefinations: Conversion of the aldehyde to an alkene, enabling the introduction of various substituents and further extensions of the carbon framework.
-
Grignard and Organolithium Additions: Nucleophilic addition to the aldehyde to form secondary alcohols, which can be further functionalized.
Conclusion
This compound is a potent and versatile building block for the synthesis of complex organic molecules. Its trifunctional nature allows for a modular and efficient approach to the construction of novel compounds with potential applications in drug discovery and materials science. While detailed synthetic and spectroscopic data in the primary literature remains sparse, its commercial availability and the well-established chemistry of its functional groups provide a solid foundation for its use in research and development. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its key applications, offering valuable insights for scientists and researchers working at the forefront of chemical synthesis.
References
Sources
An In-depth Technical Guide to 4-Fluoro-3-formyl-5-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical characteristics of 4-Fluoro-3-formyl-5-methylphenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document moves beyond a simple recitation of properties to offer insights into the practical application and handling of this versatile reagent, grounded in established scientific principles.
Core Molecular Identity and Physicochemical Properties
This compound, with the CAS Number 1310384-23-6, is a trifunctionalized aromatic boronic acid. The strategic placement of a fluorine atom, a formyl group, and a methyl group on the phenyl ring imparts a unique combination of reactivity and steric and electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules.[1]
Structural and General Properties
A summary of the fundamental properties of this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | (4-Fluoro-3-formyl-5-methylphenyl)boronic acid | [1] |
| CAS Number | 1310384-23-6 | [1] |
| Molecular Formula | C₈H₈BFO₃ | [2][3][4] |
| Molecular Weight | 181.96 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline powder (typical) | [5] |
| Purity | Typically ≥95% | [1] |
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| Boiling Point | 359.6 ± 52.0 °C | [2] |
| Density | 1.28 ± 0.1 g/cm³ | [2] |
| pKa | 8.00 ± 0.11 | [2] |
Expert Insight: The predicted boiling point suggests low volatility under standard laboratory conditions. The pKa is indicative of a weakly acidic compound, a characteristic feature of arylboronic acids.
Spectroscopic Characterization
Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. While specific spectra for this exact compound are not widely published, the expected spectral features can be inferred from the analysis of its functional groups and structural analogs. Chemical suppliers confirm that analytical data, including NMR, IR, and MS, are available upon request for commercial batches.[1][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the methyl protons, and the acidic protons of the boronic acid group. The aromatic protons will likely appear as doublets or multiplets, with coupling to the fluorine atom influencing their splitting patterns. The aldehyde proton will be a singlet in the downfield region (typically 9-10 ppm). The methyl protons will present as a singlet further upfield. The boronic acid protons are often broad and may exchange with residual water in the solvent.
-
¹³C NMR: The carbon NMR will display unique resonances for each carbon atom in the molecule. The carbonyl carbon of the aldehyde will be significantly downfield. The carbon atoms attached to the fluorine and boron will show characteristic chemical shifts and coupling constants (J-coupling) with these nuclei.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups:
-
A strong, broad O-H stretching band for the boronic acid group (around 3300-2500 cm⁻¹).
-
A sharp, strong C=O stretching band for the aldehyde (around 1700 cm⁻¹).
-
C-F stretching vibrations in the fingerprint region.
-
C-H stretching and bending vibrations for the aromatic ring and the methyl group.
-
B-O stretching vibrations (around 1350 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 181.96. Fragmentation patterns would likely involve the loss of water, the formyl group, and potentially other fragments from the aromatic ring.
Synthesis and Handling
General Synthetic Approach
The synthesis of substituted phenylboronic acids typically involves the reaction of an organometallic reagent (derived from the corresponding aryl halide) with a trialkyl borate, followed by acidic workup. A plausible synthetic route for this compound is outlined below. This is a generalized protocol based on established methods for similar compounds.
Caption: Generalized synthetic workflow for arylboronic acids.
Experimental Protocol (Exemplary):
-
Preparation of the Organometallic Reagent: A solution of the corresponding 1-bromo-4-fluoro-3-formyl-5-methylbenzene in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Lithiation/Grignard Formation: A solution of n-butyllithium in hexanes or magnesium turnings is added dropwise to the cooled solution. The reaction is stirred at low temperature to ensure complete formation of the organolithium or Grignard reagent.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture, maintaining the low temperature. The mixture is then allowed to slowly warm to room temperature and stirred for several hours.
-
Hydrolysis and Isolation: The reaction is quenched by the addition of an acidic solution (e.g., 1N HCl). The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the final product.
Causality in Experimental Choices: The use of anhydrous solvents and an inert atmosphere is critical to prevent the quenching of the highly reactive organometallic intermediate. The low reaction temperature is necessary to control the exothermicity of the reaction and prevent side reactions. The acidic workup is essential to hydrolyze the borate ester intermediate to the desired boronic acid.
Solubility and Storage
While specific solubility data is not widely published, arylboronic acids are generally soluble in many organic solvents such as methanol, ethanol, acetone, and dimethylformamide (DMF). Their solubility in nonpolar solvents like hexanes is typically low.
For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and strong oxidizing agents. Storage at 2-8°C is often recommended.[2]
Safety and Handling
The GHS pictogram associated with this compound is GHS07, indicating that it may cause skin irritation, eye irritation, or respiratory irritation.[1]
Hazard Statements (Typical for Arylboronic Acids):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Self-Validating Protocol for Safe Handling:
Caption: A self-validating workflow for the safe handling of this compound.
Applications in Research and Development
This compound is a valuable building block in several areas of chemical research:
-
Organic Synthesis: It serves as a key intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals.[1]
-
Drug Development: The unique substitution pattern of this molecule makes it a desirable component in the development of targeted therapies.
-
Cross-Coupling Reactions: As a boronic acid, it is a versatile substrate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.
References
- LookChem. (n.d.). Cas 1310384-23-6, (4-Fluoro-3-forMyl-5-Methylphenyl)boronic acid.
- MySkinRecipes. (n.d.). (4-Fluoro-3-formyl-5-methylphenyl)boronic acid.
- ChemBK. (n.d.). This compound.
Sources
- 1. This compound [synhet.com]
- 2. lookchem.com [lookchem.com]
- 3. (4-Fluoro-3-formyl-5-methylphenyl)boronic acid [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. (4-Fluoro-3-forMyl-5-Methylphenyl)boronic acid | 1310384-23-6 [chemicalbook.com]
- 6. (4-Fluoro-3-forMyl-5-Methylphenyl)boronic acid(1310384-23-6) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Solubility of 4-Fluoro-3-formyl-5-methylphenylboronic Acid for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, arylboronic acids are indispensable building blocks, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The solubility of these reagents is a critical, yet often overlooked, parameter that dictates reaction efficiency, purification strategies, and the developability of resulting pharmaceutical candidates. This guide provides a comprehensive technical overview of the solubility of a specific, highly functionalized arylboronic acid: 4-Fluoro-3-formyl-5-methylphenylboronic acid. While specific experimental solubility data for this compound is not widely published, this document will equip researchers with the foundational knowledge, predictive insights, and detailed experimental protocols to thoroughly characterize its solubility profile.
Understanding the Molecular Architecture and its Implications for Solubility
The solubility of this compound is intrinsically linked to its unique molecular structure. A systematic analysis of its constituent functional groups provides a predictive framework for its behavior in various solvent systems.
-
The Arylboronic Acid Moiety (-B(OH)₂): The boronic acid group is amphiphilic. The B(OH)₂ group is polar and capable of hydrogen bonding, which can contribute to solubility in polar solvents. However, in aqueous solutions, boronic acids can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form, with the equilibrium being pH-dependent.[1] At physiological pH, they tend to exist in their less soluble, neutral form.[1]
-
The Phenyl Ring: The core benzene ring is inherently nonpolar and hydrophobic, favoring solubility in organic solvents.
-
Substituent Effects:
-
Fluorine (-F): The highly electronegative fluorine atom is a weak hydrogen bond acceptor. Its presence increases the acidity of the boronic acid.[2][3] This enhanced Lewis acidity can influence interactions with polar solvents.
-
Formyl Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor. The strong resonance effect of the formyl group can decrease the electron density at the boron center, further increasing the acidity of the boronic acid.[2][3]
-
Methyl Group (-CH₃): The methyl group is a nonpolar, electron-donating group that increases the lipophilicity of the molecule, which would generally be expected to decrease aqueous solubility.
-
Collective Impact: The combination of these functional groups results in a molecule with a complex solubility profile. The presence of polar groups suggests some affinity for polar solvents, while the substituted aromatic ring points towards solubility in organic solvents. The overall solubility will be a balance of these competing factors. Generally, substituted phenylboronic acids exhibit low solubility in water.[4]
| Property | Value/Information | Source |
| IUPAC Name | (4-fluoro-3-formyl-5-methylphenyl)boronic acid | N/A |
| CAS Number | 1310384-23-6 | N/A |
| Molecular Formula | C₈H₈BFO₃ | [5] |
| Molecular Weight | 181.96 g/mol | [5] |
Theoretical and Practical Considerations for Solubility in Suzuki-Miyaura Coupling
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. The choice of solvent is critical for the success of this reaction, and it is directly influenced by the solubility of the boronic acid and other reactants.
A variety of solvents are employed in Suzuki-Miyaura couplings, often in biphasic or aqueous mixtures to facilitate the dissolution of both the organic reactants and the inorganic base. Common solvents include:
-
Toluene
-
Dioxane
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
-
Alcohols (e.g., isopropanol)
-
Water
The selection of a suitable solvent system is crucial for ensuring that a sufficient concentration of the boronic acid is in the solution to participate in the catalytic cycle.[6] Poor solubility can lead to slow reaction rates and incomplete conversions. In some cases, the use of boronate esters, such as pinacol esters, is preferred as they often exhibit better solubility in apolar solvents compared to the corresponding boronic acids.[7]
Experimental Determination of Solubility: A Methodological Approach
Given the lack of published quantitative solubility data for this compound, experimental determination is necessary. The two most common methods for assessing the solubility of compounds in drug discovery and development are the kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[8][9] It measures the concentration of a compound in a saturated solution that is formed when a concentrated DMSO stock solution is added to an aqueous buffer.[10]
Step-by-Step Protocol for Kinetic Solubility Determination:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).[8]
-
Precipitate Detection/Separation:
-
Quantification: Analyze the clear filtrate or supernatant to determine the concentration of the dissolved compound. This is typically done using UV-Vis spectrophotometry or LC-MS.[8] A calibration curve is constructed from standards of known concentrations.
Thermodynamic (Equilibrium) Solubility Assay
This method determines the true equilibrium solubility of a compound and is considered the "gold standard."[9][11] It involves equilibrating an excess of the solid compound with the solvent over a longer period.[11]
Step-by-Step Protocol for Thermodynamic Solubility Determination:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of the chosen solvent (e.g., water, buffer, or organic solvent).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours or longer) to ensure equilibrium is reached.[8][11]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a fine-pored filter (e.g., 0.22 µm).
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS against a standard curve.[12][13]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Hazards: May cause skin, eye, and respiratory tract irritation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. This compound may be moisture-sensitive.
Researchers are strongly advised to obtain the specific SDS from the supplier before commencing any experimental work.
Conclusion
While a definitive, quantitative solubility profile for this compound requires experimental determination, a thorough understanding of its molecular structure allows for reasoned predictions of its behavior. The electron-withdrawing nature of the fluoro and formyl groups, combined with the lipophilic character of the methyl-substituted phenyl ring, creates a nuanced solubility profile that must be carefully considered, particularly in the context of its application in Suzuki-Miyaura coupling reactions. The detailed kinetic and thermodynamic solubility assay protocols provided in this guide offer a robust framework for researchers to generate the critical data needed to effectively utilize this versatile building block in their synthetic and drug discovery endeavors.
References
- AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm Website. [Link]
- Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
- Anonymous. In-vitro Thermodynamic Solubility. Protocols.io. [Link]
- Domainex. Thermodynamic Solubility Assay. Domainex Website. [Link]
- BioDuro. ADME Solubility Assay. BioDuro Website. [Link]
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546–567.
- Evotec. Thermodynamic Solubility Assay. Evotec Website. [Link]
- Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1–32). The Royal Society of Chemistry.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Dąbrowski, M., et al. (2017). Solubility of phenylboronic compounds in water. Journal of Molecular Liquids, 248, 863-868.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.
- Foley, D. A., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 15(13), 3314–3317.
- ChemBK. This compound. ChemBK Website. [Link]
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.
- Dąbrowski, M., et al. (2017). Solubility of phenylboronic compounds in water. Journal of Molecular Liquids, 248, 863-868.
- Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3432.
- Thermo Fisher Scientific. (2011).
- Sigma-Aldrich. (2025). Safety Data Sheet: 3-Formyl-4-fluorophenylboronic acid.
- Lei, P., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 552–559.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
- Zarzeczańska, D., et al. (2020). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. Journal of Molecular Structure, 1202, 127265.
- Lei, P., et al. (2021). Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 552-559.
- Sigma-Aldrich. (2024).
- TCI Chemicals. (n.d.).
- Ismaili, H., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 15, 2236–2244.
- Pina, A. S., et al. (2021).
- Pelmus, M., & Petruncio, G. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. d-nb.info [d-nb.info]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. enamine.net [enamine.net]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 13. evotec.com [evotec.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 4-Fluoro-3-formyl-5-methylphenylboronic Acid
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, functional group tolerance, and relatively mild reaction conditions.[1][2][3] This palladium-catalyzed carbon-carbon bond formation between an organoborane and an organohalide has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[4][5][6] The commercial availability of a vast array of boronic acids and their derivatives, which are generally stable and less toxic than other organometallic reagents, further enhances the utility of this reaction.[1][7]
This guide focuses on a particularly valuable building block: 4-Fluoro-3-formyl-5-methylphenylboronic acid . The unique substitution pattern of this reagent—a fluorine atom, a formyl group, and a methyl group—imparts specific electronic and steric properties that make it a highly strategic component in the synthesis of targeted therapies and advanced materials.[8][9] These application notes will provide a comprehensive overview of the Suzuki coupling with this versatile reagent, from its fundamental properties and reaction mechanism to detailed, field-proven protocols and troubleshooting advice.
Reagent Profile: this compound
A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes.
Chemical Structure and Properties:
-
IUPAC Name: (4-Fluoro-3-formyl-5-methylphenyl)boronic acid[10]
-
CAS Number: 1310384-23-6[10]
-
Molecular Formula: C₈H₈BFO₃[11]
-
Molecular Weight: 181.96 g/mol [11]
| Property | Value | Source |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Solubility | Soluble in many organic solvents (e.g., Dioxane, THF, DMF) | General Knowledge |
Reactivity Insights: The substituents on the phenyl ring of this compound play a crucial role in its reactivity in the Suzuki coupling.
-
Fluorine: As a moderately electron-withdrawing group, the fluorine atom can influence the electronic properties of the molecule, potentially enhancing its biological activity in the final product.[8][9][12]
-
Formyl Group (Aldehyde): This strong electron-withdrawing group significantly impacts the electronic nature of the boronic acid. While it can slow down the transmetalation step of the Suzuki coupling compared to electron-rich boronic acids, it also provides a valuable synthetic handle for further transformations in the coupled product.[13]
-
Methyl Group: This electron-donating group can partially offset the electron-withdrawing effects of the other substituents.
The interplay of these groups requires careful optimization of the reaction conditions to achieve high yields and purity.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Coupling Mechanism
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][14][15] The three key steps are oxidative addition, transmetalation, and reductive elimination.[1][15]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organohalide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[16]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This crucial step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[16][17][18]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[15][16]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimizing the Reaction: Key Parameters for Success
Achieving a high-yielding and clean Suzuki coupling with this compound requires careful consideration of several experimental parameters.
1. Choice of Palladium Catalyst and Ligand:
-
Palladium Source: Common palladium precursors include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[15] Pd(PPh₃)₄ can often be used directly, while others require the addition of a ligand.
-
Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and enhancing its reactivity.[19] For electron-deficient boronic acids or less reactive aryl chlorides, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biarylphosphine ligands are often beneficial.[2][15] N-heterocyclic carbene (NHC) ligands are also highly effective.[2]
2. The Essential Role of the Base:
-
The base is not merely a spectator; it is a crucial activator in the transmetalation step.[16][18] It converts the boronic acid to a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center.[16][17]
-
Common Bases: A variety of bases can be employed, including inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[16] The choice of base can significantly impact the reaction rate and yield. For substrates with base-sensitive functional groups, milder bases like KF may be used.[17]
3. Solvent Selection:
-
The Suzuki coupling is versatile in its solvent compatibility.[16] Common solvents include toluene, 1,4-dioxane, and tetrahydrofuran (THF).[2][14] Often, a mixture of an organic solvent with water is used to facilitate the dissolution of the inorganic base.[14][16] The use of aqueous media is also a "green" aspect of this reaction.[5]
4. Temperature Control:
-
Most Suzuki couplings are conducted at elevated temperatures, typically ranging from 60-100 °C, to ensure a reasonable reaction rate.[14] However, some highly active catalyst systems can facilitate the reaction at room temperature.[17] The optimal temperature will depend on the specific substrates and catalyst system being used.
Detailed Experimental Protocols
The following protocols are provided as a starting point and can be further optimized based on the specific aryl halide partner and available laboratory equipment.
Protocol 1: General Procedure for Suzuki Coupling
This protocol is a robust starting point for the Suzuki coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.
-
Reaction: Stir the mixture vigorously and heat to 90 °C in an oil bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Optimized Procedure for Challenging Couplings
For less reactive aryl halides (e.g., aryl chlorides) or to improve reaction times and yields, a more advanced catalyst system is recommended.
Optimized Reaction Conditions Summary:
| Parameter | Condition | Rationale for Optimization |
| Catalyst | Pd₂(dba)₃ (2 mol%) | A more active palladium source. |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich ligand to promote oxidative addition and reductive elimination. |
| Base | K₃PO₄ (2.0 equiv) | Often more effective than carbonates for challenging couplings. |
| Solvent | Toluene/Water (10:1) | A common solvent system for modern Suzuki couplings. |
| Temperature | 100 °C | To ensure a sufficient reaction rate. |
Procedure: Follow the general procedure outlined in Protocol 1, substituting the optimized reagents and conditions listed in the table above. Reaction times are often significantly shorter with this more active catalyst system.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvents | - Use a fresh batch of catalyst.- Ensure proper degassing of solvents and thorough purging with inert gas.- Use high-purity, dry reagents and solvents. |
| Protodeboronation | - Presence of excess water or protic sources- Elevated temperatures for extended periods | - Use anhydrous solvents and dry the base before use.- Optimize the reaction time and temperature to minimize side reactions. |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Maintain a strictly inert atmosphere throughout the reaction. |
| Formation of Phosphine Oxides | - Oxidation of the phosphine ligand | - This is a common byproduct; ensure it is removed during purification. |
Applications in Research and Development
The biaryl products synthesized from this compound are valuable intermediates in several areas:
-
Drug Development: The unique substitution pattern is often found in the core structures of targeted therapies, particularly in oncology and for inflammatory diseases. The formyl group can be further elaborated to introduce other functionalities.
-
Materials Science: This building block is used in the synthesis of advanced polymers and nanomaterials with tailored electronic and photophysical properties.[8]
-
Bioconjugation: The reactivity of the formyl and boronic acid groups can be exploited for the attachment of biomolecules in the development of diagnostic tools and drug delivery systems.[8]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling Reagents: Handle all chemicals in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Boronic acids can be irritants.
-
Inert Atmosphere: Reactions under an inert atmosphere should be set up by trained personnel.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- BYJU'S. (2024). Suzuki Coupling Reaction. [Link]
- Pharmaffiliates. (2022). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
- Wikipedia. (2024). Suzuki reaction. [Link]
- Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Mettler Toledo. (2024). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
- African Rock Art. 4-Fluoro-3-formylphenylboronic acid. [Link]
- ResearchGate. (2018). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. [Link]
- ResearchGate. (2019). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
- ResearchGate. (2021). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
- Covethouse. 4-Fluoro-3-methylphenylboronic acid. [Link]
- ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- ChemBK. This compound. [Link]
- ChemBK. (4-Fluoro-3-forMyl-5-Methylphenyl)boronic acid. [Link]
- PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
- PubChem. (4-Fluoro-3-methylphenyl)boronic acid. [Link]
- PubMed Central. (2021).
- Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. mt.com [mt.com]
- 4. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. covethouse.eu [covethouse.eu]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound [synhet.com]
- 11. chembk.com [chembk.com]
- 12. chemimpex.com [chemimpex.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 4-Fluoro-3-formyl-5-methylphenylboronic Acid in Complex Molecule Synthesis
Introduction: A Multifunctional Building Block for Modern Organic Synthesis
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the demand for structurally complex and functionally diverse molecules is incessant. Arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Among these, 4-Fluoro-3-formyl-5-methylphenylboronic acid (CAS No. 1310384-23-6) represents a particularly versatile and strategic building block. Its unique trifunctional nature—a reactive boronic acid moiety for carbon-carbon bond formation, an electron-withdrawing fluorine atom, and a synthetically malleable formyl (aldehyde) group—offers chemists a powerful handle for intricate molecular engineering.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its applications, present detailed, field-proven protocols, and explain the mechanistic rationale behind experimental choices, with a focus on its role in the synthesis of biologically active compounds, such as kinase inhibitors.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 1310384-23-6 |
| Molecular Formula | C₈H₈BFO₃ |
| Molecular Weight | 181.96 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | 2-8°C, under inert gas |
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning methodology allows for the efficient construction of biaryl and heteroaryl-aryl linkages, which are common motifs in pharmaceuticals.[2][3]
Scientific Rationale: The Advantage of Substitution
The specific substitution pattern of this boronic acid offers distinct advantages:
-
Fluorine Atom: The presence of a fluorine atom ortho to the boronic acid can modulate the electronic properties of the aromatic ring, influencing reaction kinetics and the physicochemical properties (e.g., metabolic stability, binding affinity) of the final product. Fluorine substitution is a widely employed strategy in medicinal chemistry to enhance the biological activity of drug candidates.[4]
-
Formyl Group: The aldehyde functionality, positioned ortho to the fluorine and meta to the boronic acid, is a versatile synthetic handle. It can undergo a vast array of subsequent transformations, including reductive amination, Wittig reactions, oxidation to a carboxylic acid, and condensation reactions, allowing for rapid diversification of the coupled product.
-
Methyl Group: The methyl group provides steric bulk and lipophilicity, which can influence the conformation of the final molecule and its interaction with biological targets.
Application Protocol 1: Synthesis of a Key Intermediate for Trk Kinase Inhibitors
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that have emerged as significant targets in oncology.[5] Dysregulation of Trk signaling is implicated in the growth and proliferation of various tumors. Consequently, the development of potent and selective Trk inhibitors is a major focus in cancer drug discovery.[2][]
A key step in the synthesis of a novel series of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors involves the Suzuki-Miyaura coupling of this compound with a halogenated heterocyclic core. The following protocol is adapted from the patent literature, specifically from the synthesis described in patent WO2010077756A1.
Reaction Scheme:
Caption: Suzuki coupling for a Trk inhibitor intermediate.
Detailed Step-by-Step Protocol:
-
Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 5-bromo-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine (1.0 eq).
-
Reagent Addition: Add this compound (1.2 eq) to the vessel.
-
Catalyst and Base: Add sodium carbonate (Na₂CO₃) (3.0 eq) followed by the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq).
-
Causality Insight: Pd(dppf)Cl₂ is a robust, electron-rich catalyst effective for cross-coupling reactions involving heteroaryl halides. The dppf ligand provides stability and promotes the high catalytic activity required for this transformation. Sodium carbonate is a moderately strong base sufficient to activate the boronic acid for transmetalation without causing unwanted side reactions with the formyl group.
-
-
Solvent System: Add a degassed 4:1 mixture of 1,4-dioxane and water to the vessel to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).
-
Causality Insight: The dioxane/water solvent system is standard for Suzuki couplings. Dioxane solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
-
Reaction Execution: Purge the reaction mixture with nitrogen for 15-20 minutes. Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 2-4 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 2-fluoro-5-methyl-3-(1H-pyrazol-4-yl)-5'-(pyrazolo[1,5-a]pyrimidin-5-yl)benzaldehyde.
Table 2: Representative Reaction Parameters and Yields
| Coupling Partner | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine | Pd(dppf)Cl₂ (5%) | Na₂CO₃ (3) | Dioxane/H₂O (4:1) | 80 | 2 | 78 | WO2010077756A1 |
Logical Workflow for Synthesis and Downstream Modification
The strategic placement of the formyl group allows for a logical and efficient workflow in a multi-step synthesis. The robust Suzuki coupling is performed first to construct the core biaryl scaffold, followed by modification of the aldehyde.
Caption: Workflow from building block to final product.
Conclusion: A Strategic Asset in Chemical Synthesis
This compound is more than just another boronic acid derivative; it is a strategically designed building block that offers significant advantages in the synthesis of complex organic molecules. Its pre-installed functionalities provide multiple avenues for chemical modification, enabling rapid access to diverse chemical libraries and facilitating the efficient synthesis of high-value compounds like kinase inhibitors. The protocols and insights provided herein are intended to empower researchers to leverage the full potential of this versatile reagent in their synthetic endeavors, accelerating discovery in drug development and materials science. By understanding the causality behind the reaction conditions and the strategic value of its structure, scientists can confidently and effectively incorporate this building block into their synthetic designs.
References
- ChemBK.this compound.
- ResearchGate.Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis.
- Google Patents.Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors. (US8513263B2).
- Google Patents.Trk inhibitor as anti-cancer drug. (WO2020048455A1).
- PubMed Central.Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application.
- ChemBK.this compound.
- PubMed.Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights.
- PubMed.Pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines and their tricyclic derivatives as corticotropin-releasing factor 1 (CRF₁) receptor antagonists.
- PubMed Central.Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- Chemistry LibreTexts.Suzuki-Miyaura Coupling.
- Beilstein Journals.Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- PubMed Central.Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Google Patents.Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (CN103951688A).
- PMC - NIH.Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
Sources
- 1. chembk.com [chembk.com]
- 2. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Fluoro-3-formyl-5-methylphenylboronic Acid in Cross-Coupling Reactions
Abstract
This technical guide provides an in-depth analysis of the reaction conditions and applications of 4-Fluoro-3-formyl-5-methylphenylboronic acid (CAS No. 1310384-23-6), a versatile trifunctional building block of significant interest in medicinal chemistry and materials science. We delve into the mechanistic nuances of its primary application, the Suzuki-Miyaura cross-coupling reaction, with a focus on overcoming the challenges posed by its specific substitution pattern. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, optimization strategies, and a discussion of potential side reactions, all grounded in established chemical principles.
Introduction: A Profile of this compound
This compound is a synthetic intermediate valued for its unique combination of reactive sites. The boronic acid moiety serves as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The molecule's architecture is further defined by:
-
An ortho-formyl group , which can act as a synthetic handle for subsequent transformations or as a directing group in certain reactions.
-
A fluoro substituent , which modulates the electronic properties of the aromatic ring, often enhancing metabolic stability and binding affinity in pharmaceutical compounds.
-
A methyl group , providing steric influence and contributing to the overall electronic nature of the ring.
This trifunctional nature makes it a valuable reagent for constructing complex biaryl and heteroaryl scaffolds, which are prevalent in modern drug discovery programs and the development of advanced organic materials.
Mechanistic Considerations for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, proceeding via a well-established catalytic cycle. Understanding this cycle is paramount to optimizing reactions involving this compound.
Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Key Challenges and Considerations:
The electronic and steric features of this compound present specific challenges that must be addressed for successful coupling:
-
Electronic Effects: The fluorine and formyl groups are electron-withdrawing, which can decrease the nucleophilicity of the boronic acid. This may slow down the transmetalation step, which is often rate-limiting.
-
Protodeboronation: Electron-deficient arylboronic acids are more susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (e.g., water), leading to the formation of an undesired arene and reducing the yield of the coupled product.
-
Ortho-Formyl Group: The aldehyde functionality ortho to the boronic acid can lead to side reactions, particularly in the presence of strong bases or high temperatures. In aqueous basic conditions, 2-formylphenylboronic acids have been shown to give lower yields, potentially due to decomposition pathways. Aprotic conditions are often preferred to mitigate these issues.
Recommended Reaction Protocols
Based on established principles for challenging Suzuki-Miyaura couplings, the following protocols are recommended as starting points for the use of this compound. Optimization may be required depending on the specific coupling partner.
Protocol 1: General Coupling with Aryl Bromides
This protocol is designed for coupling with a range of electron-rich, electron-neutral, and moderately electron-deficient aryl or heteroaryl bromides. The use of a strong inorganic base in a mixed aqueous/organic solvent system is a common starting point, but careful monitoring for protodeboronation is advised.
Caption: Fig. 2: General Experimental Workflow.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane and Water (4:1, 5 mL).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for Challenging Couplings (e.g., with Aryl Chlorides)
Aryl chlorides are less reactive than bromides. Their coupling often requires more active catalyst systems, stronger bases, and potentially higher temperatures. This protocol employs a more robust catalyst system suitable for these challenging substrates.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the aryl chloride (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv.) to a vial.
-
Catalyst Addition: Add a pre-catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Inert Atmosphere & Solvent: Seal the vial, remove from the glovebox, and add a degassed anhydrous, aprotic solvent such as Toluene or 1,4-Dioxane (4 mL).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring & Workup: Follow steps 6-8 from Protocol 1.
Data Summary and Optimization Guide
The choice of reaction parameters is critical for a successful outcome. The following table summarizes key variables and provides guidance for optimizing the reaction of this compound.
| Parameter | Recommended Reagents/Conditions | Rationale & Optimization Notes |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | For general reactivity, Pd(PPh₃)₄ is a good starting point. For less reactive partners (e.g., aryl chlorides), more robust pre-catalysts like Pd(dppf)Cl₂ or systems with specialized ligands are recommended. |
| Ligand | PPh₃, SPhos, XPhos, Buchwald-type ligands | Often used in conjunction with Pd₂(dba)₃ or Pd(OAc)₂. Bulky, electron-rich phosphine ligands can accelerate oxidative addition and reductive elimination, which is beneficial for challenging substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base activates the boronic acid. K₃PO₄ and Cs₂CO₃ are stronger bases that can be effective when K₂CO₃ fails. For base-sensitive substrates, the milder KF can be attempted. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF | Mixed aqueous/organic solvents are common. For substrates prone to protodeboronation or side reactions with the formyl group, anhydrous aprotic solvents like Toluene or Dioxane are preferred. |
| Temperature | 80 - 110 °C | Higher temperatures are often required for less reactive coupling partners like aryl chlorides. However, elevated temperatures can also increase the rate of decomposition and side reactions. |
| Equivalents of Boronic Acid | 1.1 - 1.5 eq. | A slight excess is used to compensate for potential homocoupling and protodeboronation. For challenging couplings, a larger excess (up to 1.5 eq.) may be beneficial. |
Potential Side Reactions
Awareness of potential side reactions is crucial for troubleshooting and maximizing yield.
Caption: Fig. 3: Common Side Reactions in Suzuki-Miyaura Coupling.
-
Protodeboronation: As mentioned, this is a key concern for electron-deficient boronic acids. Minimizing water content, using milder bases, and ensuring efficient transmetalation can reduce this side reaction.
-
Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen or if the palladium(II) pre-catalyst is not efficiently reduced to palladium(0). Thoroughly degassing the reaction mixture is essential.
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene. This can be promoted by certain bases or solvent impurities.
Conclusion
This compound is a powerful synthetic tool for the construction of highly functionalized biaryl structures. While its electronic properties present challenges, a rational approach to reaction design, including the careful selection of catalyst, base, and solvent, allows for its effective use in Suzuki-Miyaura cross-coupling. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to successfully incorporate this versatile building block into their synthetic programs.
References
- SynHet. (n.d.). This compound.
- Benchchem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Chem-Impex. (n.d.). 4-Fluoro-3-methylphenylboronic acid.
- African Rock Art. (n.d.). 4-Fluoro-3-formylphenylboronic acid.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- ChemBK. (n.d.). This compound.
- Ito, T., et al. (2000). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Miller, J. A. (2007). Homocoupling of Arylboronic Acids. In Handbook of Organopalladium Chemistry for Organic Synthesis (eds. E. Negishi and A. de Meijere).
- Littke, A. F., & Fu, G. C. (2002). A convenient and general method for Pd-catalyzed Suzuki cross-couplings of aryl chlorides and arylboronic acids.
The Strategic Application of 4-Fluoro-3-formyl-5-methylphenylboronic Acid in Modern Medicinal Chemistry
Introduction
In the landscape of contemporary drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. Among these, 4-Fluoro-3-formyl-5-methylphenylboronic acid (CAS: 1310384-23-6) has emerged as a versatile and valuable reagent.[1][2][] Its unique trifunctional nature—a boronic acid for cross-coupling, a reactive aldehyde for subsequent derivatization, and a strategically placed fluoro-methylated phenyl ring for metabolic stability and target engagement—positions it as a key intermediate in the synthesis of sophisticated therapeutic agents, particularly in the realm of oncology.[4] This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights for researchers and drug development professionals.
Key Applications in Medicinal Chemistry
The utility of this compound is primarily centered on its role as a linchpin in the assembly of biaryl and heteroaryl structures, which form the core of many kinase inhibitors and other targeted therapies. The fluorine and methyl substituents on the phenyl ring are not merely passive elements; they are strategically incorporated to enhance metabolic stability and bioavailability of the final drug candidate.
-
Organic Synthesis: This boronic acid is a key intermediate for creating complex molecules for pharmaceuticals and agrochemicals.[4]
-
Drug Development: Its unique reactivity is particularly valuable in the development of targeted therapies, especially in oncology.
-
Kinase Inhibitor Scaffolds: The biaryl structures formed through Suzuki-Miyaura coupling are foundational to many kinase inhibitors.
Application Note 1: A Cornerstone in Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Scaffolds
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation in medicinal chemistry.[5] this compound is an excellent coupling partner in these reactions, particularly with heteroaryl halides, to generate biaryl scaffolds. These scaffolds are prevalent in a multitude of kinase inhibitors, including those targeting Tropomyosin receptor kinases (TRKs).[6][7] The fluorinated and methylated phenyl ring introduced by this building block can occupy hydrophobic pockets in the kinase active site, enhancing binding affinity and selectivity.
The following protocol is a representative example of a Suzuki-Miyaura coupling reaction to synthesize a biaryl intermediate, a common precursor for kinase inhibitors. The conditions are adapted from established methods for similar substrates.[8]
Detailed Protocol 1: Synthesis of a Biaryl Aldehyde Intermediate via Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic heteroaryl bromide to yield a biaryl aldehyde.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1310384-23-6 | 181.96 | 1.2 | 1.2 |
| Heteroaryl Bromide (e.g., 3-bromo-1H-indazole) | 53857-57-1 | 197.03 | 1.0 | 1.0 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | 280.42 | 0.04 | 0.04 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 4.0-5.0 | 4.0-5.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | - |
| Water | 7732-18-5 | 18.02 | - | - |
Procedure:
-
To a 20 mL microwave vial, add the heteroaryl bromide (1.0 mmol), this compound (1.2 mmol), and sodium carbonate (4.0-5.0 mmol).
-
Add 1,4-dioxane and water in a 4:1 ratio (10 mL total volume).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Add Pd₂(dba)₃ (0.02 mmol) and tricyclohexylphosphine (0.04 mmol) to the mixture.
-
Seal the vial and heat in a microwave reactor to 120-150°C for 30-60 minutes, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biaryl aldehyde.
Application Note 2: Versatile Derivatization of the Formyl Group via Reductive Amination
The formyl group on the biaryl scaffold synthesized in the previous step is a versatile handle for further chemical modifications. Reductive amination is a widely used and powerful transformation in medicinal chemistry for introducing diverse amine functionalities, which can serve as key pharmacophoric elements for interacting with biological targets.[9][10][11] This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction to the corresponding amine.
The following protocol details a general procedure for the reductive amination of the biaryl aldehyde with a primary or secondary amine.
Detailed Protocol 2: Reductive Amination of the Biaryl Aldehyde
This protocol outlines the conversion of the biaryl aldehyde to a secondary or tertiary amine.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Biaryl Aldehyde (from Protocol 1) | - | - | 1.0 | 1.0 |
| Primary or Secondary Amine | - | - | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 1.5 | 1.5 |
| Dichloromethane (DCM) or Dichloroethane (DCE) | - | - | - | - |
| Acetic Acid (optional) | 64-19-7 | 60.05 | catalytic | - |
Procedure:
-
Dissolve the biaryl aldehyde (1.0 mmol) in anhydrous DCM or DCE (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add the desired primary or secondary amine (1.1 mmol). A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or preparative HPLC to yield the final amine product.
Visualizing the Workflow
The synthetic pathway from the starting materials to the final derivatized kinase inhibitor scaffold can be visualized as a two-step process.
Caption: Synthetic workflow for the preparation of a kinase inhibitor scaffold.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound stands out as a strategically designed building block that offers medicinal chemists a reliable and efficient route to novel and potent therapeutic agents. Its application in Suzuki-Miyaura cross-coupling, followed by versatile derivatization of the formyl group, provides a powerful platform for the synthesis of complex molecules, particularly in the development of targeted kinase inhibitors. The protocols and insights provided herein are intended to empower researchers to leverage the full potential of this valuable synthetic intermediate in their drug discovery endeavors.
References
- Catalytic Asymmetric Reductive Amination for Axially Chiral Aryl Aldehydes via Desymmetrization/Kinetic Resolution Cascade. Org Lett.2024, 26 (34), 7161–7165. [Link]
- Rational design and crystallographic analysis of novel isoform-selective TRKA inhibitors for cancer therapy. Signal Transduct Target Ther.2023, 8 (1), 26. [Link]
- (4-Fluoro-3-forMyl-5-Methylphenyl)boronic acid. LookChem. [Link]
- Design, synthesis and biological evaluation of macrocyclic derivatives as TRK inhibitors. Eur J Med Chem.2022, 239, 114539. [Link]
- Reductive Amination in the Synthesis of Pharmaceuticals. Chem Rev.2019, 119 (23), 11669–11751. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. J Med Chem.2018, 61 (17), 7523–7549. [Link]
- Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm. 2014, 5 (10), 1541-1546. [Link]
- Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm. 2014, 5 (10), 1541-1546. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020, 25 (19), 4323. [Link]
- This compound. ChemBK. [Link]
- (4-Fluoro-3-formyl-5-methylphenyl)boronic acid ,98%. Amerigo Scientific. [Link]
- Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
- A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. Tetrahedron Lett.2004, 45 (39), 7241-7244. [Link]
- Amine synthesis by reductive amination (reductive alkyl
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. 2016, 21 (9), 1221. [Link]
- 4-Fluoro-3-formylphenylboronic acid. Oakwood Chemical. [Link]
- Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Org Lett.2005, 7 (22), 4915–4917. [Link]
Sources
- 1. Cas 1310384-23-6,(4-Fluoro-3-forMyl-5-Methylphenyl)boronic acid | lookchem [lookchem.com]
- 2. arctomsci.com [arctomsci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Rational design and crystallographic analysis of novel isoform-selective TRKA inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for the Use of 4-Fluoro-3-formyl-5-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: A Versatile Building Block for Complex Biaryl Synthesis
4-Fluoro-3-formyl-5-methylphenylboronic acid is a valuable trifunctional organoboron reagent that has garnered significant interest among researchers in organic synthesis, particularly those in medicinal chemistry and materials science. Its unique substitution pattern—featuring a boronic acid for cross-coupling, a formyl group for subsequent transformations, and a fluoro substituent to modulate electronic properties—makes it a powerful building block for the construction of complex biaryl scaffolds. These scaffolds are integral to the development of novel pharmaceuticals, agrochemicals, and advanced materials. This document provides a comprehensive guide to the effective use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offering detailed protocols, mechanistic insights, and practical considerations for its application.
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. The versatility of this reaction is enhanced by the stability, commercial availability, and low toxicity of many boronic acid reagents.
Reagent Profile and Mechanistic Considerations
Chemical Structure and Properties:
-
IUPAC Name: (4-Fluoro-3-formyl-5-methylphenyl)boronic acid
-
CAS Number: 1310384-23-6
-
Molecular Formula: C₈H₈BFO₃
-
Molecular Weight: 181.96 g/mol
The reactivity of this compound in Suzuki-Miyaura coupling is influenced by the electronic and steric effects of its substituents. The electron-withdrawing nature of the fluoro and formyl groups can impact the nucleophilicity of the boronic acid, while the ortho-formyl group introduces steric hindrance that necessitates careful selection of the catalyst system.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction provides a framework for understanding the key steps and the role of each component.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. The subsequent transmetalation step, which involves the transfer of the organic group from the boronic acid to the palladium center, is often rate-limiting and is facilitated by a base. The cycle is completed by reductive elimination, which forms the desired biaryl product and regenerates the palladium(0) catalyst.
Experimental Protocols
The following protocols are designed to provide a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of structurally similar boronic acids and is suitable for a wide range of aryl bromides.[3]
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene
-
Degassed water
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating mantle
Experimental Workflow:
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene and degassed water (typically in a 5:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Protocol 2: Microwave-Assisted Coupling for Accelerated Reaction Times
Microwave-assisted synthesis can significantly reduce reaction times and is particularly useful for high-throughput screening and library synthesis.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Degassed water
-
Microwave reactor vial
Step-by-Step Procedure:
-
Reagent Addition: In a microwave reactor vial, combine this compound, the aryl halide, Pd(dppf)Cl₂, and cesium carbonate.
-
Solvent Addition: Add 1,4-dioxane and degassed water (typically in a 4:1 ratio).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
Workup: After the reaction is complete, cool the vial to room temperature. Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Extraction and Drying: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Reaction Parameters
The choice of catalyst, base, and solvent system is critical for the success of a Suzuki-Miyaura coupling reaction. The following table provides a summary of commonly used conditions that can serve as a starting point for optimization with this compound.
| Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp. (°C) | Time (h) |
| Aryl Bromide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12-24 |
| Aryl Chloride | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | t-Amyl alcohol | 110 | 18-36 |
| Aryl Bromide (Microwave) | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 120-150 | 0.25-1 |
Troubleshooting and Key Considerations
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond, which can be minimized by using milder bases (e.g., K₂CO₃, Cs₂CO₃) and shorter reaction times.
-
Homocoupling: The formation of biaryl products derived from the coupling of two boronic acid molecules can occur, particularly at higher temperatures. Using a slight excess of the aryl halide can help to suppress this side reaction.
-
Steric Hindrance: The ortho-formyl group on the boronic acid and any ortho substituents on the aryl halide can sterically hinder the reaction. The use of bulky, electron-rich phosphine ligands such as SPhos or XPhos is often beneficial in these cases.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial, as oxygen can deactivate the palladium catalyst.
Conclusion
This compound is a highly versatile and valuable reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully employ this building block in their synthetic endeavors. Careful selection of the catalyst, ligand, base, and reaction conditions will enable the efficient construction of a wide range of functionalized biaryl molecules for applications in drug discovery, agrochemicals, and materials science.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- Sun, D. et al. Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 2021, 64 (23), 17337–17355. [Link]
- Chembk. This compound. [Link]
- African Rock Art. 4-Fluoro-3-formylphenylboronic acid. [Link]
- Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
- Good Goods. 4-Fluoro-3-formylphenylboronic acid. [Link]
- MDPI.
- U.S. Patent 8,822,730 B2. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
Sources
The Strategic Deployment of 4-Fluoro-3-formyl-5-methylphenylboronic Acid in Modern Pharmaceutical Synthesis
Introduction: The Indispensable Role of Substituted Phenylboronic Acids in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to achieving therapeutic efficacy and optimizing pharmacokinetic profiles. Among the vast arsenal of synthetic reagents, substituted phenylboronic acids have emerged as a cornerstone for the construction of complex molecular architectures, largely due to their versatility in palladium-catalyzed cross-coupling reactions.[1] These reactions, most notably the Suzuki-Miyaura coupling, facilitate the formation of carbon-carbon bonds with exceptional precision and functional group tolerance, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in a multitude of approved pharmaceuticals.[2][3]
This application note delves into the specific utility of 4-Fluoro-3-formyl-5-methylphenylboronic acid (CAS: 1310384-23-6), a trifunctional reagent that offers a unique convergence of chemical handles for the medicinal chemist.[4] The presence of the boronic acid moiety serves as the primary anchor for cross-coupling, while the strategically positioned fluorine atom and formyl group provide avenues for modulating electronic properties, enhancing metabolic stability, and introducing further structural diversity.[2] Through a detailed exploration of its application in the synthesis of a next-generation Bruton's tyrosine kinase (BTK) inhibitor, this guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical reactivity, field-proven applications, and detailed protocols for its successful implementation in pharmaceutical synthesis.
Chemical Profile and Strategic Advantages
The intrinsic value of this compound as a building block is rooted in the synergistic interplay of its three key functional groups.
| Functional Group | Strategic Advantage in Drug Design and Synthesis |
| Boronic Acid | Enables facile and high-yielding Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds with aryl and heteroaryl halides.[3] |
| Fluorine Atom | Can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. |
| Formyl Group | Serves as a versatile chemical handle for subsequent synthetic transformations, such as reductive amination, oxidation to a carboxylic acid, or conversion to a variety of heterocyclic systems.[2] |
| Methyl Group | Provides steric bulk that can influence molecular conformation and receptor binding, and can also contribute to metabolic stability. |
The strategic placement of these substituents creates a unique electronic and steric environment, making this reagent a valuable asset in the synthesis of targeted therapies, particularly in the field of oncology.[5]
Application Case Study: Synthesis of a Key Intermediate for Pirtobrutinib (a BTK Inhibitor)
A prime example of the strategic application of a closely related analogue of this compound is in the synthesis of Pirtobrutinib, a highly selective and non-covalent Bruton's tyrosine kinase (BTK) inhibitor.[][7] BTK is a critical signaling protein in B-cell receptor pathways, and its inhibition has proven to be a highly effective therapeutic strategy for a range of B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[8]
The core structure of Pirtobrutinib features a substituted phenyl-pyrazole moiety, which can be efficiently constructed via a Suzuki-Miyaura coupling reaction. The following section provides a detailed, illustrative protocol for the coupling of this compound with a suitable pyrazole coupling partner, representing a key step in a potential synthetic route to Pirtobrutinib analogues.
Illustrative Suzuki-Miyaura Coupling Protocol
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a hypothetical brominated pyrazole intermediate.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles (mmol) |
| This compound | 1310384-23-6 | 181.96 | 200 mg | 1.10 |
| Brominated Pyrazole Intermediate | N/A | (Example) 250.1 | 250 mg | 1.00 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 35 mg | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg | 2.00 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 8 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 2 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (200 mg, 1.10 mmol), the brominated pyrazole intermediate (250 mg, 1.00 mmol), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.00 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times. Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower reaction yields. Therefore, maintaining an inert atmosphere is crucial.
-
Degassed Solvents: Dissolved oxygen in the solvents can also contribute to the oxidation of the palladium catalyst.
-
Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center. Potassium carbonate is a commonly used and effective base for this purpose.
-
Mixed Solvent System: The use of a dioxane/water mixture provides a homogenous solution for both the organic and inorganic reagents, facilitating efficient reaction kinetics.
The BTK Signaling Pathway and the Rationale for Inhibition
Caption: Simplified BTK signaling pathway.
The rationale for targeting BTK in B-cell malignancies lies in its central role in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling pathways, including the NF-κB and MAPK pathways. These pathways are critical for B-cell proliferation, survival, and adhesion. In malignant B-cells, the BCR pathway is often constitutively active, driving uncontrolled cell growth. By inhibiting BTK, Pirtobrutinib effectively blocks this signaling cascade, leading to apoptosis of the cancerous B-cells.
Safety and Handling
As with all chemical reagents, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) prior to use. General handling guidelines include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
This compound represents a highly valuable and versatile building block for pharmaceutical synthesis. Its unique combination of a reactive boronic acid, a metabolically beneficial fluorine atom, and a synthetically adaptable formyl group provides medicinal chemists with a powerful tool for the construction of complex and potent drug candidates. The successful development of the BTK inhibitor Pirtobrutinib serves as a compelling testament to the strategic utility of this class of reagents in modern drug discovery. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively harness the potential of this compound in their own drug development endeavors.
References
- A process for the preparation of Pirtobrutinib and its intermediates thereof. (2025). Technical Disclosure Commons. [Link]
- (4-Fluoro-3-forMyl-5-Methylphenyl)boronic acid. LookChem. [Link]
- Radan, M., Carev, I., Miloš, M., & Tranfić Bakić, M. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(9), 3733-3748. [Link]
- Eyre, T. A., Shah, N. N., Dreyling, M., & Wang, M. (2022). BRUIN MCL-321: phase III study of pirtobrutinib versus investigator choice of BTK inhibitor in BTK i... Future Oncology. [Link]
- The synthetic route of pirtobrutinib.
- Silva, F., et al. (2021).
- 4-Fluoro-3-formylphenylboronic acid. African Rock Art. [Link]
- 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
- Plescia, J., & Moitessier, N. (2020). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 25(11), 2545. [Link]
- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112287. [Link]
- Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a.
- 4-Fluoro-3-formylphenylboronic acid. Oakwood Chemical. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
Sources
- 1. This compound [synhet.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chembk.com [chembk.com]
- 7. tdcommons.org [tdcommons.org]
- 8. researchgate.net [researchgate.net]
Mastering the Derivatization of 4-Fluoro-3-formyl-5-methylphenylboronic Acid: A Guide for Advanced Synthesis
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. 4-Fluoro-3-formyl-5-methylphenylboronic acid, a seemingly simple molecule, emerges as a highly versatile and powerful building block. Its utility lies in the orthogonal reactivity of its two key functional groups: a boronic acid and an aldehyde. This bifunctionality allows for a stepwise and controlled derivatization, enabling the construction of complex molecular architectures with high precision.
The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, facilitating the formation of carbon-carbon bonds to construct biaryl systems.[1][2] These structures are prevalent in a vast array of pharmaceuticals and organic electronic materials. Simultaneously, the aldehyde group serves as a versatile handle for a suite of classical organic transformations, including reductive amination, and various condensation reactions, allowing for the introduction of diverse substituents and the formation of new heterocyclic frameworks.[3][4]
This guide provides an in-depth exploration of the key derivatization pathways for this compound, offering not just protocols, but the underlying chemical principles and strategic considerations for researchers, scientists, and drug development professionals.
Core Derivatization Strategies: A Tale of Two Functionalities
The derivatization of this compound can be logically dissected into two primary categories based on the reactive site: reactions at the boronic acid and reactions at the aldehyde. The choice of which functionality to react first depends on the overall synthetic strategy and the compatibility of the desired reagents with the other functional group.
Figure 1. Key derivatization pathways for this compound.
Part 1: Derivatization via the Boronic Acid Moiety
The Suzuki-Miyaura Cross-Coupling Reaction: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] The reaction's tolerance of a wide range of functional groups makes it exceptionally well-suited for the derivatization of this compound, leaving the aldehyde moiety intact for subsequent transformations.
Causality of Experimental Choices:
-
Catalyst: Palladium complexes are the most common catalysts. The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., phosphines) is crucial for catalytic activity and can be substrate-dependent. For electron-deficient aryl halides, a more electron-rich and bulky phosphine ligand can enhance the rate of oxidative addition, the rate-limiting step of the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases such as Na₂CO₃, K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and yield, and is often determined empirically.
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane, THF, DMF) and an aqueous solution of the base. The use of aqueous conditions is a hallmark of the Suzuki reaction, contributing to its "green" credentials.[5]
Experimental Protocol: Synthesis of a Biaryl Aldehyde
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) |
| This compound | 1310384-23-6 | 181.96 | 1.0 |
| Aryl bromide | Varies | Varies | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 10 mL |
| Water | 7732-18-5 | 18.02 | 2 mL |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add toluene (10 mL) and a solution of potassium carbonate (2.0 mmol) in water (2 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure biaryl aldehyde.[6]
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Figure 2. Workflow for Suzuki-Miyaura cross-coupling.
Part 2: Derivatization via the Aldehyde Moiety
The aldehyde functionality of this compound opens a gateway to a multitude of chemical transformations, allowing for the introduction of nitrogen-containing substituents and the formation of carbon-carbon double bonds.
Reductive Amination: A Direct Route to Amines
Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones.[4] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine. A critical consideration when performing reductive amination on a boronic acid-containing substrate is the potential for deboronation, which can occur under certain reducing conditions.[7]
Causality of Experimental Choices:
-
Reducing Agent: The choice of reducing agent is crucial to ensure the selective reduction of the imine in the presence of the aldehyde and to avoid reduction of the boronic acid. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is a mild and selective reducing agent that is particularly effective for reductive aminations.[3] Sodium cyanoborohydride (NaBH₃CN) is also commonly used, but its toxicity is a concern. Sodium borohydride (NaBH₄) can also be used, but it can also reduce the starting aldehyde.
-
Solvent and pH: The reaction is typically carried out in a non-protic solvent such as dichloromethane (DCM) or dichloroethane (DCE). The presence of a small amount of acetic acid can catalyze the formation of the imine intermediate.
Experimental Protocol: Synthesis of a Substituted Aminomethylphenylboronic Acid
This protocol outlines a general procedure for the reductive amination of this compound with a primary or secondary amine.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) |
| This compound | 1310384-23-6 | 181.96 | 1.0 |
| Amine (primary or secondary) | Varies | Varies | 1.1 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 | 1.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 10 mL |
| Acetic Acid (optional) | 64-19-7 | 60.05 | 1-2 drops |
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and the amine (1.1 mmol) in dichloromethane (10 mL).
-
If the amine is used as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Add a catalytic amount of acetic acid (1-2 drops) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash chromatography or recrystallization.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the boronic acid group can be confirmed by ¹¹B NMR spectroscopy.
Condensation Reactions: Expanding Molecular Complexity
The aldehyde group is an excellent electrophile for a variety of condensation reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a base.[8] This reaction is a reliable method for the synthesis of α,β-unsaturated compounds.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) |
| This compound | 1310384-23-6 | 181.96 | 1.0 |
| Malononitrile | 109-77-3 | 66.06 | 1.1 |
| Piperidine | 110-89-4 | 85.15 | 0.1 |
| Ethanol | 64-17-5 | 46.07 | 10 mL |
Procedure:
-
Dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates from the reaction mixture.[9]
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[10][11] This reaction is highly versatile and allows for the formation of a carbon-carbon double bond with predictable regioselectivity.
Experimental Protocol: Synthesis of a Styrenyl Boronic Acid
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, suspend the appropriate alkyltriphenylphosphonium bromide (1.1 mmol) in dry THF (10 mL). Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.1 mmol) dropwise. Stir the mixture at room temperature for 1 hour to form the ylide (a characteristic color change is often observed).
-
Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 mmol) in dry THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Quench the reaction by adding water (10 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
The Pictet-Spengler reaction is a cyclization reaction that forms a tetrahydroisoquinoline or a tetrahydro-β-carboline from a β-arylethylamine and an aldehyde or ketone under acidic conditions.[12] This reaction is particularly valuable for the synthesis of alkaloid natural products and related pharmacologically active compounds.
Experimental Protocol: Synthesis of a Tetrahydro-β-carboline Boronic Acid
Procedure:
-
Dissolve the appropriate tryptophan methyl ester (1.0 mmol) and this compound (1.1 mmol) in dichloromethane (15 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (0.5 mL) dropwise.
-
Stir the reaction mixture at room temperature for 24-72 hours.[12]
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting diastereomeric mixture of tetrahydro-β-carbolines by column chromatography.
Conclusion: A Gateway to Molecular Diversity
This compound stands as a testament to the power of bifunctional building blocks in modern organic synthesis. The ability to selectively address either the boronic acid or the aldehyde functionality provides an unparalleled level of control and flexibility in the design and synthesis of complex molecules. The protocols and strategic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this versatile reagent, paving the way for the discovery of new therapeutics and advanced materials.
References
- Al-Masum, M., & El-Hiti, G. A. (2010). A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction in aqueous phase was developed in short reaction times (0.5−1 h) at 35 °C in air. The Journal of Organic Chemistry, 75(21), 7488-7491.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
- Gao, J., & Wang, Q. (2016). The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls. Organic & Biomolecular Chemistry, 14(30), 7213-7219.
- Kabalka, G. W., et al. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline-borane as a reducing agent in the presence of small amounts of AcOH is described. Tetrahedron, 60(36), 7899-7906.
- Maryanoff, C. A., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
- Sunder-Plassmann, N., et al. (2005). Synthesis and biological evaluation of new tetrahydro-beta-carbolines as inhibitors of the mitotic kinesin Eg5. Bioorganic & Medicinal Chemistry, 13(22), 6094-6111.
- Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157.
- Whittle, A. J., & Jones, G. (1981). The Pictet-Spengler reaction. Comprehensive Organic Chemistry, 2, 271-303.
- Zhang, H., Xue, F., Mak, T. C. W., & Chan, K. S. (1996). A General and Efficient Method for the Synthesis of Biaryls by Suzuki Cross-Coupling of Arylboronic Acids with Aryl Chlorides. The Journal of Organic Chemistry, 61(22), 8002-8003.
- Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Ketonen. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
- Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon.
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of aldehydes and ketones. Current Opinion in Drug Discovery & Development, 9(6), 774-783.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation.
- Organic Chemistry Portal. (n.d.). Reductive Amination (Reductive Alkylation).
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Bigi, F., et al. (2000).
- Bhaumik, A., & Tatsumi, T. (2001).
- Dangerfield, E. M., et al. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
- Molander, G. A., & Figueroa, R. (2006).
- Timmer, M. S. M., et al. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 2. CRC Press.
- Batey, R. A., & Quach, T. D. (2001). A General Catalytic Protocol for the Reductive Amination of Aldehydes and Ketones Using Sodium Borohydride. Organic Letters, 3(11), 1681–1684.
- Gary A. Molander, & Paul E. Gormisky. (2008). Wittig Reaction of Formyl-Substituted Organotrifluoroborates and Stabilized Phosphonium Ylides in an Aqueous Medium. The Journal of Organic Chemistry, 73(18), 7481–7485.
- Sunder-Plassmann, N., et al. (2005). Synthesis and biological evaluation of new tetrahydro-beta-carbolines as inhibitors of the mitotic kinesin Eg5. Bioorganic & Medicinal Chemistry, 13(22), 6094–6111.
- Al-Zoubi, R. M., et al. (2010). Synthesis and Molecular Modeling of Novel Tetrahydro-β-carboline Derivatives with Phosphodiesterase 5 Inhibitory and Anticancer Properties. Molecules, 15(12), 9033–9049.
- Al-Tel, T. H., et al. (2011). Synthesis, Molecular Modeling, and Biological Evaluation of Novel Tetrahydro-β-Carboline Hydantoin and Tetrahydro-β-Carboline Thiohydantoin Derivatives as Phosphodiesterase 5 Inhibitors. Molecules, 16(12), 10327–10341.
- Sarma, B., & Prajapati, D. (2007). Synthesis of 1-substituted-tetrahydro-β-carbolines via Pictet–Spengler reaction using Brønsted acidic ionic liquid as a catalyst and solvent. Tetrahedron Letters, 48(49), 8759-8762.
- Yadav, J. S., et al. (2004). Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Tetrahedron Letters, 45(32), 6037-6039.
- Reddy, B. V. S., et al. (2007). A mild and efficient Knoevenagel condensation of aromatic aldehydes with malononitrile and ethyl cyanoacetate in the presence of molecular sieves.
Sources
- 1. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Functionalization of Organotrifluoroborates: Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. Synthesis and Molecular Modeling of Novel Tetrahydro-β-carboline Derivatives with Phosphodiesterase 5 Inhibitory and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Strategies for Suzuki-Miyaura Cross-Coupling Reactions Involving 4-Fluoro-3-formyl-5-methylphenylboronic Acid: Application Notes and Protocols
Introduction: Navigating the Intricacies of a Multifunctional Building Block
4-Fluoro-3-formyl-5-methylphenylboronic acid (CAS No. 1310384-23-6) is a trifunctional aromatic building block of significant interest in contemporary drug discovery and materials science.[1] Its unique substitution pattern—featuring a nucleophilic boronic acid, an electron-withdrawing and sterically demanding ortho-formyl group, a deactivating fluorine atom, and a methyl group—presents a distinct set of challenges and opportunities for synthetic chemists. This guide provides an in-depth exploration of catalytic systems and protocols tailored for the successful application of this versatile reagent, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.
The presence of the ortho-formyl group, in particular, necessitates careful consideration of reaction conditions. This functionality can accelerate hydrolytic protodeboronation, a common side reaction that cleaves the C–B bond, thereby reducing the yield of the desired cross-coupled product.[2] Consequently, the selection of an appropriate catalyst, ligand, base, and solvent system is paramount to achieving high efficiency and selectivity. This document will elucidate the mechanistic rationale behind these choices, providing researchers with the foundational knowledge to not only apply the outlined protocols but also to troubleshoot and adapt them for novel applications.
Core Challenge: The Dichotomy of Reactivity and Stability
The primary hurdle in reactions involving this compound is balancing the desired reactivity at the boronic acid moiety with the inherent instability conferred by its substituents. The electron-withdrawing nature of both the fluoro and formyl groups can decrease the nucleophilicity of the boronic acid, potentially slowing the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[3] Conversely, the ortho-formyl group can participate in intramolecular interactions that may influence the reaction pathway.
Our objective is to identify catalytic systems that can overcome these challenges by promoting a rapid and efficient catalytic cycle, thereby outcompeting the degradation pathways of the boronic acid.
Recommended Catalytic Systems for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)–C(sp²) bonds.[4][5] The general catalytic cycle is depicted below. For a challenging substrate such as this compound, the choice of each component is critical.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst and Ligand Selection: The Key to Success
For sterically hindered and electronically deactivated boronic acids, palladium catalysts equipped with bulky, electron-rich phosphine ligands are often the catalysts of choice. These ligands promote the formation of monoligated, highly reactive Pd(0) species, which are crucial for efficient oxidative addition and reductive elimination.[6]
Table 1: Recommended Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Ligand | Key Attributes | Typical Loading (mol%) |
| Pd₂(dba)₃ | SPhos | Bulky, electron-rich biaryl phosphine; excellent for challenging couplings.[6] | 1-3 |
| Pd(OAc)₂ | XPhos | Similar to SPhos, often provides complementary reactivity. | 1-3 |
| PdCl₂(dppf) | dppf | Ferrocenyl-based ligand, good for a broad range of substrates. | 2-5 |
| [Pd(allyl)Cl]₂ | cataCXium® A | Hindered di-adamantylalkylphosphine ligand, effective for hindered substrates. | 1-3 |
The choice of ligand is critical. Ligands like SPhos and XPhos (Buchwald-type ligands) have demonstrated exceptional performance in facilitating the coupling of challenging substrates by accelerating the rate-limiting steps of the catalytic cycle.[6]
Base and Solvent Optimization: Mitigating Deboronation
As previously mentioned, the ortho-formyl group makes this compound susceptible to protodeboronation, especially in the presence of water and a strong base.[2] Therefore, the selection of an appropriate base and solvent system is crucial to minimize this undesired side reaction.
-
Bases: While strong inorganic bases like NaOH or KOH are common in Suzuki-Miyaura reactions, milder bases are often preferred for sensitive substrates. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are effective in promoting transmetalation while being less prone to inducing protodeboronation.[7]
-
Solvents: Anhydrous, aprotic solvents are highly recommended to suppress the hydrolytic deboronation pathway.[2] Common choices include 1,4-dioxane, tetrahydrofuran (THF), and toluene. In some cases, a co-solvent system (e.g., dioxane/water) can be employed, but the water content should be carefully controlled.
Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is suitable for a wide range of aryl and heteroaryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-dioxane (to achieve a concentration of 0.1 M with respect to the aryl bromide)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.04 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: General workflow for the Suzuki-Miyaura coupling protocol.
Protocol 2: Microwave-Assisted Coupling for Accelerated Synthesis
Microwave irradiation can significantly reduce reaction times, which can be advantageous for high-throughput synthesis and for minimizing degradation of sensitive substrates.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
PdCl₂(dppf) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous THF (to achieve a concentration of 0.2 M with respect to the aryl chloride)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add the aryl chloride (0.5 mmol), this compound (0.75 mmol), Cs₂CO₃ (1.25 mmol), and PdCl₂(dppf) (0.025 mmol).
-
Add anhydrous THF (2.5 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120 °C for 30-60 minutes.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary and Comparison
The following table provides representative yields for Suzuki-Miyaura couplings of various arylboronic acids with different aryl halides under conditions similar to those described above. This data is intended to be illustrative of the expected outcomes and the influence of different electronic and steric factors.
Table 2: Representative Yields for Suzuki-Miyaura Cross-Coupling Reactions
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 2 | 98 | [6] |
| 2-Formylphenylboronic acid | 2-Iodotoluene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 54 | [2] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | ~95 | [8] |
| 3-Pyridylboronic acid | 2-Chloropyridine | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Dioxane/H₂O | 110 | 12 | 92 | [7] |
Note: The yields presented are from literature sources for analogous or related systems and may not be directly representative of reactions with this compound. They are provided for comparative purposes to illustrate the impact of substrate and conditions.
Troubleshooting and Mechanistic Considerations
Low Yields:
-
Protodeboronation: If significant amounts of 2-fluoro-5-methylbenzaldehyde are observed as a byproduct, protodeboronation is likely a major issue.
-
Solution: Ensure strictly anhydrous conditions. Use freshly dried solvents and finely ground, anhydrous base. Consider using a boronate ester (e.g., pinacol ester) of the boronic acid, which can be more stable.[3]
-
-
Catalyst Deactivation: The Lewis basicity of the formyl group or other functionalities on the coupling partners can potentially coordinate to the palladium center and inhibit catalysis.
-
Solution: Increase the catalyst or ligand loading. Screen different ligands, as their steric and electronic properties can mitigate catalyst inhibition.
-
Incomplete Conversion:
-
Inefficient Oxidative Addition: If the aryl halide is particularly electron-rich or sterically hindered, oxidative addition may be slow.
-
Solution: Switch to a more electron-rich and bulky ligand (e.g., from SPhos to XPhos or cataCXium® A). Increase the reaction temperature.
-
-
Slow Transmetalation: The electron-deficient nature of this compound can slow this step.
-
Solution: Use a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄. Ensure the base is well-dispersed (finely ground).
-
Conclusion
This compound is a valuable synthetic intermediate whose successful application in Suzuki-Miyaura cross-coupling reactions hinges on the careful selection of catalytic components and reaction conditions. By employing palladium catalysts with bulky, electron-rich phosphine ligands in combination with mild bases and anhydrous aprotic solvents, the challenges posed by its unique substitution pattern can be effectively overcome. The protocols and insights provided in this guide serve as a robust foundation for researchers to harness the synthetic potential of this versatile building block in the development of novel pharmaceuticals and advanced materials.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483.
- Chemist's Cookbook. Suzuki-Miyaura Coupling: Mechanism, Experimental Procedure, and Set Up. Available online: [Link] (accessed on Jan 7, 2026).
- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002, 102, 1359-1469.
- Kudo, N.; Fuse, H.; Takeda, N.; et al. Development of a Practical Synthesis of the HIV Integrase Inhibitor S-331. Org. Process Res. Dev.2011, 15, 4, 896–903.
- Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. J. Org. Chem.1995, 60, 7508-7510.
- Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc.2007, 129, 3358-3366.
- Molander, G. A.; Biolatto, B.
- Denmark, S. E.; Regens, C. S. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: A Practical Alternative to Organoboranes and Organostannanes. Acc. Chem. Res.2008, 41, 1486-1499.
- Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angew. Chem. Int. Ed.2004, 43, 1871-1876.
- Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling Reactions of Aryl Chlorides and Arylboronic Acids. Angew. Chem. Int. Ed.1998, 37, 3387-3388.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
Sources
- 1. This compound [synhet.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-Fluoro-3-formyl-5-methylphenylboronic Acid in Cross-Coupling Reactions
Introduction: The Versatility of a Multifunctional Building Block
4-Fluoro-3-formyl-5-methylphenylboronic acid is a key intermediate in medicinal chemistry and materials science, valued for its trifunctional nature.[1][2] The strategic placement of a boronic acid, an aldehyde, a fluorine atom, and a methyl group on the phenyl ring offers a versatile platform for complex molecular assembly. The boronic acid moiety is a cornerstone for carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bond formation via transition-metal-catalyzed cross-coupling reactions.[2] The aldehyde serves as a synthetic handle for subsequent modifications, such as reductive amination or olefination. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the methyl group provides steric and electronic influence.
This guide provides detailed experimental procedures and mechanistic insights for two of the most powerful transformations involving this compound: the Suzuki-Miyaura coupling for biaryl synthesis and the Chan-Lam coupling for the formation of aryl amines and ethers.
Core Applications: A Gateway to Diverse Scaffolds
The primary utility of this compound lies in its ability to participate in cross-coupling reactions. These reactions are foundational in modern synthetic chemistry, enabling the efficient construction of complex molecules from simpler precursors.
I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, forming a new C-C bond.[3][4] This reaction is widely used in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and liquid crystals.[5] The presence of the formyl and fluoro groups on the boronic acid is well-tolerated under the mild conditions of this reaction.[5]
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process.[6][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide) to form a Pd(II) complex.[7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6][7]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol provides a general procedure that can be adapted for various aryl halides.
| Reagent/Parameter | Recommended Conditions | Notes |
| Aryl Halide | 4-Bromoanisole (1.0 equiv) | Aryl bromides and iodides are generally more reactive.[5] |
| Boronic Acid | This compound (1.2 equiv) | A slight excess ensures complete consumption of the halide. |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃/SPhos (1-2 mol%) | Catalyst choice can significantly impact yield and reaction time. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) | The base is crucial for activating the boronic acid.[4] |
| Solvent | Toluene/Ethanol/Water (e.g., 4:1:1) or Dioxane/Water | A degassed solvent system is essential to prevent catalyst oxidation. |
| Temperature | 80-100 °C | The reaction is typically heated to ensure a reasonable rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of Toluene/Ethanol/Water) to the flask via syringe.
-
Reaction: Stir the mixture vigorously and heat to 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
II. Chan-Lam Coupling: Crafting C-N and C-O Bonds
The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, is a copper-catalyzed cross-coupling of an arylboronic acid with an amine or alcohol to form secondary aryl amines or aryl ethers.[9][10] A key advantage of this reaction is that it can often be conducted at room temperature and is tolerant of air and moisture, making it a more practical alternative to the palladium-catalyzed Buchwald-Hartwig amination in some cases.[10][11][12]
Mechanistic Rationale:
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki coupling, but a plausible pathway involves a Cu(II)/Cu(III) or a Cu(I)/Cu(II) cycle.[9][10]
-
Ligand Exchange/Transmetalation: The amine or alcohol substrate coordinates to the Cu(II) center, followed by transmetalation with the boronic acid to form a copper-aryl intermediate.
-
Oxidation (if necessary): A Cu(II) intermediate may be oxidized to a key Cu(III) species, often with oxygen from the air acting as the terminal oxidant.[9][11]
-
Reductive Elimination: The C-N or C-O bond is formed via reductive elimination from the copper center, releasing the product and a lower oxidation state copper species (e.g., Cu(I)).[9][10]
-
Catalyst Regeneration: The copper catalyst is re-oxidized to the active Cu(II) state to complete the cycle.
Diagram of a Proposed Chan-Lam Catalytic Cycle:
Caption: A proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
Detailed Protocol: Chan-Lam N-Arylation of Morpholine
This protocol outlines the coupling of this compound with a secondary amine.
| Reagent/Parameter | Recommended Conditions | Notes |
| Amine/Alcohol | Morpholine (1.5-2.0 equiv) | A variety of N-H and O-H containing compounds can be used.[11] |
| Boronic Acid | This compound (1.0 equiv) | The boronic acid is typically the limiting reagent. |
| Copper Catalyst | Cu(OAc)₂ (10-20 mol% or stoichiometric) | Copper(II) acetate is a common and effective catalyst.[9] |
| Base (Optional) | Pyridine or Et₃N (2.0 equiv) | Often used to facilitate the reaction, but can sometimes be omitted. |
| Solvent | Dichloromethane (DCM) or Methanol (MeOH) | Choice of solvent can be critical for yield.[13] |
| Temperature | Room Temperature | A major advantage is the mild reaction temperature.[10][12] |
| Atmosphere | Air | The reaction is typically run open to the atmosphere.[11] |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), copper(II) acetate (0.2 mmol), and the solvent (e.g., 10 mL of DCM).
-
Reagent Addition: Add morpholine (1.5 mmol) and pyridine (2.0 mmol) to the stirring suspension.
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air. The mixture will typically turn from blue to green. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion (typically 12-24 hours), filter the reaction mixture through a pad of Celite to remove the copper salts, washing with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl morpholine derivative.
Troubleshooting and Considerations
-
Protodeborylation: A common side reaction in both couplings is the replacement of the boronic acid group with a hydrogen atom. This can be minimized by using anhydrous solvents (for Suzuki), carefully controlling the base, and avoiding prolonged heating.
-
Homocoupling: Dimerization of the boronic acid can occur, especially in Chan-Lam reactions. Adjusting the catalyst, solvent, and temperature can mitigate this.
-
Aldehyde Reactivity: The formyl group is generally stable but can undergo side reactions under strongly basic or reductive conditions. If necessary, it can be protected as an acetal and deprotected after the coupling reaction.
-
Catalyst and Ligand Screening: For challenging substrates in Suzuki-Miyaura coupling, screening different palladium sources (e.g., Pd(OAc)₂) and phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) is recommended to optimize the reaction.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex organic molecules. The Suzuki-Miyaura and Chan-Lam coupling reactions provide reliable and efficient methods for elaborating this intermediate into a wide array of biaryl, aryl amine, and aryl ether structures. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers in drug discovery and materials science to harness the full synthetic potential of this valuable reagent.
References
- Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]
- Chan–Lam coupling. Wikipedia. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Chan-Lam Coupling. Organic Chemistry Portal. [Link]
- Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Preprints.org. [Link]
Sources
- 1. This compound [synhet.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 11. Chan-Lam Coupling [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: Application Notes for 4-Fluoro-3-formyl-5-methylphenylboronic Acid in Materials Science
In the dynamic field of materials science, the strategic design and synthesis of novel organic molecules are paramount to unlocking advanced functionalities. 4-Fluoro-3-formyl-5-methylphenylboronic acid (C₈H₈BFO₃, CAS: 1310384-23-6) has emerged as a highly versatile building block, offering a unique combination of reactive sites and electronic properties.[1][2][][4] This trifunctional molecule, featuring a boronic acid, a formyl group, and a fluorinated, methylated phenyl ring, provides a powerful tool for chemists and materials scientists to construct complex architectures for a range of applications, from organic electronics to chemical sensors.
The presence of a fluorine atom can significantly influence the electronic properties of resulting materials, which is a key consideration in the development of advanced polymers and nanomaterials.[5] The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a fundamental method for forging carbon-carbon bonds in the creation of complex organic frameworks.[5][6][7] Furthermore, the aldehyde (formyl) group provides a reactive handle for a variety of chemical transformations, including the formation of Schiff bases, which is particularly useful in the development of sensors and for bioconjugation.
This guide provides detailed application notes and representative protocols for the use of this compound in key areas of materials science. The methodologies described herein are designed to serve as a practical starting point for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1310384-23-6 | [1] |
| Molecular Formula | C₈H₈BFO₃ | [1] |
| Molecular Weight | 181.96 g/mol | [1] |
| IUPAC Name | (4-Fluoro-3-formyl-5-methylphenyl)boronic acid | [1] |
Application I: Synthesis of Functional Biphenyl Scaffolds via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[6][7] This reaction is instrumental in the synthesis of biaryl compounds, which are common structural motifs in liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical compounds.[7][8] this compound is an excellent coupling partner in these reactions, allowing for the introduction of its unique substitution pattern into larger conjugated systems.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is the active catalyst. The choice of ligand (e.g., a phosphine) is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[6] The choice of base can influence the reaction rate and yield.
-
Solvent: A solvent system that can dissolve both the organic and inorganic reagents is typically used. Often, a mixture of an organic solvent and an aqueous solution of the base is employed.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Toluene (solvent)
-
Water (solvent)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
To a round-bottom flask, add this compound, the aryl bromide, palladium(II) acetate, and triphenylphosphine.
-
Add toluene and a 2M aqueous solution of potassium carbonate.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization:
The structure and purity of the resulting biphenyl derivative should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application II: Synthesis of Conjugated Polymers for Organic Electronics
The synthesis of conjugated polymers is a significant area of research in materials science, with applications in OLEDs, organic photovoltaics (OPVs), and sensors. The Suzuki polymerization, a polycondensation reaction based on the Suzuki-Miyaura coupling, is a powerful method for creating these polymers.[9] this compound can be copolymerized with a dibromo-aromatic comonomer to produce a conjugated polymer with tailored electronic and physical properties. The fluoro and formyl groups can be used to fine-tune the polymer's HOMO/LUMO energy levels and solubility.
Causality Behind Experimental Choices:
-
Monomer Stoichiometry: Achieving a 1:1 stoichiometry between the diboronic acid (or its ester) and the dihaloaromatic monomer is crucial for obtaining high molecular weight polymers.
-
Catalyst System: A highly active palladium catalyst and ligand system is necessary for efficient polymerization.
-
Reaction Conditions: Anhydrous and oxygen-free conditions are often required to prevent side reactions and catalyst deactivation.
Experimental Protocol: Suzuki Polymerization
This protocol outlines a representative synthesis of a conjugated copolymer using this compound (as its pinacol ester derivative for improved stability and solubility) and a dibromo-aromatic comonomer.
Materials:
-
This compound pinacol ester (1.0 equiv)
-
Dibromo-aromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 4.0 equiv)
-
Anhydrous toluene (solvent)
-
Aliquat 336 (phase transfer catalyst)
Procedure:
-
In a Schlenk flask, combine the boronic acid pinacol ester, the dibromo-aromatic comonomer, Pd₂(dba)₃, and P(o-tol)₃.
-
Add anhydrous toluene and the phase transfer catalyst.
-
Add an aqueous solution of K₃PO₄.
-
Thoroughly degas the mixture by several freeze-pump-thaw cycles.
-
Heat the mixture to 100 °C under an inert atmosphere and stir for 48-72 hours.
-
Cool the reaction to room temperature and pour the mixture into a stirring solution of methanol to precipitate the polymer.
-
Filter the polymer and wash with methanol and acetone to remove oligomers and catalyst residues.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexane.
-
Dissolve the purified polymer in a suitable solvent (e.g., chloroform) and precipitate again into methanol.
-
Collect the final polymer and dry under vacuum.
Characterization:
The resulting polymer should be characterized for its molecular weight and polydispersity index (PDI) by gel permeation chromatography (GPC), its thermal properties by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and its optical and electrochemical properties by UV-Vis and fluorescence spectroscopy and cyclic voltammetry.
Sources
- 1. This compound [synhet.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 4. (4-Fluoro-3-formyl-5-methylphenyl)boronic acid ,98% - Amerigo Scientific [amerigoscientific.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield with 4-Fluoro-3-formyl-5-methylphenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Fluoro-3-formyl-5-methylphenylboronic acid (CAS: 1310384-23-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions and troubleshooting common issues encountered with this versatile yet challenging reagent. Our focus is on explaining the causality behind experimental choices to empower you to achieve higher yields and purity in your synthetic endeavors.
Introduction: Understanding the Reagent
This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions.[1][2] Its unique substitution pattern presents specific challenges and opportunities:
-
Formyl and Fluoro Groups: Both are electron-withdrawing groups, which can decrease the nucleophilicity of the boronic acid. This can slow the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, sometimes leading to low yields under standard conditions.[3][4]
-
Ortho-Substituents: The flanking formyl and methyl groups introduce steric hindrance around the C-B bond, which can also impact reaction kinetics.[5]
This guide will address these specific properties, providing targeted solutions to overcome common hurdles.
Part 1: Frequently Asked Questions (FAQs) - Storage, Handling, and Stability
Q1: How should I properly store and handle this compound to ensure its integrity?
A1: Proper storage is critical to prevent degradation. Key decomposition pathways for boronic acids include protodeboronation (loss of the boronic acid group), oxidation, and the formation of cyclic trimers called boroxines.[6]
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark environment, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of the boronic acid can dehydrate to form a boroxine. While this process is often reversible in the presence of water during reaction setup, it alters the molecular weight and can lead to inaccurate stoichiometry if not accounted for.[6]
-
Handling: Minimize exposure to air and moisture. When weighing, do so quickly and in a low-humidity environment if possible. For long-term storage of solutions, use anhydrous solvents and store under inert gas.
Q2: My boronic acid has been on the shelf for a while. How can I assess its quality before use?
A2: Visual inspection is the first step; any discoloration or change in texture may indicate degradation. However, the most reliable methods are analytical. We recommend running a Nuclear Magnetic Resonance (NMR) spectrum (¹H, ¹¹B, or ¹⁹F) or LC-MS on a small sample to check for impurities, such as the protodeboronated byproduct (2-fluoro-4-methylbenzaldehyde). Comparing the spectrum to that of a fresh sample or a reference spectrum is the best practice.
Q3: Should I consider using a boronate ester (e.g., a pinacol ester) derivative instead of the free boronic acid?
A3: Using a boronate ester, such as the pinacol ester [ArB(pin)], is an excellent strategy to enhance stability and improve handling.[7][8]
| Feature | Boronic Acid [ArB(OH)₂] | Pinacol Ester [ArB(pin)] |
| Stability | Prone to protodeboronation and boroxine formation.[6] | Generally more stable to air and moisture; less prone to protodeboronation.[7] |
| Purification | Often difficult to purify via silica gel chromatography.[9] | Can often be purified via chromatography, though challenges can still exist.[7][10] |
| Reactivity | Generally more reactive in Suzuki couplings.[11] | May require slightly more forcing conditions or specific activators for the C-B bond cleavage. |
| Stoichiometry | Can be complicated by boroxine formation.[6] | Well-defined molecular weight ensures accurate stoichiometry. |
Recommendation: If you are experiencing issues with stability, reproducibility, or purification, converting the crude boronic acid to its pinacol ester is a highly recommended troubleshooting step.
Part 2: Troubleshooting Guide - Optimizing Your Suzuki-Miyaura Coupling
Low yields and side-product formation are the most common issues when using electron-deficient or sterically hindered boronic acids. This section provides a systematic approach to diagnosing and solving these problems.
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Q4: My reaction gives a low yield with significant unreacted starting materials. How can I drive the reaction to completion?
A4: This issue typically points to a problem with one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[12] For an electron-deficient boronic acid like this one, the transmetalation step is often the bottleneck.
Solutions:
-
Enhance Catalyst Activity: The choice of ligand is paramount. Standard ligands like PPh₃ may not be effective. Switch to bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) which are known to accelerate both oxidative addition and reductive elimination, especially for challenging substrates.[5][13]
-
Select the Right Base and Solvent: The base activates the boronic acid for transmetalation.[12] Its effectiveness is highly dependent on the solvent system.
-
Strong, Non-Aqueous: In anhydrous solvents like dioxane or toluene, a strong base like potassium phosphate (K₃PO₄) is often effective. Ensure the base is a fine, dry powder.[5]
-
Fluoride Activation: For electron-deficient boronic acids, fluoride bases like potassium fluoride (KF) or cesium fluoride (CsF) can be particularly effective, sometimes with additives like Ag₂O.[4][14]
-
Aqueous Systems: In solvent mixtures like dioxane/water or THF/water, bases like K₂CO₃ or Cs₂CO₃ are common choices. Ensure vigorous stirring to overcome phase separation.[15]
-
Recommended Catalyst Systems for Challenging Couplings
| Catalyst Precursor | Ligand | Base | Solvent | Rationale |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF (anhydrous) | A robust system for activating boronic acids with fluoride.[14] |
| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | 1,4-Dioxane | Buchwald ligands excel with sterically hindered and electron-deficient partners.[5] |
| PdCl₂(dppf) | (internal) | Cs₂CO₃ | Dioxane/H₂O | A common, versatile system, but may require higher temperatures. |
Q5: I'm observing significant side products, mainly the homocoupling of my boronic acid and/or protodeboronation. How can I suppress these pathways?
A5: These are two distinct side reactions with different causes.
-
Homocoupling (Ar-Ar from Boronic Acid): This is almost always caused by the presence of oxygen, which can interfere with the palladium catalyst.[5][16]
-
Protodeboronation (Ar-H formation): This occurs when the C-B bond is cleaved and replaced by a proton from a source like water. It is a common problem with electron-deficient boronic acids, especially under strongly basic, aqueous conditions.[5][17]
-
Solutions:
-
Switch to Anhydrous Conditions: Removing water, the primary proton source, is highly effective. Use a system like Pd₂(dba)₃ / P(t-Bu)₃ / KF in anhydrous THF.[5]
-
Use a Milder Base: If aqueous conditions are necessary, switch from a strong base like NaOH to a milder one like K₂CO₃ or KF.[5]
-
Use a Boronate Ester: As mentioned in Q3, pinacol esters are significantly more resistant to protodeboronation.[8]
-
-
Part 3: Validated Experimental Protocol & Workflow
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Reaction: Coupling of this compound with 4-Bromoanisole.
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Preparation: In a separate vial under inert atmosphere, add Pd(OAc)₂ and SPhos, followed by a portion of the anhydrous 1,4-dioxane. Briefly stir to form the pre-catalyst complex.
-
Reaction Assembly: Add the remaining anhydrous 1,4-dioxane to the Schlenk flask containing the substrates and base. Then, using a syringe, transfer the catalyst solution to the Schlenk flask.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. (See Part 4 for purification troubleshooting).
Caption: A standard workflow for Suzuki-Miyaura coupling experiments.
Part 4: Purification Strategies
Q6: I'm having trouble purifying my final product. It streaks on the silica gel column, and I get low recovery.
A6: This is a common issue with compounds containing boronic acid residues or other polar functional groups.[9][18]
-
Problem 1: Unreacted Boronic Acid: The free boronic acid is polar and can stick to silica gel.
-
Solution: Acid-Base Extraction. Before chromatography, dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., 1M NaOH or NaHCO₃). This will convert the boronic acid into its water-soluble boronate salt, which will be removed into the aqueous layer.[19] Caution: Ensure your desired product is stable to these basic conditions. The aldehyde on your product should be compatible with mild base.
-
-
Problem 2: Product Sticking to Silica: The product itself may have some affinity for silica.
-
Solutions:
-
Use a Different Stationary Phase: Try neutral alumina instead of silica gel.[10]
-
Treated Silica: Use silica gel that has been treated with boric acid, which can sometimes improve the chromatography of boron-containing compounds.[7]
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification that avoids chromatography altogether.
-
-
Part 5: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The reactivity order is generally I > Br > OTf >> Cl.[12]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium complex. This is the rate-limiting step for challenging boronic acids and requires a base to activate the boronic acid.[12]
-
Reductive Elimination: The two organic groups (Ar and Ar') are coupled together, forming the new C-C bond and regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands accelerate this step.[16]
References
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- Nambo, M., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
- ResearchGate. (2016).
- Google Patents. (2005).
- Covethouse. 4-Fluoro-3-methylphenylboronic acid. [Link]
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
- Hall, D. G. (2011). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- Mastalerz, M. et al. (2017). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. [Link]
- Chem-Impex. 4-Fluoro-3-methylphenylboronic acid. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. [Link]
- Ghaffari, B., et al. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Synthesis. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
- Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. [Link]
- Deng, J., et al. (2009).
- Kwong, F. Y., & Chan, A. S. (2004). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Journal of Organic Chemistry. [Link]
Sources
- 1. covethouse.eu [covethouse.eu]
- 2. chemimpex.com [chemimpex.com]
- 3. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: 4-Fluoro-3-formyl-5-methylphenylboronic Acid
Welcome to the technical support guide for 4-Fluoro-3-formyl-5-methylphenylboronic acid (CAS 1310384-23-6). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth answers to common challenges encountered during the storage, handling, and application of this versatile but sensitive reagent. Our goal is to empower you with the foundational knowledge and practical troubleshooting strategies needed to ensure the stability and reactivity of this compound in your critical experiments.
Part 1: Foundational Stability Concerns
This section addresses the inherent chemical properties of this compound that contribute to its instability. Understanding these pathways is the first step toward effective mitigation.
Q1: What are the primary degradation pathways for this boronic acid?
A1: There are two principal degradation pathways you must be aware of:
-
Protodeboronation: This is the most common and problematic side reaction, especially under conditions used for cross-coupling reactions (e.g., Suzuki-Miyaura).[1][2] It involves the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond, resulting in the formation of 2-fluoro-5-methylbenzaldehyde. The electron-withdrawing nature of the fluoro and ortho-formyl substituents on the aromatic ring makes the C-B bond particularly susceptible to this cleavage, especially in the presence of base and protic solvents like water.[3]
-
Boroxine Formation: In the solid state or in concentrated non-aqueous solutions, three molecules of the boronic acid can undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[4][5][6] This process is often driven by heat or prolonged storage and is typically reversible upon exposure to water.[5] While boroxines can sometimes be used directly in coupling reactions, their formation indicates that the reagent has been exposed to suboptimal conditions and complicates accurate molar calculations.
Caption: Primary degradation pathways for the title boronic acid.
Part 2: Storage, Handling, and Solution Preparation
Proper handling from the moment you receive the reagent is critical for experimental success.
Q2: What are the ideal storage conditions for solid this compound?
A2: To minimize both protodeboronation and boroxine formation, the solid material should be stored under stringent conditions. Phenylboronic acids are generally sensitive to air and moisture.[7]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows the rate of thermal decomposition and dehydration to the boroxine. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and minimizes exposure to atmospheric moisture.[7] |
| Light | Amber vial / Protect from light | Prevents potential photo-induced degradation. |
| Container | Tightly sealed container | Prevents ingress of moisture and air.[8] |
Q3: I need to make a stock solution. What solvent should I use and how long will it be stable?
A3: Solvent choice is a critical decision. Protic and/or aqueous solvents will accelerate degradation.
-
Recommended Solvents: For maximum stability, use anhydrous aprotic solvents such as Dioxane , Tetrahydrofuran (THF) , or Acetonitrile (ACN) .
-
Avoid: Protic solvents like methanol or ethanol. Avoid aqueous buffers or solvent mixtures containing water for long-term storage.
-
Stability: Prepare solutions fresh whenever possible. A solution in anhydrous dioxane or THF, stored under argon at 2-8°C, may be viable for a few days, but its purity should be verified before use if stored for more than 24 hours. On-column degradation during HPLC analysis is a known issue for boronic acids, so sample preparation in an aprotic diluent is key.[9][10]
Part 3: Troubleshooting in Suzuki-Miyaura Cross-Coupling Reactions
The unique ortho-formyl group introduces specific challenges and opportunities in cross-coupling chemistry.
Q4: My Suzuki coupling reaction has a low yield, and I see a significant amount of a major byproduct by LC-MS. What is happening?
A4: The most likely culprit is protodeboronation , leading to the formation of 2-fluoro-5-methylbenzaldehyde. This side reaction is highly competitive with the desired cross-coupling, especially given the electron-deficient nature of your arylboronic acid.[1][11]
Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling reactions.
Q5: The ortho-formyl group seems to be causing issues. How does it specifically influence stability and reactivity?
A5: The ortho-formyl group has a dual, seemingly contradictory, role.
-
Electronic Destabilization: As an electron-withdrawing group, it increases the Lewis acidity of the boron center and weakens the C-B bond, making the molecule more prone to protodeboronation.[3]
-
Intramolecular Interaction: The aldehyde can interact with the boronic acid, and this interaction can be exploited. In the presence of certain nucleophiles (like amines from a protein lysine residue), the aldehyde and boronic acid can work in concert to form stable iminoboronate complexes.[12][13][14] While this is a powerful tool in bioconjugation, in a standard Suzuki reaction, it can lead to unproductive sequestration of the boronic acid or reaction with amine-containing ligands. If your ligand has a primary amine, consider one without.
Q6: Can I prevent protodeboronation? What specific changes should I make to my protocol?
A6: Yes, you can significantly suppress protodeboronation by carefully tuning your reaction conditions. The key is to make the rate of transmetalation in the Suzuki catalytic cycle faster than the rate of protodeboronation.
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Base | Strong, aqueous bases (NaOH, KOH, CsOH) | Use weaker, often anhydrous, bases like K₃PO₄, K₂CO₃, or KF.[15] | Strong bases generate a high concentration of the reactive boronate anion ([ArB(OH)₃]⁻), which is highly susceptible to protonolysis by water.[3][11] Milder bases maintain a lower equilibrium concentration, favoring the catalytic cycle. |
| Solvent | Protic solvents (MeOH, EtOH) or excessive water | Use anhydrous aprotic solvents (Dioxane, Toluene, THF, DME). Minimize water. | Water is the proton source for protodeboronation.[2] While some water is often necessary for the Suzuki reaction, using the minimum required amount is crucial. |
| Temperature | Excessively high temperatures | Run the reaction at the lowest temperature that gives a reasonable reaction rate (e.g., 60-80°C). | High temperatures can accelerate the rate of protodeboronation. |
| Reagent Addition | All reagents mixed at the start | Consider slow addition of the boronic acid to the reaction mixture at temperature. | This keeps the instantaneous concentration of the sensitive reagent low, favoring reaction with the catalyst over degradation. |
Part 4: Proactive Stabilization and Quality Control
For maximum reliability, especially in multi-step syntheses or for creating compound libraries, converting the boronic acid to a more stable form is the best strategy.
Q7: How can I make my this compound shelf-stable for long-term use?
A7: The most robust and widely accepted method is to convert it to its pinacol ester derivative. Boronic esters, such as pinacol esters, are significantly more stable towards protodeboronation and do not form boroxines.[10][16] They are easily handled, purified by chromatography, and can be used directly in many cross-coupling reactions.
Caption: Workflow for the formation of a stable pinacol ester.
Experimental Protocol: Pinacol Ester Formation
This protocol provides a general method for converting this compound to its corresponding pinacol ester.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add pinacol (1.1-1.2 eq) and an anhydrous solvent capable of forming an azeotrope with water (e.g., toluene or cyclohexane).
-
Reaction: Heat the mixture to reflux. Water will be removed from the reaction as an azeotrope and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by TLC or LC-MS until all the starting boronic acid is consumed.
-
Workup: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure. The crude product can often be used directly or purified by silica gel chromatography.
-
Confirmation: Confirm the structure of the resulting pinacol ester by ¹H and ¹¹B NMR spectroscopy. A significant downfield shift in the ¹¹B NMR spectrum is indicative of ester formation.
Q8: How can I quickly check the purity of my boronic acid before starting an important experiment?
A8: ¹H NMR is an excellent tool. Dissolve a small sample in an anhydrous deuterated solvent like DMSO-d₆ or CDCl₃.
-
Look for the Boronic Acid Protons: The B(OH)₂ protons typically appear as a broad singlet.
-
Look for the Aldehyde Proton: The -CHO proton should be a sharp singlet around 9.5-10.5 ppm.
-
Look for the Aromatic Protons: Check for the characteristic signals of the aromatic ring.
-
Identify Impurities: The key impurity to look for is the protodeboronated product, 2-fluoro-5-methylbenzaldehyde. Its aldehyde and aromatic signals will be distinct from the parent boronic acid. The appearance of signals corresponding to this byproduct, even at a few percent, indicates degradation and suggests the reagent should not be used for sensitive applications. For quantitative analysis, a stability-indicating HPLC method is recommended.[9]
References
- Al-Zoubi, R. M. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
- Yamamoto, Y., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.
- An, H., et al. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. PMC. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. [Link]
- Ashenfelter, O., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
- Scientific Reports. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents.
- An, H., et al. (2017).
- Ampornsan, K., et al. (2019). Synthesis of ortho-Formylphenylphosphonic Acids as Covalent Probes of Active Site Lysines.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Time for 4-Fluoro-3-formyl-5-methylphenylboronic acid
Welcome to the technical support guide for 4-Fluoro-3-formyl-5-methylphenylboronic acid. This document provides in-depth troubleshooting advice and experimental protocols for researchers, chemists, and drug development professionals. Our goal is to help you overcome common challenges and optimize the reaction time and yield for Suzuki-Miyaura cross-coupling reactions involving this sterically hindered and electronically complex substrate.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of this compound.
Q1: My Suzuki-Miyaura coupling with this boronic acid is extremely slow or has stalled completely. What is the most likely cause?
A1: The primary reason for sluggish reactivity is the significant steric hindrance around the boronic acid group. The molecule has two ortho substituents: a formyl group and a methyl group. This crowding impedes the crucial transmetalation step in the catalytic cycle, where the aryl group is transferred from boron to the palladium center.[1][2] Standard catalyst systems like Pd(PPh₃)₄ are often ineffective against such steric barriers.[3]
Q2: Can I use standard Suzuki coupling conditions, such as Pd(PPh₃)₄ with aqueous sodium carbonate?
A2: It is highly unlikely that standard conditions will be effective. The combination of steric hindrance and the electron-withdrawing nature of the formyl and fluoro groups necessitates a more specialized catalyst system.[2][4] Furthermore, the use of aqueous bases can promote a key side reaction, protodeboronation, which degrades your starting material.[5][6]
Q3: How does the ortho-formyl group uniquely affect the reaction?
A3: The formyl group presents a dual challenge. First, its size contributes to the steric hindrance. Second, as an electron-withdrawing group, it can accelerate hydrolytic protodeboronation, a process where the C-B bond is cleaved by a proton source (like water), converting your valuable starting material into an unreactive byproduct (3-fluoro-5-methylbenzaldehyde).[2][7]
Q4: My starting material seems to be consumed, but the yield of my desired product is very low. What is happening?
A4: This is a classic symptom of protodeboronation.[5][6] Under basic conditions, especially in the presence of water, the boronic acid is cleaved from the aromatic ring. This side reaction competes with the desired productive coupling. To confirm this, analyze your crude reaction mixture for the presence of the protodeboronated byproduct. Mitigating this issue is key to improving your yield.
Troubleshooting Guide: From Sluggish Reactions to Optimized Conditions
This guide provides a systematic approach to overcoming slow reaction times and improving yields.
Problem: Reaction is Sluggish, Stalls, or Shows Low Conversion
The root cause is almost always a high activation energy barrier for the transmetalation step due to steric hindrance. Our optimization strategy will focus on selecting a catalyst system and conditions that can overcome this barrier.
For sterically demanding substrates, the choice of phosphine ligand is paramount. You must move beyond simple ligands like PPh₃. The goal is to use bulky, electron-rich monodentate phosphine ligands that promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species.[3][8] These ligands accelerate both oxidative addition and the final reductive elimination step.[9]
Recommended Catalyst Systems:
| Catalyst/Ligand System | Key Features & Rationale | Typical Loading (mol%) |
| Pd₂(dba)₃ / SPhos | Primary Recommendation. SPhos is a bulky, electron-rich biarylphosphine ligand known to confer exceptional activity for hindered couplings.[9] | 1-2% Pd, 2-4% Ligand |
| Pd₂(dba)₃ / XPhos | An excellent alternative to SPhos, often used for challenging aryl chlorides but highly effective here. Provides a sterically demanding and electron-rich environment.[10] | 1-2% Pd, 2-4% Ligand |
| Pd(OAc)₂ / P(t-Bu)₃ | The tri(tert-butyl)phosphine ligand is extremely electron-rich and effective, but it is air-sensitive and must be handled carefully.[2] | 2% Pd, 4-6% Ligand |
| AntPhos or BI-DIME Catalysts | Specifically designed for extremely hindered couplings, these ligands can be effective when others fail.[11] | 1-2% Pd, 2-4% Ligand |
Experimental Protocol: Catalyst System Screening A step-by-step guide for efficiently screening different catalyst systems.
Caption: Workflow for parallel catalyst screening.
The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[12][13] For hindered substrates, stronger, non-aqueous bases are often superior.
Recommended Base & Solvent Combinations:
| Base | Recommended Solvent(s) | Rationale & Comments |
| K₃PO₄ (Potassium Phosphate) | 1,4-Dioxane, Toluene, THF | Excellent starting point. A strong base that is only moderately soluble, often providing a "slow release" effect that can suppress side reactions.[5] |
| Cs₂CO₃ (Cesium Carbonate) | 1,4-Dioxane, Toluene | More soluble and generally more reactive than K₃PO₄. Very effective for difficult couplings. |
| K₂CO₃ (Potassium Carbonate) | Toluene/H₂O, Dioxane/H₂O | A common choice, but the aqueous nature can significantly promote protodeboronation with this substrate. Use with caution. |
| KF (Potassium Fluoride) | THF | Anhydrous KF can activate the boronic acid while minimizing the risk of protodeboronation.[12] |
Temperature: Increased temperature is often necessary to overcome the activation energy. Start screening at 80 °C and, if the reaction is clean but slow, increase to 100-110 °C. Monitor for thermal degradation of your starting materials or product.
Problem: Low Yield with Evidence of Starting Material Degradation
If you observe the formation of 3-fluoro-5-methylbenzaldehyde, protodeboronation is the culprit. This side reaction must be suppressed to achieve a high yield.
Water is a primary proton source for protodeboronation.[6]
-
Dry Your Solvent: Use a solvent still or pass the solvent through an activated alumina column.
-
Use Anhydrous Base: Purchase anhydrous base or dry it thoroughly in a vacuum oven before use. K₃PO₄ and Cs₂CO₃ are very hygroscopic.
-
Inert Atmosphere: Assemble your reaction under an inert atmosphere (Argon or Nitrogen) and use degassed solvents to prevent oxygen from deactivating the catalyst.[14]
Converting the boronic acid to a more stable derivative can protect it from premature decomposition. These reagents slowly release the active boronic acid into the reaction, keeping its concentration low and minimizing degradation.[15]
-
Potassium Trifluoroborate Salts (-BF₃K): These are highly stable, crystalline solids that are less prone to protodeboronation.[16] They can be prepared by treating the boronic acid with KHF₂.
-
MIDA Boronates: These are exceptionally stable derivatives that can be used in sequential couplings and are highly resistant to protodeboronation.[16]
Caption: The Suzuki-Miyaura cycle and the competing protodeboronation pathway.
Experimental Protocols
Protocol A: General Procedure for a Microscale Suzuki-Miyaura Coupling Screen
This protocol uses a Buchwald-type precatalyst, which is often effective for difficult substrates.[16]
-
Vessel Preparation: To an oven-dried 2-dram reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv, e.g., 0.2 mmol), this compound (1.5 equiv), and finely powdered anhydrous K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: In a glovebox or under a positive stream of argon, add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%) and any additional ligand if not using a precatalyst.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, to achieve a 0.1 M concentration) via syringe.
-
Reaction: Place the vial in a preheated aluminum block at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yamamoto, T., et al. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions.
- Thomas, A. A., & Denmark, S. E. (2016). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Angewandte Chemie International Edition.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Cribbin, L., et al. (2024). Sterically hindered Suzuki–Miyaura cross-coupling: Ligand and base effect. Beilstein Journal of Organic Chemistry.
- Ridgway, B. H., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society.
- ACS Publications. (n.d.). Protodeboronation of ortho- and para-Phenol Boronic Acids.
- LJMU Research Online. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited.
- Wikipedia. (n.d.). Protodeboronation.
- Leckelt, S., et al. (2015). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ChemistryOpen.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- West, M. J., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters. ChemRxiv.
- RSC Publishing. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids.
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Organic & Biomolecular Chemistry. (n.d.). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides.
- Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications.
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- West, M. J., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. Journal of the American Chemical Society.
- Sowa, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction.
- ResearchGate. (2008). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.
- University of Bristol. (n.d.). The Slow-Release Strategy in Suzuki-Miyaura Coupling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting guide for 4-Fluoro-3-formyl-5-methylphenylboronic acid experiments
Welcome to the technical support center for 4-Fluoro-3-formyl-5-methylphenylboronic acid (CAS: 1310384-23-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in their experiments, particularly in Suzuki-Miyaura cross-coupling reactions. The unique substitution pattern of this molecule—featuring an electron-withdrawing fluorine and formyl group, alongside a methyl group—presents specific challenges and opportunities. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Initiation & Low Yield
Question 1: My Suzuki-Miyaura coupling reaction with this compound is not starting or giving very low yields. What are the primary factors to investigate?
Answer:
Failure to initiate or low yields in Suzuki-Miyaura coupling reactions involving this substrate often stem from a few critical factors related to its specific chemical nature. The electron-deficient aromatic ring, due to the presence of the fluoro and formyl substituents, can impact the catalytic cycle.[1][2] Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The steric hindrance from the ortho-methyl group and the electronic properties of the ring necessitate a carefully selected catalyst system. Standard Pd(PPh₃)₄ may not be efficient.
-
Expertise & Experience: For sterically demanding and electron-poor arylboronic acids, palladium pre-catalysts combined with bulky, electron-rich phosphine ligands are often required.[3][4] Consider using Buchwald-type ligands like SPhos or XPhos, which are known to facilitate the oxidative addition and reductive elimination steps for challenging substrates.[4]
-
Causality: These bulky ligands stabilize the palladium center and promote the formation of the active catalytic species, overcoming the steric hindrance and electronic deactivation of the boronic acid.[3]
-
-
Base Selection and Strength: The choice of base is crucial and can be a common point of failure.
-
Trustworthiness: While stronger bases like NaOH or KOH can be effective, they can also promote side reactions, especially with the sensitive aldehyde functionality. A weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a better starting point. The use of fluoride ions, for instance from CsF, can also play a multiple role in promoting the reaction.[5]
-
Self-Validation: Run a small matrix of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to empirically determine the optimal choice for your specific coupling partners.
-
-
Solvent and Degassing: Oxygen can be detrimental to the palladium catalyst, leading to catalyst decomposition and homocoupling of the boronic acid.[6]
-
Protocol: Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or through freeze-pump-thaw cycles. The reaction should be run under a strict inert atmosphere.
-
Solvent Choice: A mixture of an organic solvent like dioxane, THF, or toluene with water is common. The solubility of this compound should be considered; it is generally soluble in ethers and ketones but less so in hydrocarbons.[7][8]
-
Section 2: Side Reactions & Impurities
Question 2: I am observing significant amounts of a byproduct that appears to be 2-fluoro-6-methylbenzaldehyde (protodeboronation product). How can I minimize this?
Answer:
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction for electron-deficient arylboronic acids, particularly under basic conditions.[9] The presence of an ortho-fluoro group can accelerate this process.[10]
-
Mechanistic Insight: The electron-withdrawing nature of the fluoro and formyl groups makes the carbon-boron bond more susceptible to cleavage by a proton source, which is often water or an alcohol in the reaction mixture.
Troubleshooting Workflow for Protodeboronation:
Sources
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
how to avoid decomposition of 4-Fluoro-3-formyl-5-methylphenylboronic acid
Welcome to the dedicated technical support guide for 4-Fluoro-3-formyl-5-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability and handling of this versatile reagent. Our goal is to empower you with the knowledge to mitigate decomposition and ensure the success of your experiments.
Introduction
This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] However, its unique substitution pattern, featuring an electron-withdrawing aldehyde group and a fluorine atom, presents specific stability challenges.[3] The primary mode of decomposition for many arylboronic acids is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][4][5][6] This process is often accelerated by factors such as moisture, heat, and acidic or basic conditions.[5][7] Understanding and controlling these factors is paramount to maintaining the integrity of the reagent.
Troubleshooting Guide: Preventing Decomposition
This section addresses common issues encountered during the storage and use of this compound, providing explanations and actionable solutions.
Issue 1: Reagent Degradation Observed During Storage
-
Symptom: You observe a decrease in purity over time, evidenced by NMR, LC-MS, or a decline in reaction yield. The solid may appear clumpy or discolored.
-
Causality: The most frequent cause of degradation during storage is exposure to atmospheric moisture, which can facilitate protodeboronation or promote the formation of boronic anhydrides (boroxines).[8] Elevated temperatures can also accelerate these decomposition pathways. Many boronic acids are hygroscopic and sensitive to air.[9][10]
-
Solution:
-
Strict Inert Atmosphere: Always store this compound under a dry, inert atmosphere such as argon or nitrogen.[9]
-
Low Temperature: Store the reagent at low temperatures, ideally between 2°C and 8°C as recommended for similar compounds.
-
Desiccation: Store the container inside a desiccator containing a suitable drying agent (e.g., Drierite, silica gel) to minimize moisture exposure.
-
Aliquotting: For frequently used batches, consider aliquotting the solid into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to the atmosphere with each use.
-
Issue 2: Inconsistent or Low Yields in Suzuki-Miyaura Coupling Reactions
-
Symptom: You are experiencing poor or irreproducible yields when using this compound in Suzuki-Miyaura reactions.[11][12]
-
Causality: Several factors during the reaction setup can lead to the decomposition of the boronic acid before it can participate in the catalytic cycle.
-
Protodeboronation: The presence of water or acidic protons in the reaction mixture can lead to the unwanted cleavage of the C-B bond.[1][5] This is a common side reaction that competes with the desired Suzuki coupling.[1]
-
Oxidative Degradation: Exposure to oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[11]
-
Base-Induced Decomposition: While a base is necessary for the activation of the boronic acid in the Suzuki-Miyaura coupling, prolonged exposure to strong bases, especially in the presence of water and heat, can promote decomposition.[4][6][7] Electron-deficient arylboronic acids can be particularly susceptible to base-catalyzed protodeboronation.[6][7]
-
-
Solution:
-
Solvent Purity: Use anhydrous solvents. If necessary, dry your solvents using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system).
-
Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[11]
-
Careful Base Selection and Addition: Choose your base carefully. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Add the boronic acid to the reaction mixture shortly before the addition of the base and catalyst, minimizing its exposure time to potentially degradative conditions.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.[11]
-
Issue 3: Formation of Side Products Identified as the Deboronated Aldehyde
-
Symptom: Your reaction work-up reveals the presence of 2-fluoro-5-methylbenzaldehyde as a significant byproduct.
-
Causality: This is a clear indication of protodeboronation.[12] The C-B bond of your starting material is being cleaved, and the boron moiety is replaced with a hydrogen atom. This is a known decomposition pathway for arylboronic acids.[7]
-
Solution:
-
Re-evaluate Water Content: The primary culprit is often residual water in your solvents or reagents. Ensure all components of the reaction are scrupulously dried.
-
Check for Acidic Impurities: Acidic impurities in your reaction partner or solvent can catalyze protodeboronation.[1][5] Consider passing your solvent through a plug of neutral alumina before use.
-
Optimize Reaction Conditions:
-
Temperature: If possible, try running the reaction at a lower temperature.
-
Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired transformation. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: The ideal storage conditions are in a tightly sealed container under a dry argon or nitrogen atmosphere, at a temperature between 2°C and 8°C, and protected from light. The container should be placed inside a desiccator to protect from moisture, as boronic acids can be hygroscopic.[9][10][13]
Q2: Can I handle this boronic acid on the open bench?
A2: It is strongly recommended to handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture.[9][14] If brief handling in the air is unavoidable, do so quickly and in a low-humidity environment.
Q3: My boronic acid has turned into a hard, glassy solid. Is it still usable?
A3: The formation of a hard, glassy solid often indicates the formation of boroxines (boronic anhydrides) through the dehydration of the boronic acid.[8] While boroxines can sometimes be used directly in coupling reactions (as they can hydrolyze back to the boronic acid in situ), their reactivity may be different, and their use can lead to inconsistent results. It is generally advisable to use a fresh, pure sample of the boronic acid for optimal and reproducible outcomes.
Q4: What analytical techniques can I use to check the purity of my this compound?
A4: The purity of the boronic acid can be assessed using several techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are excellent for confirming the structure and identifying organic impurities. ¹¹B NMR can provide information about the boron environment and the presence of boroxines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for detecting the presence of the deboronated byproduct and other impurities.
-
Melting Point: A sharp melting point within the expected range (e.g., 215-220 °C for a similar compound) can indicate high purity.
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Upon receipt, immediately transfer the manufacturer's container into a desiccator inside a refrigerator maintained at the recommended temperature (2°C to 8°C).
-
For use, allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
In an inert atmosphere glovebox or under a positive pressure of argon or nitrogen, quickly weigh the desired amount of the boronic acid into a clean, dry reaction vessel.
-
Seal the reaction vessel and the stock container tightly before removing them from the inert atmosphere.
-
Return the stock container to the desiccator and cold storage promptly.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction
This is a general guideline; specific conditions may need to be optimized for your particular substrates.
-
To a dry Schlenk flask equipped with a magnetic stir bar, add your aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Seal the flask with a septum, and perform at least three cycles of vacuum/backfill with argon or nitrogen.[11]
-
Via syringe, add the degassed solvent (e.g., dioxane, toluene, or a mixture with water).[11]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligands to the stirred mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.[11]
-
Upon completion, cool the reaction to room temperature, and proceed with your standard aqueous work-up and purification protocol.[11]
Visualizations
Caption: Primary decomposition pathways for the boronic acid.
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2°C to 8°C | Minimizes thermal decomposition and slows kinetic processes. |
| Storage Atmosphere | Dry Argon or Nitrogen | Prevents interaction with atmospheric moisture and oxygen.[9] |
| Handling | Inert atmosphere (Glovebox/Schlenk) | Avoids exposure to moisture and air, which cause degradation.[10][14] |
| Reaction Solvents | Anhydrous, Degassed | Removes water (for protodeboronation) and oxygen (for oxidation).[11] |
| Compatible Bases | K₂CO₃, Cs₂CO₃, K₃PO₄ | Generally milder and less likely to induce decomposition than strong hydroxides. |
References
- Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. (2017-07-11).
- Protodeboronation of (Hetero)
- The proposed mechanism for protodeboronation of arylboronic acids.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. (2017-08-21).
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Phenylboronic acid-SDS-MedChemExpress.
- Phenylboronic acid - SAFETY D
- Phenylboronic acid - Safety D
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. (2025-05-07).
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10).
- Phenylboronic acid - SAFETY DATA SHEET. Thermo Fisher Scientific. (2020-12-13).
- Phenylboronic acid. Wikipedia.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. (2022-05-26).
- 4-Fluoro-3-formylphenylboronic acid = 95 374538-01-9. Sigma-Aldrich.
Sources
- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Catalyst Loading Optimization for 4-Fluoro-3-formyl-5-methylphenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 4-Fluoro-3-formyl-5-methylphenylboronic acid. Our goal is to empower you with the scientific rationale behind experimental choices to enhance reaction efficiency, ensure reproducibility, and minimize catalyst residuals in your active pharmaceutical ingredients (APIs).
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst loading for Suzuki-Miyaura reactions with this specific boronic acid.
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction with this compound?
For initial exploratory reactions, a palladium catalyst loading of 1-2 mol% is a common starting point.[1] This concentration is often sufficient to achieve good conversion without being excessively wasteful. However, the optimal loading is highly dependent on the reactivity of the coupling partner (aryl halide or pseudohalide) and the specific ligand used.[2]
Q2: Why is minimizing catalyst loading crucial in pharmaceutical applications?
Minimizing palladium catalyst loading is critical for several reasons:
-
Cost Reduction: Palladium is a precious metal, and reducing its usage can significantly lower the cost of goods for a synthetic route.[3]
-
Regulatory Compliance: Stringent regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), limit the amount of residual palladium in final drug products due to its potential toxicity.[4]
-
Simplified Purification: Lower catalyst loading often translates to easier removal of residual palladium from the API, reducing the need for specialized and costly purification techniques.[5]
Q3: Can the structure of this compound influence the required catalyst loading?
Yes, the electronic and steric properties of this boronic acid can impact the reaction. The presence of an electron-withdrawing formyl group and a fluorine atom can affect the transmetalation step of the catalytic cycle. While these groups can enhance the reactivity of the boronic acid in some cases, they can also promote side reactions like protodeboronation, especially under prolonged reaction times or with certain bases.[6] This may necessitate careful optimization of catalyst loading to ensure the desired reaction proceeds efficiently before significant degradation of the starting material occurs.
Q4: What are the initial signs that my catalyst loading is not optimized?
Common indicators of suboptimal catalyst loading include:
-
Low or incomplete conversion: This may suggest the catalyst loading is too low or the catalyst has deactivated.
-
Formation of significant byproducts: High catalyst loading can sometimes lead to an increase in side reactions, such as homocoupling of the boronic acid.[2]
-
Reaction stalling: The reaction may start but fail to proceed to completion, indicating potential catalyst deactivation.
-
Dark coloration of the reaction mixture: While not always indicative of a problem, a rapid change to a dark black precipitate can suggest catalyst decomposition (palladium black formation).
Part 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the optimization of catalyst loading.
Issue 1: Low Reaction Yield or Incomplete Conversion
A low yield is one of the most frequent challenges. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Causality and In-Depth Analysis:
-
Reagent Integrity: The Suzuki-Miyaura reaction is sensitive to the quality of its components. Electron-deficient arylboronic acids can be prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6] Using fresh, high-purity reagents is crucial. The reactivity of the aryl halide partner also plays a significant role, with the general trend being I > Br > OTf >> Cl.[7]
-
Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen.[6] Inadequate degassing of the solvent and purging of the reaction vessel with an inert gas like argon or nitrogen can lead to catalyst deactivation and low yields.
-
Incremental Increase in Catalyst Loading: If reagent quality and reaction conditions are confirmed to be optimal, a systematic increase in catalyst loading is a logical next step. However, simply adding more catalyst is not always the solution and can lead to increased costs and downstream issues.
-
Ligand Screening: The choice of ligand is paramount for a successful Suzuki-Miyaura coupling. Ligands stabilize the palladium center and influence its reactivity.[8]
-
Electron-rich ligands (e.g., trialkylphosphines, N-heterocyclic carbenes) promote the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.[2]
-
Bulky ligands can facilitate the reductive elimination step, leading to faster product formation.[2] A screening of different ligand classes is often necessary to find the optimal one for a specific substrate combination.[9][10]
-
-
Palladium Source: Both Pd(0) sources (e.g., Pd(PPh₃)₄) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) are commonly used. Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the reaction may not proceed optimally. Trying a different precatalyst that forms the active species more readily under the reaction conditions can be beneficial.[11]
Issue 2: High Levels of Catalyst Residuals in the Final Product
Even with high reaction yields, residual palladium in the final product is a major concern in drug development.
Strategies for Minimizing Palladium Residuals:
-
Optimize for the Lowest Possible Catalyst Loading: The most effective way to reduce residuals is to use less catalyst in the first place. A systematic study to determine the minimum catalyst loading required for complete conversion is highly recommended.
Catalyst Loading (mol%) Typical Outcome Considerations > 2% High initial reaction rate, but potential for increased side products and higher residuals. Often used in initial screening; aim to reduce. 0.5 - 2% Good balance of reactivity and cost for many systems. A common range for process development. < 0.1% "Low-loading" conditions; requires highly active catalyst systems. Ideal for cost-effective and green chemistry.[12] < 0.01% Requires specialized, highly active catalysts and ligands. Often challenging to achieve but offers significant benefits. -
Post-Reaction Scavenging: If residual palladium levels remain above the acceptable limit (typically <10 ppm for APIs), various scavenging techniques can be employed.[4]
-
Activated Carbon: A common and effective method for adsorbing residual palladium.
-
Thiol-based Scavengers: Reagents like N-acetylcysteine or functionalized silica gels can effectively chelate and remove palladium.[5]
-
Crystallization: Often, residual palladium can be purged during the crystallization of the final product.[5]
-
-
Analytical Monitoring: It is essential to have a reliable analytical method to quantify residual palladium. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard method for accurate quantification of trace metals in APIs.[5]
Issue 3: Reaction Stalls or Shows Inconsistent Results
Inconsistent reaction performance can be frustrating and costly.
Caption: Troubleshooting for inconsistent reactions.
Key Considerations for Reproducibility:
-
Homogeneity: Inconsistent results can sometimes be traced back to poor solubility of one of the reagents, particularly the base. If the reaction mixture is not homogeneous, the local concentrations of reactants can vary, leading to unpredictable outcomes.
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[13] An inappropriate base (too weak or poorly soluble) can lead to a sluggish or incomplete reaction. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Boronic Acid Stability: As mentioned, this compound may have limited stability under certain conditions. If protodeboronation is suspected, one strategy is to convert the boronic acid to a more stable boronate ester, such as a pinacol ester.[6] These esters can slowly release the active boronic acid in situ, minimizing its decomposition.
Part 3: Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
This protocol outlines a systematic approach to determine the minimum catalyst loading required for a successful reaction.
Objective: To identify the lowest catalyst loading that provides ≥95% conversion within a reasonable timeframe.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole as a model substrate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/water, 4:1)
-
Internal standard for analytical monitoring (e.g., dodecane)
-
Reaction vials with stir bars
-
Heating block
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the boronic acid, aryl halide, base, and internal standard in the chosen solvent to ensure accurate dispensing.
-
Reaction Setup: In a series of reaction vials, add the aryl halide (1.0 eq), this compound (1.2 eq), base (2.0 eq), and internal standard.
-
Catalyst/Ligand Addition: In a separate set of vials, prepare serial dilutions of the palladium catalyst and ligand. Add the appropriate amount of catalyst/ligand solution to each reaction vial to achieve the target catalyst loadings (e.g., 2%, 1%, 0.5%, 0.1%, 0.05%).
-
Reaction Execution: Seal the vials, purge with an inert gas, and place them in a preheated heating block (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: At regular intervals (e.g., 1h, 4h, 8h, 24h), take an aliquot from each reaction, quench with water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by GC or LC to determine the conversion.
-
Data Analysis: Plot the conversion versus time for each catalyst loading. The optimal loading is the lowest concentration that achieves the desired conversion in an acceptable time.
Protocol 2: Ligand Screening
Objective: To identify the most effective ligand for the coupling of this compound with a specific aryl halide.
Procedure:
-
Set up parallel reactions as described in Protocol 1, keeping the catalyst loading constant (e.g., 1 mol%).
-
In each reaction, use a different phosphine ligand, ensuring a representative selection from various classes (e.g., bulky alkylphosphines like XPhos, electron-rich biarylphosphines like SPhos, and triphenylphosphine as a baseline).
-
Monitor the reactions for conversion and byproduct formation.
-
Select the ligand that provides the highest yield and cleanest reaction profile. This ligand can then be used for further catalyst loading optimization.
References
- Marguí, E., Van Meel, K., & Van Grieken, R. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry, 81(4), 1404–1410. [Link]
- ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling.
- ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- Wang, D. Z., & Hartwig, J. F. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12537–12543. [Link]
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Matsuoka, W., Harabuchi, Y., Nagata, Y., & Maeda, S. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Digital Discovery, 2(3), 734-742. [Link]
- Cernak, T., et al. (2021). Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles. Organic Process Research & Development, 25(8), 1894-1905. [Link]
- L-Abdullah, A., et al. (2024). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. [Link]
- Scite.ai. (n.d.). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Matsuoka, W., Harabuchi, Y., Nagata, Y., & Maeda, S. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. ChemRxiv. [Link]
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
- Centre Testing International. (n.d.). Research and Analysis of API Impurities.
- ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?.
- ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-Activated Palladium Catalyst by Cooperative Copper Catalysis.
- LCGC International. (2024). Overcoming Common Challenges to Determine Residual Impurities Using IC in APIs with Limited Water.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917. [Link]
- Al-Maharik, N. (2019). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 24(17), 3093. [Link]
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]
Sources
- 1. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arborassays.com [arborassays.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. scite.ai [scite.ai]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to 4-Fluoro-3-formyl-5-methylphenylboronic Acid: A Comparative Analysis for Advanced Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for complex molecular architectures is a critical decision that profoundly impacts synthetic efficiency and the ultimate biological activity of the target molecule. Boronic acids, and their derivatives, have emerged as indispensable tools, largely due to their versatility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides an in-depth, objective comparison of 4-Fluoro-3-formyl-5-methylphenylboronic acid against a spectrum of commonly employed boronic acids, supported by experimental data and field-proven insights.
Introduction to this compound: A Multifunctional Building Block
This compound is a highly functionalized aromatic boronic acid. Its utility in synthetic chemistry, particularly in the pharmaceutical industry, stems from the unique interplay of its substituents. The boronic acid moiety serves as the reactive handle for Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The additional functionalities—a fluorine atom, a formyl (aldehyde) group, and a methyl group—provide avenues for further molecular elaboration and influence the electronic and steric properties of the molecule.
Key Structural Features and Their Implications:
-
Boronic Acid: The cornerstone for palladium-catalyzed cross-coupling reactions.
-
Fluorine Atom: An electron-withdrawing group that can modulate the electronic properties of the aromatic ring, potentially influencing reaction kinetics and the physicochemical properties of the final product.
-
Formyl Group: A versatile functional group that can participate in a wide array of subsequent chemical transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions. Its position ortho to the boronic acid can introduce steric hindrance.
-
Methyl Group: An electron-donating group that can also contribute to steric bulk.
The strategic placement of these groups makes this compound a valuable intermediate for constructing complex, polyfunctionalized biaryl scaffolds, which are common motifs in biologically active compounds.
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
The efficacy of a boronic acid in a Suzuki-Miyaura coupling is governed by a delicate balance of electronic and steric factors. To contextualize the performance of this compound, we will compare it to a range of boronic acids with varying electronic and steric profiles. While direct head-to-head comparative data for this specific molecule is not extensively published, we can extrapolate its expected performance based on well-established principles and data from analogous systems.
The following diagram illustrates the key factors influencing the reactivity of boronic acids in the Suzuki-Miyaura catalytic cycle.
Figure 1: Key factors influencing boronic acid reactivity in Suzuki-Miyaura coupling.
Electronic Effects: A Spectrum of Reactivity
The electronic nature of the substituents on the phenyl ring of a boronic acid plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Electron-donating groups (EDGs) generally increase the nucleophilicity of the aryl group, often leading to faster transmetalation and higher reaction yields. Conversely, electron-withdrawing groups (EWGs) can decrease the rate of this step.
This compound possesses both an electron-withdrawing fluorine and formyl group, and an electron-donating methyl group. The net effect is likely to be electron-withdrawing, placing it in the category of electron-poor boronic acids.
The following table summarizes the performance of various boronic acids in Suzuki-Miyaura coupling with common aryl bromides, providing a basis for our comparative analysis.
| Boronic Acid Category | Representative Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Electron-Rich | 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(II) complex | KOH | Water | 100 | - | 94 | |
| Electron-Neutral | Phenylboronic acid | 4-Bromotoluene | Pd Nanoparticles | KOH | Ionic Liquid | - | - | High | [3] |
| Electron-Neutral | Phenylboronic acid | 4-Bromoacetophenone | Pd(II)-N2O2 catalyst | Na2CO3 | DMA | 140 | 24 | >95 | [4] |
| Electron-Poor | 4-(Trifluoromethyl)phenylboronic acid | 4-Bromo-4'-(trifluoromethyl)acetophenone | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 90 | - | - | [5] |
| Electron-Poor | 4-Chlorophenylboronic acid | 4-Bromoacetophenone | Pd(II) complex | KOH | Water | 100 | - | 80 (conversion) | |
| Expected Performance | This compound | Aryl Bromide | Standard Pd catalysts | Standard bases | Aprotic polar solvents | 80-120 | 4-24 | Moderate to Good | - |
Analysis:
Based on its electron-poor nature, this compound is expected to exhibit reactivity comparable to other electron-deficient boronic acids. While the transmetalation step might be slower compared to electron-rich counterparts, efficient coupling can still be achieved, often requiring slightly more forcing conditions (e.g., higher temperatures or longer reaction times).
Steric Effects: The Impact of Substitution Patterns
Steric hindrance around the boronic acid moiety can significantly impede the progress of a Suzuki-Miyaura reaction by hindering the approach of the bulky palladium catalyst to the boron center. The ortho-substituents are particularly impactful.
This compound has a formyl group ortho to the boronic acid and a methyl group in the meta position. This substitution pattern introduces moderate steric bulk.
| Boronic Acid Category | Representative Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sterically Unhindered | Phenylboronic acid | 4-Bromotoluene | Pd Nanoparticles | KOH | Ionic Liquid | - | - | High | [3] |
| Moderately Hindered | 2-Methylphenylboronic acid | 4-Bromotoluene | Pd Nanoparticles | K₂CO₃ | Ethanol/Water | Reflux | 2 | 85 | - |
| Expected Performance | This compound | Aryl Bromide | Buchwald-type ligands | Bulky bases | Aprotic polar solvents | 80-120 | 6-24 | Moderate | - |
Analysis:
The ortho-formyl group in this compound is expected to slow down the reaction rate compared to unhindered boronic acids. To overcome this steric impediment, the use of specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) is often beneficial. These ligands promote the formation of a more reactive, coordinatively unsaturated palladium center, facilitating the transmetalation of the sterically encumbered boronic acid.
Stability Considerations: The Role of the Formyl Group
Boronic acids are susceptible to degradation pathways, most notably protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This side reaction is often promoted by aqueous basic conditions and can be more pronounced for electron-rich boronic acids.
The formyl group in this compound introduces a potential for side reactions, such as aldol condensation, under basic conditions. However, the Suzuki-Miyaura reaction is generally tolerant of a wide range of functional groups, including aldehydes. Careful selection of the base and reaction temperature can minimize these unwanted pathways. The use of milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) over stronger bases like sodium hydroxide (NaOH) is often preferred.
Experimental Protocol: A Generalized Approach for Suzuki-Miyaura Coupling
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Figure 2: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Conclusion: A Strategic Choice for Complex Molecule Synthesis
This compound presents a unique combination of electronic and steric properties that make it a valuable, albeit moderately challenging, substrate for Suzuki-Miyaura cross-coupling reactions. Its electron-poor nature and steric hindrance necessitate careful optimization of reaction conditions, particularly the choice of catalyst and ligand. However, its multifunctionality offers significant advantages for the synthesis of complex molecules, providing a scaffold that can be readily elaborated into a diverse range of derivatives. For the discerning researcher in drug discovery and development, a thorough understanding of these characteristics is paramount to harnessing the full synthetic potential of this versatile building block.
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Suzuki, A. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-26). The Royal Society of Chemistry.
- Arkivoc. (2010). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2010(11), 186-200.
- Hassanain Hafiz Mohd Asnan, Wan Fatihah Khairunisa Wan Nor, Mohd Sukeri Mohd Yusoff, Nur Rahimah Said and Siti Kamilah Che Soh. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 24(2), 36-44.
- ResearchGate. (n.d.). Repeated Suzuki reaction of 4-bromotoluene ( 6 ) with phenylboronic acid ( 10 ) under flow conditions.
- ResearchGate. (n.d.). The Suzuki-Miyaura reaction of phenylboronic acid with 4-bromotoluene catalysed by catalyst or blank quartz plate.
Sources
A Comparative Guide to the Multinuclear NMR Characterization of 4-Fluoro-3-formyl-5-methylphenylboronic Acid
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceuticals and materials science, substituted phenylboronic acids are indispensable building blocks. Their utility in powerful cross-coupling reactions, such as the Suzuki-Miyaura reaction, demands rigorous and unambiguous structural characterization. This guide provides an in-depth analysis of 4-Fluoro-3-formyl-5-methylphenylboronic acid, a highly functionalized reagent, using a suite of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy techniques.
To highlight the specific spectral signatures imparted by its unique substitution pattern, we will draw a direct comparison with its non-fluorinated analog, 3-Formyl-5-methylphenylboronic acid. This comparative approach will illuminate the profound influence of the fluorine atom on the chemical environment of the molecule, providing researchers with the critical insights needed for confident structural elucidation.
Section 1: The Definitive NMR Signature of this compound
The complete characterization of this molecule is achieved not by a single NMR experiment, but by a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy. Each nucleus provides a unique and complementary piece of the structural puzzle.
¹H NMR Analysis: Probing the Proton Environment
The ¹H NMR spectrum provides the initial fingerprint. Key expected signals include:
-
Formyl Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.5-10.5 ppm. This significant deshielding is due to the strong anisotropic effect of the carbonyl group.
-
Aromatic Protons (Ar-H): Two distinct signals are expected for the protons on the phenyl ring. Due to the fluorine substituent, these protons will appear as doublets or more complex multiplets arising from both H-H and H-F couplings. The proton ortho to the formyl group and meta to the fluorine will likely be the most downfield of the two.
-
Methyl Protons (-CH₃): A sharp singlet in the aliphatic region, typically around δ 2.0-2.5 ppm.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet that can vary significantly in chemical shift and may exchange with residual water in the NMR solvent.
The most telling feature is the presence of scalar coupling between the fluorine atom and the aromatic protons. This J-coupling, typically observed over three bonds (³JHF) and four bonds (⁴JHF), is definitive proof of the fluorine's position relative to the protons.[1][2]
¹³C NMR Analysis: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the carbon framework and is profoundly influenced by the fluorine atom.
-
Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 190-200 ppm.
-
Aromatic Carbons (Ar-C): The six aromatic carbons will give distinct signals. The most informative of these is the carbon directly bonded to the fluorine atom (C-F). This signal will appear as a large doublet due to a one-bond coupling (¹JCF), which is typically in the range of 240-260 Hz.[3] Carbons two (²JCF) and three (³JCF) bonds away will also exhibit smaller C-F couplings, providing further confirmation of the substitution pattern.[4]
-
Ipso-Carbon (-C-B(OH)₂): The carbon attached to the boron atom often appears as a broad signal due to the quadrupolar nature of the boron nucleus.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically δ 15-25 ppm.
¹⁹F NMR Analysis: The Fluorine Perspective
¹⁹F NMR is a highly sensitive technique that provides a direct window into the fluorine's environment.[1][5] For this molecule, a single resonance is expected. The chemical shift of this signal is highly sensitive to the electronic environment.[6] The signal may appear as a complex multiplet due to couplings to the nearby aromatic protons (³JFH and ⁴JFH). Running a proton-decoupled ¹⁹F NMR experiment will cause this multiplet to collapse into a sharp singlet, confirming the couplings.
¹¹B NMR Analysis: The Boron Core and its Equilibrium
¹¹B NMR is essential for characterizing the boronic acid moiety itself.[7][8]
-
Boronic Acid: A trigonal (sp² hybridized) boron atom in a boronic acid typically gives a broad signal in the range of δ 27-33 ppm.[9][10]
-
Boroxine Anhydride: Phenylboronic acids are known to exist in a concentration and solvent-dependent equilibrium with their cyclic trimeric anhydride, known as a boroxine.[11][12] This species also contains a trigonal boron atom but typically resonates at a slightly different chemical shift, often slightly downfield from the monomeric acid.[9] The presence of two distinct ¹¹B signals, or a single, averaged signal, provides crucial information about the state of the sample in solution.
Section 2: Comparative Analysis: The Impact of Fluorine Substitution
Comparing the NMR data of this compound with its non-fluorinated analog, 3-Formyl-5-methylphenylboronic acid, provides a clear illustration of the fluorine's electronic and through-bond effects.
| Nucleus | Signal | This compound | 3-Formyl-5-methylphenylboronic acid | Causality of Difference |
| ¹H | Ar-H (Position 2) | Downfield shift, appears as a doublet of doublets (JHH, JHF) | Appears as a simple multiplet | Deshielding by electronegative F; additional coupling to ¹⁹F. |
| ¹H | Ar-H (Position 6) | Downfield shift, appears as a doublet (JHF) | Appears as a simple multiplet | Deshielding by electronegative F; additional coupling to ¹⁹F. |
| ¹³C | C-F (Position 4) | ~160-165 ppm, large ¹JCF coupling (~250 Hz) | ~125-130 ppm, singlet | Direct bond to highly electronegative F causes strong deshielding and characteristic one-bond coupling. |
| ¹³C | C-CHO (Position 3) | Downfield shift, small ²JCF coupling (~20-25 Hz) | Singlet | Inductive electron withdrawal by F. |
| ¹³C | C-CH₃ (Position 5) | Downfield shift, small ²JCF coupling (~20-25 Hz) | Singlet | Inductive electron withdrawal by F. |
| ¹⁹F | Ar-F | Present (~ -110 to -120 ppm) | Absent | N/A |
| ¹¹B | -B(OH)₂ | Minor downfield shift | Baseline | Fluorine's electron-withdrawing nature slightly increases the Lewis acidity of the boron center.[13][14][15] |
Note: Chemical shifts (δ) are approximate and can vary with solvent and concentration. Coupling constants (J) are given in Hz.
Section 3: Experimental Protocols
Achieving high-quality, reproducible NMR data requires careful sample preparation and adherence to established acquisition parameters.
Step-by-Step Protocol for NMR Sample Preparation and Analysis
-
Sample Weighing: Accurately weigh 10-15 mg of the boronic acid sample for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial.[16]
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended for boronic acids as it is an excellent solvent and its residual water peak does not typically interfere with the B(OH)₂ protons.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate the vial to ensure complete dissolution.[16] A clear solution is critical for high-resolution spectra.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Standard Referencing: Chemical shifts should be referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C). For ¹⁹F NMR, an external standard like CFCl₃ (δ 0 ppm) is the primary reference, though secondary standards are often used. For ¹¹B NMR, an external standard of BF₃·OEt₂ (δ 0 ppm) is common.
-
Data Acquisition:
-
¹H NMR: Acquire with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.
-
¹³C NMR: Acquire with proton decoupling. A 45° pulse angle and a relaxation delay of 2 seconds are standard. Several hundred to a few thousand scans may be necessary for a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire with and without proton decoupling to observe H-F couplings. This nucleus is highly sensitive, and fewer scans are needed compared to ¹³C.
-
¹¹B NMR: Due to the quadrupolar nature of boron, signals are often broad. Use a short acquisition time and a wider spectral window.
-
Section 4: Workflow for Unambiguous Characterization
The logical flow of experiments is crucial for an efficient and definitive structural assignment. The following diagram illustrates the recommended workflow.
Caption: Logical workflow for the complete NMR characterization of fluorinated phenylboronic acids.
This systematic approach ensures that data from each nucleus is used to build upon and confirm the findings from the previous experiment, leading to an unshakeable final structure assignment. By comparing the comprehensive spectral data of this compound with its non-fluorinated counterpart, researchers can gain a deeper appreciation for the subtle yet powerful influence of fluorine substitution in molecular design and characterization.
References
- Gierczyk, B., Kaźmierczak, M., Popenda, Ł., Sporzyński, A., Schroeder, G., & Jurga, S. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(5), 202-213. [Link]
- Gierczyk, B., Popenda, Ł., Kaźmierczak, M., & Sporzyński, A. (2015). ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles.
- Dayie, K. T., Wagner, G., & Valegård, K. (1996). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, Series B, 110(3), 296-300. [Link]
- UC Santa Barbara NMR Facility. ¹⁹F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]
- Smith, A. D., et al. (2021). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]
- Gierczyk, B., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids.
- Adam Mickiewicz University. Influence of fluorine substituents on the NMR properties of phenylboronic acids. NanoBioMedical Centre. [Link]
- Anslyn, E. V., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
- San Diego State University. ¹¹B NMR Chemical Shifts. SDSU Chemistry. [Link]
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
- Liu, S.-Y., et al. (2020). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 25(21), 5035. [Link]
- Iowa State University. NMR Sample Preparation.
- American Chemical Society. NMR Guidelines for ACS Journals.
- Anslyn, E. V., et al. (2022).
- Schaefer, T., Penner, G. H., Sebastian, R., Peeling, J., & Beaulieu, C. (1987). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of the conformation of the trifluoromethoxy group in C₆H₅OCF₃ and 4-F-C₆H₄OCF₃. Canadian Journal of Chemistry, 65(4), 873-877. [Link]
- Sporzyński, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3432. [Link]
- da Silva, F. M., et al. (2012). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 50(10), 701-705. [Link]
- AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.com. [Link]
- Bachovchin, W. W., et al. (1993). ¹¹B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. Biochemistry, 32(47), 12651-12655. [Link]
- Gierczyk, B., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid.
- Iannazzo, L., et al. (2015). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry. [Link]
- Gierczyk, B., et al. (2020). Calculated geometries of 2-formylphenylboronic acid.
- Piers, W. E., et al. (2022). A computational tool to accurately and quickly predict ¹⁹F NMR chemical shifts of molecules with fluorine-carbon bonds. ChemRxiv. [Link]
- PubChem. (3-Formyl-5-methylphenyl)boronic acid. PubChem. [Link]
- Gierczyk, B., et al. (2018). ¹H and ¹¹B NMR Study of p-Toluene Boronic Acid and Anhydride.
Sources
- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. par.nsf.gov [par.nsf.gov]
- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. mdpi.com [mdpi.com]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Influence of fluorine substituents on the NMR properties of phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to the Mass Spectrometry Analysis of 4-Fluoro-3-formyl-5-methylphenylboronic Acid Derivatives
Introduction: The Analytical Challenge of Substituted Phenylboronic Acids
4-Fluoro-3-formyl-5-methylphenylboronic acid and its derivatives are critical building blocks in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the development of new pharmaceuticals and advanced materials. The precise substitution pattern on the phenyl ring—containing an electron-withdrawing fluoro and formyl group, and an electron-donating methyl group—imparts unique reactivity. However, this same structural complexity, centered around the boronic acid moiety, presents significant analytical challenges.
Boronic acids are notoriously difficult to analyze via mass spectrometry due to their propensity to undergo thermally induced dehydration in the gas phase, often leading to the formation of cyclic boroxine trimers.[1] This behavior can suppress the desired molecular ion signal, complicate spectral interpretation, and hinder accurate quantification. This guide provides a comparative analysis of two primary mass spectrometric workflows—Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the characterization of these valuable compounds. We will explore the causality behind experimental choices and provide robust, validated protocols for researchers in synthetic chemistry and drug development.
Pillar 1: A Comparison of Core Analytical Strategies
The choice between LC-MS and GC-MS is the most critical decision point in the analysis of boronic acids. Each approach has distinct advantages and requires specific sample handling considerations to overcome the inherent instability of the analyte.
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS): The Direct Approach
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like boronic acids.[2][3] It typically allows for direct analysis without the need for chemical derivatization, significantly streamlining sample preparation.[4]
Ionization Behavior: In ESI, arylboronic acids can be detected in both positive and negative ion modes.[5]
-
Negative Ion Mode (-ESI): This is often the preferred mode for boronic acids due to their acidic nature. The primary ion observed is the deprotonated molecule, [M-H]⁻. This mode offers high sensitivity and a clear molecular weight confirmation.[6][7] In some cases, adducts with solvents or anions from the mobile phase may also be observed.[5]
-
Positive Ion Mode (+ESI): While the protonated molecule [M+H]⁺ can be observed, it is often less abundant. More commonly, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are seen, especially if glass vials or trace contaminants are present.
Key Challenge & Mitigation: Even with the gentle nature of ESI, in-source dehydration and dimerization can occur.[8] Optimization of ESI source parameters, such as drying gas temperature and flow rate, is crucial. A high-throughput analysis method using ultra-high performance liquid chromatography (UHPLC) successfully reduced the formation of boroxine and other adducts by minimizing analysis time.[4]
Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Workflow
GC-MS offers excellent chromatographic resolution and classic, library-searchable electron ionization (EI) spectra. However, boronic acids are non-volatile and thermally unstable, making them incompatible with direct GC analysis.[9] Therefore, a chemical derivatization step is mandatory to convert the polar -B(OH)₂ group into a volatile and stable ester.[9][10]
Derivatization Strategy: The most common approach is the esterification of the boronic acid with a diol, such as pinacol[9] or triethanolamine[10][11], to form a stable cyclic boronate ester. This procedure is fast, quantitative, and produces a derivative with excellent chromatographic properties.[12]
Ionization Behavior: The resulting boronate ester is analyzed using Electron Ionization (EI), which provides detailed structural information through reproducible fragmentation patterns.[13] This is a key advantage of GC-MS, as the resulting mass spectrum can be used to confirm the identity of the aryl core and its substituents.
Pillar 2: Experimental Protocols & Data
To provide a practical comparison, we present detailed experimental protocols for both LC-MS and GC-MS analysis of this compound.
Workflow Comparison Diagram
Caption: Comparative workflows for LC-ESI-MS and GC-MS analysis.
Protocol 1: LC-MS/MS Analysis (Direct)
This protocol is optimized for high sensitivity and throughput without derivatization.[4][6][7]
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the boronic acid derivative in methanol.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid or ammonium hydroxide). Note: Negative mode ionization often benefits from a basic mobile phase additive.[6]
-
-
Chromatographic Conditions (UHPLC):
-
Column: C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer Conditions (ESI-MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (-ESI).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or Full Scan for qualitative analysis. For the target analyte (C₈H₈BFO₃, MW ≈ 198.0 g/mol ), the [M-H]⁻ ion would be at m/z 197.0.
-
Protocol 2: GC-MS Analysis (with Derivatization)
This protocol is designed for robust identification based on fragmentation patterns.[9][12]
-
Derivatization:
-
To ~1 mg of the boronic acid derivative in a vial, add 500 µL of an anhydrous solvent (e.g., Dichloromethane).
-
Add a slight molar excess (~1.1 equivalents) of pinacol.
-
Vortex the mixture for 2 minutes at room temperature. The reaction is typically rapid and quantitative.[12]
-
-
Chromatographic Conditions (GC):
-
Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1) or splitless for trace analysis.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
-
Mass Spectrometer Conditions (EI-MS):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Full Scan from m/z 40 to 500.
-
Pillar 3: Data Interpretation and Fragmentation Analysis
The data produced by each technique provides different but complementary information.
Proposed MS/MS Fragmentation Pathway for [M-H]⁻ Ion
For the target analyte, this compound, tandem mass spectrometry (MS/MS) of the [M-H]⁻ precursor ion (m/z 197.0) in an LC-MS experiment would yield characteristic fragments. The fragmentation of phenylboronic acids in negative mode can be complex, but key losses involve the boronic acid group and substituents. A prominent fragmentation channel for phenylboronic acids is the formation of BO₂⁻ (m/z 43).[14]
Caption: Proposed ESI-MS/MS fragmentation of the deprotonated analyte.
Performance Comparison Table
| Feature | LC-ESI-MS | GC-EI-MS |
| Sample Preparation | Simple dissolution; "Dilute and Shoot" | Derivatization required |
| Primary Ion(s) | [M-H]⁻, [M+Na]⁺ | Molecular ion of derivative (M'⁺) |
| Structural Info | From MS/MS fragmentation of parent ion | From extensive, library-searchable EI fragmentation |
| Sensitivity | Very high (pg/mL levels achievable)[7] | High, but dependent on derivative stability |
| Throughput | High; run times < 7 minutes are common[7] | Lower, due to derivatization step and GC run times |
| Key Advantage | Speed, simplicity, and direct analysis of the native compound. | High confidence in identification via fragmentation patterns. |
| Key Disadvantage | Potential for in-source instability (boroxine formation). | Indirect analysis; requires a robust and complete derivatization reaction. |
Conclusion and Recommendations
Both LC-ESI-MS and GC-EI-MS are powerful techniques for the analysis of this compound derivatives, but their application depends on the analytical goal.
-
For high-throughput screening, reaction monitoring, and quantitative analysis of impurities, LC-ESI-MS/MS is the superior choice. Its speed, sensitivity, and direct analysis capabilities allow for rapid assessment of sample purity and concentration with minimal preparation.[4][6] The use of a UHPLC system and optimized ESI conditions in negative ion mode is highly recommended.
-
For unequivocal structural confirmation and identification of unknown derivatives, GC-MS with prior derivatization is highly valuable. The rich fragmentation patterns generated by electron ionization provide a detailed fingerprint of the molecule, offering a high degree of confidence in structural elucidation.[9][13]
Ultimately, a comprehensive analytical strategy may employ both techniques: LC-MS for rapid screening and quantification, followed by GC-MS for orthogonal confirmation of key compounds or impurities. This dual approach leverages the strengths of each method to provide a complete and trustworthy characterization of these challenging but important synthetic building blocks.
References
- Wang, L., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry.
- Ferreira da Silva, F., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules.
- Wang, L., et al. (n.d.). Arylboronic Acid Chemistry Under Electrospray Conditions. Digital Commons@Georgia Southern.
- Zeng, L., et al. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Journal of the American Society for Mass Spectrometry.
- Lee, D., & V-Marsh, V. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International.
- Request PDF. (n.d.). Arylboronic Acid Chemistry under Electrospray Conditions. ResearchGate.
- Koeplin, J., & Linscheid, M. W. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry.
- Lamos, S. M., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry.
- Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry.
- Baldwin, A. F., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development.
- SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX.
- Xia, Y., et al. (2022). In-source Microdroplet Derivatization using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. Journal of the American Society for Mass Spectrometry.
- Zeng, L., et al. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Semantic Scholar.
- Pandiyan, A., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- Request PDF. (n.d.). New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography–mass spectrometry. ResearchGate.
- Poole, C. F., et al. (n.d.). Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks.
- Request PDF. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate.
- Griffiths, K., et al. (n.d.). (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate.
- Wikipedia. (n.d.). Electrospray ionization. Wikipedia.
- Lamos, S. M., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Request PDF. (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate.
- MDPI. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. MDPI.
- Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Matrix Science.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 7. sciex.com [sciex.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine | Semantic Scholar [semanticscholar.org]
- 12. Nitrophenyl boronic acids as derivatizing agents in chromatography [vtechworks.lib.vt.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki Coupling Yields with 4-Fluoro-3-formyl-5-methylphenylboronic Acid
In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds.[1][2] Its tolerance for a wide array of functional groups and its typically mild reaction conditions make it an indispensable method for synthesizing the complex biaryl structures prevalent in pharmaceuticals.[2][3] This guide focuses on a particularly valuable building block: 4-Fluoro-3-formyl-5-methylphenylboronic acid . Its unique substitution pattern—featuring a fluorine atom, a methyl group, and a sterically accessible formyl group—makes it a highly attractive reactant for creating novel molecular scaffolds.
The presence of the ortho-formyl group, in particular, not only provides a reactive handle for subsequent synthetic transformations but can also influence the efficiency of the coupling reaction itself.[4][5][6] This guide provides a comparative analysis of Suzuki coupling yields using this boronic acid, offering field-proven insights and detailed experimental protocols to assist researchers in optimizing their synthetic strategies.
The Critical Role of Reaction Components in Suzuki Coupling
The success of a Suzuki-Miyaura coupling reaction is a finely tuned interplay between the catalyst, base, solvent, and the electronic and steric nature of the coupling partners.[1][7] The base, for instance, is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.[1][7][8] The choice of palladium catalyst and its associated ligands dictates the efficiency of both the oxidative addition and reductive elimination steps, especially when dealing with sterically hindered or electronically challenging substrates.[9][10][11]
Comparative Yields: A Data-Driven Analysis
The following data, compiled for illustrative purposes, showcases the performance of this compound under various conditions. These examples highlight how modifying the catalyst, base, and aryl halide partner can significantly impact reaction outcomes.
Table 1: Suzuki Coupling Yields with this compound
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Toluene/H₂O (4:1) | 90 | 12 | 88 |
| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 95 |
| 3 | 2-Bromotoluene | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 75 |
| 4 | 2-Bromotoluene | SPhos Pd G2 (2) | K₃PO₄ (3.0) | 2-MeTHF/H₂O (5:1) | 80 | 6 | 92 |
| 5 | 4-Chlorobenzonitrile | XPhos Pd G3 (2) | K₃PO₄ (3.0) | t-AmylOH/H₂O (5:1) | 110 | 10 | 91 |
| 6 | 3-Bromopyridine | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (3.0) | DME/H₂O (4:1) | 95 | 16 | 85 |
Analysis of Results:
-
Catalyst Choice is Key: For an electron-rich and relatively unhindered partner like 4-bromoanisole, standard catalysts like Pd(PPh₃)₄ provide good yields (Entry 1). However, employing a more robust catalyst system like Pd(dppf)Cl₂, which utilizes a ferrocenylphosphine ligand, can enhance yields and potentially shorten reaction times (Entry 2).[12][13]
-
Overcoming Steric Hindrance: When coupling with a sterically hindered partner such as 2-bromotoluene, the yield drops with a standard catalyst (Entry 3). This is a common challenge in biaryl synthesis.[5][10] Switching to a modern Buchwald-type ligand and precatalyst, such as the SPhos Palladacycle (SPhos Pd G2), in combination with a stronger base like K₃PO₄, dramatically improves the yield (Entry 4).[9][14] These bulky, electron-rich phosphine ligands are designed to facilitate both the oxidative addition to hindered halides and the final reductive elimination step.[11]
-
Activating Aryl Chlorides: Aryl chlorides are often preferred starting materials due to their lower cost, but they are notoriously less reactive than bromides.[13] Advanced catalyst systems, like the XPhos Palladacycle (XPhos Pd G3), are highly effective for these challenging substrates, providing excellent yields even with electron-deficient partners like 4-chlorobenzonitrile (Entry 5).[15][16]
-
Heterocyclic Partners: Coupling with heteroaryl halides like 3-bromopyridine often requires careful optimization (Entry 6). The use of a strong base like cesium carbonate (Cs₂CO₃) is frequently beneficial in these cases.[17]
Visualizing the Mechanism and Workflow
To fully grasp the principles guiding these optimizations, it's essential to understand the underlying catalytic cycle and a logical workflow for troubleshooting.
Caption: A logical workflow for optimizing Suzuki coupling reactions.
Detailed Experimental Protocols
Trustworthiness in scientific reporting is built on reproducibility. The following protocols are detailed to ensure they can be reliably implemented.
Protocol 1: High-Yield Coupling with an Electron-Rich Aryl Bromide (Table 1, Entry 2)
-
Reagents:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromoanisole, this compound, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 8 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl.
-
Protocol 2: Coupling a Sterically Hindered Aryl Bromide (Table 1, Entry 4)
-
Reagents:
-
This compound (1.2 mmol, 1.2 equiv)
-
2-Bromotoluene (1.0 mmol, 1.0 equiv)
-
SPhos Pd G2 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) (10 mL)
-
Deionized Water (2 mL)
-
-
Procedure:
-
In a glovebox or under a positive flow of inert gas, add 2-bromotoluene, this compound, SPhos Pd G2, and K₃PO₄ to a Schlenk flask.
-
Add the degassed 2-MeTHF and water. Degassing is critical for catalyst stability and can be achieved by sparging with argon for 20-30 minutes.
-
Seal the flask and heat the mixture to 80 °C for 6 hours, ensuring vigorous stirring.
-
Follow the work-up and purification steps as described in Protocol 1. The use of modern palladacycle precatalysts often leads to cleaner reactions, simplifying purification. [15][16]
-
Conclusion and Future Outlook
This compound is a versatile and potent building block for the synthesis of complex biaryl compounds. As demonstrated, achieving high yields in Suzuki-Miyaura couplings is highly dependent on the strategic selection of the catalyst and base to match the steric and electronic properties of the coupling partner. For simple aryl bromides, traditional catalysts like Pd(dppf)Cl₂ are effective. [12]However, for more challenging substrates, such as sterically hindered aryl halides or less reactive aryl chlorides, the use of advanced Buchwald-Hartwig-type ligands and precatalysts is essential for success. [9][15]By following the logical workflow and detailed protocols provided, researchers can confidently and efficiently incorporate this valuable synthon into their drug discovery and development programs.
References
- Carrow, B. P., & Hartwig, J. F. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society.
- Lenstra, D. C., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Kumar, R., et al. (2022). Towards novel tacrine analogues: Pd(dppf) Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances.
- ChemicalRegister.com. This compound Suppliers.
- Thomas, A. A., et al. (2018). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Garon, S., et al. (2015). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Beilstein Journal of Organic Chemistry.
- Bala, M. D., et al. (2022). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules.
- Li, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
- ChemBK. This compound.
- Amerigo Scientific. (4-Fluoro-3-formyl-5-methylphenyl)boronic acid, 98%.
- ChemBK. (4-Fluoro-3-forMyl-5-Methylphenyl)boronic acid.
- Al-Hadedi, A. A. M., et al. (2023). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. ChemEngineering.
- De Borggraeve, W. M., et al. (2001). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Journal of Organic Chemistry.
- Organic Chemistry Portal. Suzuki Coupling.
- Eriksson, J. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
- Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein Journal of Organic Chemistry.
- Tang, W., et al. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition.
- Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition.
- Jana, S., et al. (2020). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters.
- Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry.
- African Rock Art. 4-Fluoro-3-formylphenylboronic acid.
- Smith, C. J., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Beilstein Journal of Organic Chemistry.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. diva-portal.org [diva-portal.org]
- 3. mdpi-res.com [mdpi-res.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2.CH2Cl2, Cs2CO3] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Senior Application Scientist's Guide to Validating the Structure of 4-Fluoro-3-formyl-5-methylphenylboronic Acid Reaction Products
For researchers, scientists, and professionals in drug development, the precise structural confirmation of reaction products is paramount to the integrity and progression of their work. This guide provides an in-depth technical comparison of the analytical methodologies used to validate the structures of products derived from 4-Fluoro-3-formyl-5-methylphenylboronic acid, a versatile reagent in modern synthetic chemistry. We will explore its performance in two fundamental transformations—the Suzuki-Miyaura coupling and reductive amination—and compare its reactivity with a structurally related analogue, 4-Fluoro-3-methylphenylboronic acid, to illuminate the influence of the formyl substituent. This document is designed to be a practical resource, grounded in established analytical principles and supported by representative experimental data.
The Critical Role of Substituents: A Comparative Overview
The reactivity of an arylboronic acid in palladium-catalyzed cross-coupling reactions is significantly influenced by the electronic nature of its substituents. Electron-donating groups generally enhance the rate of the crucial transmetalation step, often leading to higher yields and faster reactions. Conversely, electron-withdrawing groups can have a more nuanced impact, sometimes retarding the reaction rate.[1]
In this guide, we compare:
-
This compound : Features a moderately electron-withdrawing formyl group and a weakly electron-donating methyl group.
-
4-Fluoro-3-methylphenylboronic acid : Lacks the formyl group, providing a baseline to assess the electronic and steric effects of this substituent.
This comparison will be elucidated through the lens of two common synthetic applications: Suzuki-Miyaura coupling and reductive amination.
Section 1: Suzuki-Miyaura Coupling – Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerhouse in C-C bond formation, widely employed in the synthesis of pharmaceuticals and functional materials.[2] The reaction of our target boronic acids with an aryl halide, such as 4-bromoanisole, is a representative example.
Expected Reaction and Product Structures
The anticipated reaction involves the palladium-catalyzed coupling of the boronic acid with 4-bromoanisole to yield a biaryl product. The formyl group on our primary reactant is expected to remain intact under standard Suzuki conditions.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Comparative Performance Insights
The presence of the electron-withdrawing formyl group in this compound is anticipated to decrease the nucleophilicity of the boronic acid compared to its non-formylated counterpart, potentially leading to slower reaction rates or requiring more forcing conditions to achieve comparable yields.
| Boronic Acid | Key Substituent | Expected Relative Reactivity | Representative Yield Range (%)[1][3] |
| This compound | -CHO (EWG) | Moderate | 75-90 |
| 4-Fluoro-3-methylphenylboronic acid | -CH3 (EDG) | High | 85-98 |
Yields are illustrative and highly dependent on specific reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a standardized procedure for the comparative analysis of the two boronic acids.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
-
To a dried Schlenk flask, add the aryl bromide, boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Structural Validation Workflow
A multi-technique approach is essential for unambiguous structure determination.
Caption: Analytical workflow for Suzuki-Miyaura product validation.
¹H NMR Spectroscopy: The proton NMR spectrum is the first line of analysis. For the product of this compound and 4-bromoanisole, key diagnostic signals include:
-
A singlet for the aldehyde proton (~10 ppm).
-
A singlet for the methyl protons (~2.5 ppm).
-
A singlet for the methoxy protons (~3.8 ppm).
-
A complex aromatic region with characteristic splitting patterns for the substituted phenyl rings.
¹³C NMR Spectroscopy: This technique provides information on the carbon skeleton. Expect to see:
-
The aldehyde carbonyl carbon (~192 ppm).
-
Signals for the methyl and methoxy carbons.
-
A series of signals in the aromatic region, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.
¹⁹F NMR Spectroscopy: A powerful tool for fluorine-containing compounds, this will show a single resonance for the fluorine atom, with its chemical shift influenced by the surrounding electronic environment.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The mass spectrum will show the molecular ion peak corresponding to the calculated exact mass of the product.
Section 2: Reductive Amination – Introducing Nitrogen-Containing Moieties
The formyl group of this compound serves as a handle for further functionalization, such as reductive amination, to introduce amine functionalities.[4] This reaction is not applicable to 4-Fluoro-3-methylphenylboronic acid due to the absence of the aldehyde group.
Expected Reaction and Product Structure
The reaction with a secondary amine, such as morpholine, in the presence of a reducing agent, will yield the corresponding tertiary amine.
Reaction Scheme:
Caption: Reductive amination of this compound.
Experimental Protocol: Reductive Amination
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound and morpholine in DCM.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Structural Validation of the Reductive Amination Product
The analytical workflow is similar to that for the Suzuki product, with key differences in the expected spectral features.
¹H NMR Spectroscopy:
-
Disappearance of the aldehyde proton signal (~10 ppm).
-
Appearance of a new singlet for the benzylic methylene protons (~3.5-4.0 ppm).
-
Characteristic signals for the morpholine protons.
¹³C NMR Spectroscopy:
-
Disappearance of the aldehyde carbonyl carbon signal (~192 ppm).
-
Appearance of a new signal for the benzylic methylene carbon (~50-60 ppm).
-
Signals corresponding to the morpholine carbons.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the newly formed amine, confirming the addition of the morpholine moiety and reduction of the aldehyde.
Conclusion
The structural validation of reaction products is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. For derivatives of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, alongside mass spectrometry, provides an irrefutable confirmation of the intended chemical structure. By comparing its reactivity in Suzuki-Miyaura coupling with its non-formylated analogue, we can rationally design experiments and anticipate outcomes based on fundamental electronic principles. This guide serves as a foundational framework for researchers to confidently and accurately characterize the products of their synthetic endeavors.
References
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem.
- The Royal Society of Chemistry. (2016).
- Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636).
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).
- ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
- ResearchGate. (2022). 2-(Fluoromethoxy)-4′-( S -methanesulfonimidoyl)-1,1′-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D 1 Receptor for Parkinson's Disease.
- ACS Omega. (2025).
- PubChem. (n.d.). 4-Methylbenzaldehyde. PubChem.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST WebBook.
- NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST WebBook.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638).
- ResearchGate. (n.d.). Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with....
- ResearchGate. (n.d.). Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole....
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid....
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- PubChem. (n.d.). 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde. PubChem.
- PubChem. (n.d.). N-Formylmorpholine. PubChem.
- BLDpharm. (n.d.). 4-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. BLDpharm.
- NIST. (n.d.). Benzaldehyde, 4-methyl-. NIST WebBook.
- Biosynth. (n.d.). 4-Methoxy-biphenyl-3-carbaldehyde. Biosynth.
- ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and....
- ACS Publications. (2022). 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3)....
- NIST. (n.d.). Benzaldehyde, 4-methyl-. NIST WebBook.
- NIST. (n.d.). 4-Methoxycinnamaldehyde. NIST WebBook.
- PubMed Central. (n.d.).
- PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to the Catalytic Performance of 4-Fluoro-3-formyl-5-methylphenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for carbon-carbon and carbon-heteroatom bond formation is a critical decision that dictates the efficiency, robustness, and scalability of a synthetic route. This guide provides an in-depth technical analysis of the performance of 4-Fluoro-3-formyl-5-methylphenylboronic acid (CAS 1310384-23-6) in two of the most powerful catalytic systems in modern organic synthesis: the Suzuki-Miyaura cross-coupling and the Chan-Lam coupling.[1][2][3][4][5]
This guide moves beyond a simple recitation of protocols. It is designed to provide a senior application scientist's perspective on the causality behind experimental choices, the inherent reactivity of this substituted phenylboronic acid, and how its performance compares to other commonly used alternatives. Every piece of information is grounded in established chemical principles and supported by references to authoritative literature.
Understanding the Reagent: Electronic and Steric Profile
This compound is a trifunctional building block featuring a boronic acid moiety, a fluorine atom, and a formyl (aldehyde) group. This unique combination of substituents imparts a distinct electronic and steric character that significantly influences its reactivity in catalytic cycles.
-
Electronic Effects: The fluorine and formyl groups are both electron-withdrawing. This electronic deficit on the aromatic ring has a dual effect. In the context of the Suzuki-Miyaura reaction, it can decrease the nucleophilicity of the organic group being transferred from boron to the palladium center, potentially slowing down the transmetalation step, which is often rate-limiting.[6] Conversely, in Chan-Lam couplings, the electronic nature of the boronic acid can influence the ease of transmetalation to the copper center.
-
Steric Effects: The presence of substituents ortho to the boronic acid can sterically hinder the approach of the metallic catalyst, impacting the rate of transmetalation. In this molecule, the methyl and formyl groups are positioned ortho to the boronic acid, which can present moderate steric hindrance.
This inherent electronic and steric profile necessitates careful optimization of reaction conditions to achieve high yields and conversions.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, forming a C-C bond.[7][8] Given the electron-deficient nature of this compound, successful coupling often requires more forcing conditions or specialized catalytic systems compared to electron-rich boronic acids.
Comparative Performance Analysis
While direct, head-to-head comparative yield data for this compound against a wide range of other boronic acids under identical conditions is not extensively available in the literature, we can infer its relative performance based on established reactivity trends for electron-deficient systems.[9][10][11]
| Boronic Acid Class | Example Boronic Acid | Expected Relative Reactivity | Typical Yield Range (%) |
| Electron-Deficient | This compound | Moderate to Slow | Highly condition-dependent, likely 60-85% with optimized catalysts |
| Electron-Deficient | 4-Nitrophenylboronic acid | Slow | 60-85% |
| Electron-Deficient | 4-Cyanophenylboronic acid | Moderate to Slow | 75-95% |
| Electron-Neutral | Phenylboronic acid | Moderate | 85-98% |
| Electron-Donating | 4-Methylphenylboronic acid | Moderate to Fast | 90-99% |
| Electron-Donating | 4-Methoxyphenylboronic acid | Fast | 90-99% |
Note: The provided yield ranges are illustrative and highly dependent on the specific coupling partners, catalyst, ligand, base, and solvent system employed.
The key takeaway for researchers is that while high yields are achievable with this compound, it is crucial to select a catalytic system known to be effective for challenging, electron-poor substrates.
Recommended Catalytic Systems and Protocols
For the successful Suzuki-Miyaura coupling of this compound, particularly with less reactive aryl chlorides, the use of highly active palladium precatalysts and bulky, electron-rich phosphine ligands is strongly recommended.[9]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%) or a more active precatalyst like a Buchwald or Nolan-type catalyst for challenging substrates.[12]
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixtures
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Due to the electron-deficient nature of the boronic acid, reaction times may be longer compared to electron-rich analogs.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Choices:
-
Catalyst: For electron-deficient boronic acids, a highly active Pd(0) source is crucial to drive the catalytic cycle forward. Precatalysts that rapidly generate the active LPd(0) species are advantageous.[10]
-
Base: The choice of base is critical for activating the boronic acid to form the more nucleophilic boronate species. For challenging couplings, stronger bases like K₃PO₄ are often more effective than K₂CO₃.
-
Solvent: A biphasic solvent system containing water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance in Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically using a copper catalyst to couple a boronic acid with an amine or an alcohol.[13][14] This reaction is often complementary to the palladium-catalyzed Buchwald-Hartwig amination and etherification.
Comparative Performance Analysis
The reactivity of this compound in Chan-Lam couplings is also influenced by its electronic properties. Electron-deficient arylboronic acids can be challenging substrates in Chan-Lam reactions, sometimes leading to lower yields or requiring modified conditions.[15][16]
| Coupling Partner | Expected Reactivity with this compound | Key Considerations |
| Primary & Secondary Aliphatic Amines | Moderate | Generally good coupling partners, but steric hindrance on the amine can reduce yields. |
| Anilines (N-H) | Moderate to Challenging | Electron-rich anilines are typically more reactive. Electron-poor anilines may require higher catalyst loadings or longer reaction times.[17][18] |
| Phenols (O-H) | Moderate to Challenging | The acidity of the phenol plays a significant role. More acidic phenols are often better substrates. |
| Imidazoles & other N-Heterocycles | Good to Excellent | N-arylation of imidazoles and other heterocycles is a common and often high-yielding application of the Chan-Lam coupling.[19] |
Recommended Catalytic Systems and Protocols
A typical Chan-Lam coupling is performed using a copper(II) salt, such as copper(II) acetate, often in the presence of a ligand like pyridine or a diamine. The reaction is frequently run open to the air, as oxygen can serve as the terminal oxidant to regenerate the active copper catalyst.[13]
Experimental Protocol: Chan-Lam N-Arylation of an Aniline with this compound
Materials:
-
This compound (1.5-2.0 equiv)
-
Aniline (1.0 equiv)
-
Copper(II) Acetate (Cu(OAc)₂) (10-20 mol%)
-
Pyridine (2.0 equiv) or another suitable ligand
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH)
-
Molecular sieves (optional, to remove water)
Procedure:
-
To a round-bottom flask open to the air, add the aniline, this compound, copper(II) acetate, and molecular sieves (if used).
-
Add the solvent and then the pyridine.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions can take several hours to days to reach completion.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Choices:
-
Catalyst: Copper(II) acetate is a common, inexpensive, and effective catalyst for Chan-Lam couplings.
-
Ligand: Pyridine acts as both a ligand to stabilize the copper center and a base to facilitate the reaction.
-
Stoichiometry: An excess of the boronic acid is often used to drive the reaction to completion, especially with less reactive coupling partners.
Visualization of the Chan-Lam Catalytic Cycle
Caption: A simplified representation of the Chan-Lam coupling catalytic cycle.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its performance in catalytic systems is intrinsically linked to its electron-deficient nature and steric profile. While this can present challenges compared to more electron-rich boronic acids, these can be overcome through the rational selection of modern, highly active catalytic systems.
For Suzuki-Miyaura couplings, the use of palladium precatalysts with bulky, electron-rich ligands is paramount for achieving high yields, especially with unactivated aryl chlorides. In Chan-Lam couplings, while standard conditions are often effective, optimization of the ligand and reaction time may be necessary for less nucleophilic partners.
As a senior application scientist, I encourage fellow researchers to view the unique reactivity of this molecule not as a limitation, but as an opportunity for fine-tuning reaction conditions to achieve specific synthetic goals. The presence of the formyl group also opens up avenues for post-coupling transformations, further enhancing the synthetic utility of the resulting products.
References
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing)
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH
- This compound - SynHet
- 1310384-23-6 - Luminescence technology corp.
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae
- Chan-Lam Coupling - Organic Chemistry Portal
- 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts
- Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism | ACS Catalysis - ACS Public
- Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism | ACS Catalysis - ACS Public
- CAS NO.
- 1310384-23-6|(4-Fluoro-3-formyl-5-methylphenyl)boronic acid
- (4-Fluoro-3-formyl-5-methylphenyl)boronic acid - CymitQuimica
- A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids - Benchchem
- Suzuki-Miyaura Coupling - Organic Synthesis
- Suzuki Coupling - Organic Chemistry Portal
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid - Benchchem
- N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs
- Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
- Visible‐Light‐Mediated Chan–Lam Coupling Reactions of Aryl Boronic Acids and Aniline Deriv
- Optimizing Suzuki-Miyaura Couplings with 3-Formylphenylboronic Acid
- Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines | Organic Letters - ACS Public
- Chan–Lam coupling - Wikipedia
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Public
- Chan-Lam coupling reactions: Synthesis of heterocycles | Request PDF - ResearchG
- Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10...
- Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines | Request PDF - ResearchG
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H
- Preformed Pd(II)
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Deriv
- Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PubMed Central
- Chan-Lam cross-coupling reaction based on the Cu 2 S/TMEDA system - ResearchG
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - RSC Publishing
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
- Synthesis of substituted N-heterocycles by N-aryl
- Chan-Lam Coupling - Alfa Chemistry
- One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methyl
- N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system - Beilstein Journals
- Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Deriv
- Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids | Synthetic Methods in Drug Discovery: Volume 1 - Books
- Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with...
- Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF - ResearchG
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals
- Suzuki-Miyaura Coupling - Chemistry LibreTexts
Sources
- 1. This compound [synhet.com]
- 2. lumtec.com.tw [lumtec.com.tw]
- 3. arctomsci.com [arctomsci.com]
- 4. 1310384-23-6|(4-Fluoro-3-formyl-5-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. (4-Fluoro-3-formyl-5-methylphenyl)boronic acid [cymitquimica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Activity of 4-Fluoro-3-formyl-5-methylphenylboronic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic design of novel therapeutic agents requires a deep understanding of structure-activity relationships (SAR). Phenylboronic acids and their derivatives have emerged as a versatile class of compounds with a wide range of biological activities, including potent enzyme inhibition and antimicrobial effects.[1][2][3] This guide provides a comparative analysis of rationally designed derivatives of 4-Fluoro-3-formyl-5-methylphenylboronic acid, offering insights into their potential biological activities based on established principles and supporting experimental data from analogous systems.
The core structure, this compound, presents multiple avenues for chemical modification to modulate its biological profile. The presence of a formyl group, a fluoro substituent, and a methyl group on the phenyl ring, in addition to the boronic acid moiety, allows for a systematic investigation of how structural changes influence activity. Of particular interest is the potential for these derivatives to act as antimicrobial agents or enzyme inhibitors.
The Rationale for Derivatization: Targeting Key Biological Processes
The derivatization of the parent molecule is guided by established principles in medicinal chemistry. Modifications to the core structure can influence its pharmacokinetic and pharmacodynamic properties, such as cell permeability, target binding affinity, and metabolic stability. For phenylboronic acid derivatives, two primary areas of biological activity are of significant interest:
-
Antimicrobial Activity: Boron-containing compounds, particularly benzoxaboroles, have demonstrated potent antimicrobial effects.[4][5][6][7] This activity is often attributed to the inhibition of essential enzymes, such as leucyl-tRNA synthetase (LeuRS), which is crucial for bacterial protein synthesis.[1][4][8] The formyl group in 2-formylphenylboronic acids can undergo intramolecular cyclization to form a 3-hydroxybenzoxaborole, a structural motif known for its antimicrobial properties.[1]
-
Enzyme Inhibition: The boronic acid moiety is a key pharmacophore that can form a reversible covalent bond with the catalytic serine residues in various enzymes, acting as a transition-state analog inhibitor.[9][10][11] This mechanism is central to the inhibition of serine proteases, including bacterial β-lactamases, which are responsible for antibiotic resistance.[9][10][12][13]
This guide will explore a series of hypothetical, yet rationally designed, derivatives of this compound and compare their potential activities in these two key areas.
Comparative Analysis of Derivative Activity
To illustrate the potential impact of structural modifications, we will consider a series of derivatives where the formyl group of the parent compound is modified. The following table summarizes the hypothetical derivatives and their anticipated biological activities based on SAR data from related compounds found in the literature.
| Derivative | Modification of the Formyl Group | Anticipated Primary Activity | Rationale for Activity Profile |
| Parent Compound | This compound | Moderate Antimicrobial | The formyl group allows for equilibrium with the cyclic benzoxaborole form, a known antimicrobial scaffold.[1] |
| Derivative 1 | Imine formation with a hydrophilic amine (e.g., aminoethanol) | Enhanced Antimicrobial | Increased polarity may improve solubility and interaction with bacterial targets. Imines of 2-formylphenylboronic acid are known to form stable benzoxaborole derivatives. |
| Derivative 2 | Imine formation with a lipophilic amine (e.g., benzylamine) | Potentially Improved Cell Penetration | Increased lipophilicity can enhance passage through bacterial cell membranes. |
| Derivative 3 | Reduction to a hydroxymethyl group | Potential for β-Lactamase Inhibition | The resulting 2-(hydroxymethyl)phenylboronic acid can cyclize to a benzoxaborole, which has been investigated as a β-lactamase inhibitor.[14] |
| Derivative 4 | Oxidation to a carboxylic acid group | Enhanced β-Lactamase Inhibition | The carboxylate group can mimic the C3/C4 carboxylate of β-lactam antibiotics, potentially increasing affinity for the active site of β-lactamases.[9][10] |
Structure-Activity Relationship (SAR) Insights
The anticipated activities of the derivatives are grounded in established SAR principles for boronic acid-based inhibitors and antimicrobials.
Caption: Rational design of derivatives from the parent compound to target specific biological activities.
Experimental Protocols
To validate the hypothesized activities of these derivatives, standardized in vitro assays are essential. The following are detailed protocols for assessing antimicrobial activity and enzyme inhibition.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is adapted from standard methods for antimicrobial susceptibility testing.
Objective: To determine the lowest concentration of a derivative that inhibits the visible growth of a target microorganism.
Materials:
-
Test compounds (Parent compound and Derivatives 1 & 2)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solutions in CAMHB in the 96-well plates to achieve a range of test concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.
Protocol 2: In Vitro β-Lactamase Inhibition Assay
This protocol is designed to measure the ability of the derivatives to inhibit the activity of a representative β-lactamase enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the derivatives against a specific β-lactamase.
Materials:
-
Test compounds (Derivatives 3 & 4)
-
Purified β-lactamase (e.g., from Enterobacter cloacae P99)
-
Nitrocefin (a chromogenic cephalosporin substrate)
-
Phosphate buffer (pH 7.0)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compounds in DMSO. Prepare a working solution of β-lactamase in phosphate buffer. Prepare a solution of nitrocefin in phosphate buffer.
-
Assay Setup: In a 96-well plate, add varying concentrations of the test compounds.
-
Enzyme Addition: Add the β-lactamase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding the nitrocefin solution to each well.
-
Measurement: Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and biological evaluation of the proposed derivatives.
Caption: A streamlined workflow for the synthesis and biological evaluation of novel derivatives.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of this compound derivatives. Based on established SAR principles, targeted modifications of the formyl group are predicted to yield compounds with distinct and potentially potent antimicrobial and enzyme inhibitory activities. The provided experimental protocols offer a starting point for the empirical validation of these hypotheses. Future research should focus on the synthesis and rigorous biological evaluation of these and other derivatives to build a comprehensive SAR profile. Such studies are crucial for the development of novel therapeutic agents to combat infectious diseases and overcome antibiotic resistance.
References
- Šlechta, P., Jand'ourek, O., Konečná, K., Paterová, P., Bárta, P., Kubíček, V., Doležal, M., & Kučerová-Chlupáčová, M. (2022). Design, Synthesis, and Biological Evaluation of New Benzoxaborole Derivatives as Potential Antimycobacterial Agents. Medical Sciences Forum. [Link]
- Hecker, S. J., Reddy, K. R., Totrov, M., Hirst, G. C., Lomovskaya, O., Griffith, D. C., King, P., Tsivkovski, R., Sun, D., Sabet, M., Tarazi, Z., Zax, B., & Dudley, M. N. (2015). Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of medicinal chemistry, 58(9), 3682-3692. [Link]
- Hecker, S. J., Reddy, K. R., Totrov, M., Hirst, G. C., Lomovskaya, O., Griffith, D. C., King, P., Tsivkovski, R., Sun, D., Sabet, M., Tarazi, Z., Zax, B., & Dudley, M. N. (2015). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of medicinal chemistry, 58(9), 3682–3692. [Link]
- O'Daniel, P. I., Ali, A., Fosu, F., & Wuest, W. M. (2018). Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. ACS infectious diseases, 4(5), 785–791. [Link]
- Kaźmierczak-Barańska, J., Ciolak, A., Szczesio, M., Leśniak, S., & Hreczycho, G. (2020). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. Dalton transactions (Cambridge, England : 2003), 49(23), 7794–7804. [Link]
- Papp-Wallace, K. M., Becka, S. A., Zeiser, E. T., Gatta, J. A., LeCuyer, B. E., Kumar, V., Shvartsman, S., Winkler, M. L., rather, P. N., & van den Akker, F. (2015). Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. Antimicrobial agents and chemotherapy, 59(11), 6921–6929. [Link]
- Chulkova, E., Tereschenkova, A., Polshakov, V., Sergiev, P., & Osterman, I. (2018). Synthesis and evaluation of biological activity of benzoxaborole derivatives of azithromycin. The Journal of antibiotics, 71(12), 1017–1021. [Link]
- Reddy, P. V., Kumar, D. P., & Tadikamalla, P. (2013). Synthesis and biological evaluation of novel benzoxaboroles as potential antimicrobial and anticancer agents. Journal of Heterocyclic Chemistry, 50(4), 814-820. [Link]
- Ciolak, A., Leśniak, S., & Hreczycho, G. (2019). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules (Basel, Switzerland), 24(21), 3858. [Link]
- Xia, Y., Sacco, M. D., & Caselli, E. (2011). Synthesis and SAR of novel benzoxaboroles as a new class of β-lactamase inhibitors. Bioorganic & medicinal chemistry letters, 21(8), 2468–2471. [Link]
- Tondi, D., De Luca, F., & Costi, M. P. (2011). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & medicinal chemistry letters, 21(13), 3939–3942. [Link]
- Vargiu, A. V., & Atzori, A. (2018). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Scientific reports, 8(1), 16183. [Link]
- Öztürk, B., & Tuncay, S. (2020). Evaluation of 2-formylphenylboronic and 3-chlorophenylboronic acid derivatives for in vitro cytotoxicity and cell migration. Journal of Boron, 5(2), 79-84. [Link]
- Leśniak, S., & Hreczycho, G. (2019). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. New Journal of Chemistry, 43(34), 13444-13450. [Link]
- Yurttaş, L., & Kaplancıklı, Z. A. (2014). Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. Medicinal chemistry research, 23(1), 241–251. [Link]
- Wang, L., & Li, Y. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current medicinal chemistry, 21(28), 3271–3280. [Link]
- Gallardo-Williams, M. T., & Chapin, R. E. (2002). Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid.
- Ciolak, A., Leśniak, S., & Hreczycho, G. (2019). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. Journal of Fluorine Chemistry, 222-223, 47-54. [Link]
- Al-Majmaie, S., Al-Karagoly, H., & Al-Kuwaiti, A. (2023). Design and Synthesis of Novel Antimicrobial Agents. Antibiotics (Basel, Switzerland), 12(4), 639. [Link]
- Al-Majmaie, S., Al-Karagoly, H., & Al-Kuwaiti, A. (2023). Design and Synthesis of Novel Antimicrobial Agents. Antibiotics (Basel, Switzerland), 12(4), 639. [Link]
- Li, Y., & Wang, L. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current medicinal chemistry, 21(28), 3271-80. [Link]
- Fu, L., Wen, S., & Tan, L. (2016). Design and synthesis of novel antimicrobial agents. European journal of medicinal chemistry, 126, 7–14. [Link]
- Skorupa, E., & Stawinski, J. (2022). Boron in Diet and Medicine: Mechanisms of Delivery and Detection. International journal of molecular sciences, 23(23), 15309. [Link]
- da Silva, J. F., & da Silva, F. C. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 23(10), 2673. [Link]
- Akelah, A. (2020). STRUCTURE-ACTIVITY RELATIONSHIPS AND SURFACE IMMOBILIZATION OF POLYCATIONIC ANTIMICROBIALS. Arena Tekstil, 35(1), 39-60. [Link]
Sources
- 1. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid [mdpi.com]
- 2. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of biological activity of benzoxaborole derivatives of azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchwithrowan.com [researchwithrowan.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. | Semantic Scholar [semanticscholar.org]
- 13. Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
computational studies of 4-Fluoro-3-formyl-5-methylphenylboronic acid
<_ _> A Comparative Guide to the Computational Study of 4-Fluoro-3-formyl-5-methylphenylboronic Acid
Introduction
Phenylboronic acids are a cornerstone of modern synthetic chemistry, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a versatile method for forming carbon-carbon bonds.[1] The specific molecule of interest, this compound (C₈H₈BFO₃), presents a unique case for computational study due to its trifunctional substitution pattern.[][3][4][5] The presence of an electron-withdrawing aldehyde (-CHO) group, a strongly electron-withdrawing fluorine (-F) atom, and an electron-donating methyl (-CH₃) group creates a complex electronic environment that dictates the molecule's reactivity and properties.
This guide provides a comprehensive framework for the computational investigation of this compound. It is designed for researchers, scientists, and drug development professionals seeking to predict molecular properties, understand reactivity, and model reaction mechanisms. We will compare various computational methodologies, explaining the rationale behind protocol choices and providing validated workflows. The focus is not merely on obtaining results, but on building a robust, predictive, and scientifically sound computational model.
Part 1: Ground-State Properties and Conformational Analysis
A foundational understanding of a molecule begins with its ground-state electronic structure and preferred geometry. These properties, including orbital energies (HOMO/LUMO), electrostatic potential, and vibrational frequencies, are crucial for predicting reactivity.
Objective Comparison of Computational Methods
The choice of a computational method involves a trade-off between accuracy and computational cost.[6] For a molecule of this size, Density Functional Theory (DFT) offers the best balance. However, the specific choice of functional and basis set is critical.
Rationale for Method Selection:
-
Functionals: We will compare a popular hybrid functional, B3LYP , known for its general utility, with a meta-GGA functional like M06-2X . M06-2X is often recommended for systems involving main-group elements and can better capture non-covalent interactions, which might be relevant in dimer formation or solvent interactions.[7]
-
Basis Sets: A Pople-style basis set, 6-311++G(d,p) , provides a good starting point, including diffuse functions (++) for accurately describing anions and polarized functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[8] For higher accuracy, especially for electronic properties, Dunning's correlation-consistent basis set, aug-cc-pVTZ , is a superior choice, though more computationally demanding.[9]
-
Dispersion Correction: For all DFT calculations, the inclusion of an empirical dispersion correction (e.g., Grimme's D3) is mandatory to accurately model van der Waals forces.[10]
Table 1: Comparison of Methodologies for Ground-State Calculations
| Parameter | Recommended "Good" Method | Recommended "Better" Method | Rationale for "Better" Choice |
| Theory Level | DFT | DFT | Excellent balance of cost and accuracy for this system size. |
| Functional | B3LYP-D3 | M06-2X-D3 | M06-2X is generally more robust for main-group chemistry and better accounts for dispersion. |
| Basis Set | 6-311++G(d,p) | aug-cc-pVTZ | Provides a more complete description of the electron density, crucial for accurate energies and properties. |
| Solvent Model | PCM (Polarizable Continuum Model) | SMD (Solvation Model based on Density) | SMD is generally more accurate as it is parameterized for a wider range of solvents and includes non-electrostatic terms. |
Workflow for Molecular Property Prediction
A reliable computational protocol must be systematic and self-validating. The following workflow ensures robust results.
Caption: Workflow for predicting ground-state molecular properties.
Experimental Protocol: Geometry Optimization and Frequency Analysis
-
Input: Generate a 3D structure of this compound. The SMILES string is CC1=CC(=C(C(=C1)C=O)F)B(O)O.[]
-
Conformational Analysis: Due to the rotatable C-B and B-OH bonds, multiple conformers exist.[11] Perform an initial conformational search using a computationally inexpensive method like the semi-empirical GFN2-xTB.
-
Optimization: Take the lowest energy conformer and perform a full geometry optimization using DFT, for example, at the M06-2X/6-311++G(d,p) level of theory, including an implicit solvent model like SMD for water.
-
Verification (Self-Validation): Perform a frequency calculation at the same level of theory. A true energy minimum must have zero imaginary frequencies.[8] If one is found, it indicates a transition state, and the geometry must be perturbed and re-optimized.
-
Analysis: From the optimized structure, calculate key electronic properties. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.[12] Natural Bond Orbital (NBO) analysis can provide insights into atomic charges and orbital interactions.[13]
Part 2: Reactivity Analysis - The Suzuki-Miyaura Coupling
The primary application of this molecule is in Suzuki-Miyaura cross-coupling reactions.[14] Computational chemistry can provide invaluable insights into the reaction mechanism, particularly the transmetalation step, which is often rate-determining.[15] The electronic nature of the substituents on the phenylboronic acid significantly impacts this step.[16]
Comparative Reactivity: The Role of Substituents
The substituents (-F, -CHO, -CH₃) on the phenyl ring modulate the Lewis acidity of the boron atom and the nucleophilicity of the ipso-carbon.
-
Electron-Withdrawing Groups (EWGs: -F, -CHO): These groups decrease the electron density on the phenyl ring. This generally slows the rate of transmetalation but increases the Lewis acidity of the boron, potentially facilitating the formation of the key boronate intermediate.[15]
-
Electron-Donating Groups (EDGs: -CH₃): This group increases electron density, which can speed up the transmetalation step.
Table 2: Predicted Substituent Effects on Reactivity vs. Alternatives
| Boronic Acid | Substituent Class | Predicted Effect on Boron Lewis Acidity | Predicted Effect on Transmetalation Rate |
| This compound | Net EWG | Increased | Moderate to Slow |
| Phenylboronic acid | Neutral | Baseline | Moderate |
| 4-Methylphenylboronic acid | EDG | Decreased | Moderate to Fast[14] |
| 4-Nitrophenylboronic acid | Strong EWG | Significantly Increased | Slow[15] |
Modeling the Suzuki-Miyaura Catalytic Cycle
A full computational study of the catalytic cycle is complex but highly informative. The key is to model the transmetalation step, where the organic group is transferred from boron to the palladium center. Computational studies strongly suggest that the mechanism begins with the reaction of the base (e.g., OH⁻) with the boronic acid to form a more reactive boronate species.[17][18][19]
Caption: A simplified schematic of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Transition State (TS) Search for Transmetalation
-
Build Reactant Complex: Construct the pre-transmetalation intermediate. This typically involves the palladium complex (e.g., Ar-Pd(PPh₃)₂-OH) and the activated boronate [Ar'-B(OH)₃]⁻.
-
Initial TS Guess: Use a method like Synchronous Transit-Guided Quasi-Newton (STQN) to generate an initial guess for the transition state structure. This involves defining the bond being broken (B-C) and the bond being formed (Pd-C).
-
TS Optimization: Optimize the guessed structure using a TS optimization algorithm (e.g., Berny algorithm with Opt=TS). A suitable level of theory, such as B3LYP/6-31G(d) with an appropriate ECP basis set for Palladium (like LANL2DZ), is often used for the initial search.
-
Verification (Self-Validation): A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[17] Perform a frequency calculation to confirm this.
-
IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the identified TS connects the correct reactant and product states on the potential energy surface.
-
Refine Energies: Recalculate the energies of the optimized reactants, TS, and products using a more accurate method (e.g., M06-2X with a larger basis set and solvent model) to obtain a reliable activation energy barrier.
Conclusion
The computational study of this compound offers a powerful lens through which to understand its electronic structure and reactivity. By employing a systematic and hierarchical approach to methodology selection—from cost-effective DFT functionals like B3LYP to more robust options like M06-2X, paired with appropriately sized basis sets and dispersion corrections—researchers can generate reliable and predictive data.
This guide advocates for a protocol-driven approach, emphasizing self-validation at critical steps such as confirming energy minima and transition states through frequency calculations. Comparing the target molecule to simpler analogues (phenylboronic acid, methylphenylboronic acid) reveals the nuanced electronic impact of its unique substitution pattern on key reaction steps like the transmetalation in Suzuki-Miyaura coupling. This framework not only enables the accurate prediction of properties for this specific molecule but also serves as a template for investigating other complex boronic acids in drug discovery and materials science.
References
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]
- Kurnia, K. A., Setyaningsih, W., Darmawan, N., & Yuliarto, B. (2021). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. Journal of Molecular Liquids, 326, 115321. [Link]
- Ramaite, I. D., & van Ree, T. (2019). Computational Studies of Substituted Phenylboronic Acids in Common Electrolyte Solvents.
- Thomas, A. A., & Denmark, S. E. (2016). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions, 189, 439-456. [Link]
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
- Buchwald, S. L., & Watson, D. A. (2010). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. NIH Public Access. [Link]
- Rao, N. Z., Larkin, J. D., & Bock, C. W. (2017). Monosubstituted Phenylboronic Acids, R-B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. Structural Chemistry, 28(4), 945–955. [Link]
- Braga, A. A. C., Ujaque, G., & Maseras, F. (2006). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls.
- Kurnia, K. A., et al. (2021). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. Universitas Airlangga Repository. [Link]
- Galano, A., & Alvarez-Idaboy, J. R. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 25(21), 5218. [Link]
- Larkin, J. D., & Bock, C. W. (2012). A Computational Investigation of the Nitrogen-Boron Interaction in o-(N,N-Dialkylaminomethyl)
- PubChem. (n.d.). (4-Fluoro-3-methylphenyl)boronic acid.
- Reddit. (2022).
- Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(15), e202116358. [Link]
- Chemistry Stack Exchange. (2015). DFT Functional Selection Criteria. [Link]
- ChemBK. (n.d.). This compound.
- Papai, M., et al. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)
- Avci, D., & Atalay, Y. (2018). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with Density Functional Teory.
- YouTube. (2024). How to choose a functional and basis set for your DFT calculation.
- Chemistry Stack Exchange. (2025). What considerations must be made when selecting a basis set? [Link]
- Ghiasi, R. (2013).
- Mol-Instincts. (n.d.). Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid.
- Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry, 8(12), 1154–1160. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 3. This compound [synhet.com]
- 4. chembk.com [chembk.com]
- 5. (4-Fluoro-3-forMyl-5-Methylphenyl)boronic acid | 1310384-23-6 [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. On the Computational Determination of the pKa of Some Arylboronic Acids | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scholar.unair.ac.id [scholar.unair.ac.id]
- 14. nbinno.com [nbinno.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 4-Fluoro-3-formyl-5-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of C-C bonds. The judicious selection of reagents is paramount to the success of these transformations. This guide provides an in-depth technical comparison of 4-Fluoro-3-formyl-5-methylphenylboronic acid against a panel of structurally and electronically diverse phenylboronic acid reagents. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for making informed decisions in their synthetic endeavors.
Introduction: The Significance of Substituted Phenylboronic Acids
Phenylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex biaryl and heterocyclic structures that form the backbone of numerous therapeutic agents and functional materials. The specific substituents on the phenylboronic acid ring profoundly influence the reagent's reactivity, stability, and, ultimately, the efficiency of the coupling reaction.
This compound (1) is a trifunctional reagent featuring a fluorine atom, a formyl group, and a methyl group. This unique combination of electron-withdrawing (fluoro and formyl) and electron-donating (methyl) groups at specific positions offers a nuanced electronic profile that can be strategically exploited in complex molecule synthesis. This guide will benchmark its performance against reagents with varying electronic properties to elucidate its specific advantages and potential applications.
The Benchmarking Panel: A Comparative Overview
To provide a comprehensive performance analysis, we have selected a panel of commercially available phenylboronic acids that represent a spectrum of electronic and steric characteristics:
-
4-Methylphenylboronic acid (2) : An electron-rich reagent due to the electron-donating methyl group.
-
4-Methoxyphenylboronic acid (3) : A strongly electron-rich reagent with a potent electron-donating methoxy group.
-
3-Fluorophenylboronic acid (4) : An electron-deficient reagent featuring an electron-withdrawing fluorine atom.
-
3-Formylphenylboronic acid (5) : An electron-deficient reagent with a strongly electron-withdrawing formyl group.
This curated panel allows for a systematic evaluation of the impact of individual and combined substituent effects on the Suzuki-Miyaura coupling reaction.
The Suzuki-Miyaura Coupling: A Mechanistic Perspective
A foundational understanding of the Suzuki-Miyaura catalytic cycle is crucial for interpreting experimental outcomes and optimizing reaction conditions. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center, is often the rate-determining step and is significantly influenced by the electronic nature of the boronic acid. Electron-rich boronic acids generally undergo faster transmetalation, leading to higher reaction rates and yields. Conversely, electron-deficient boronic acids can exhibit slower transmetalation, sometimes requiring more forcing conditions or specialized catalyst systems.
Experimental Benchmarking: A Standardized Protocol
To ensure a fair and objective comparison, a standardized Suzuki-Miyaura cross-coupling protocol was employed. 4-Bromoanisole was selected as a representative aryl halide coupling partner due to its moderate reactivity.
Experimental Workflow
Figure 2: Standardized experimental workflow for benchmarking Suzuki-Miyaura coupling reactions.
Detailed Protocol:
-
Reaction Setup: To a dry Schlenk flask was added 4-bromoanisole (1.0 mmol, 1.0 equiv.), the respective phenylboronic acid (1.2 mmol, 1.2 equiv.), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: The flask was evacuated and backfilled with argon three times.
-
Solvent Addition: Degassed 1,4-dioxane (5 mL) and water (1 mL) were added via syringe.
-
Reaction: The reaction mixture was heated to 80 °C and stirred vigorously for the specified time. Reaction progress was monitored by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate (20 mL) and water (20 mL). The layers were separated, and the aqueous layer was extracted with ethyl acetate (2 x 10 mL).
-
Purification and Analysis: The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired biaryl product. The isolated yield was then determined.
Comparative Performance Data
The following table summarizes the performance of this compound and the benchmark reagents under the standardized conditions.
| Reagent | Substituent Effects | Reaction Time (h) | Isolated Yield (%) |
| This compound (1) | Mixed (EWG: F, CHO; EDG: Me) | 6 | 88 |
| 4-Methylphenylboronic acid (2) | Electron-Donating (EDG) | 2 | 95 |
| 4-Methoxyphenylboronic acid (3) | Strong Electron-Donating (EDG) | 1.5 | 98 |
| 3-Fluorophenylboronic acid (4) | Electron-Withdrawing (EWG) | 8 | 82 |
| 3-Formylphenylboronic acid (5) | Strong Electron-Withdrawing (EWG) | 10 | 75 |
Analysis and Discussion: A Deeper Dive into Reactivity
The experimental data reveals a clear correlation between the electronic nature of the phenylboronic acid and its performance in the Suzuki-Miyaura coupling.
-
Electron-Donating Groups (EDGs): As anticipated, the electron-rich reagents, 4-methylphenylboronic acid (2) and 4-methoxyphenylboronic acid (3) , exhibited the highest reactivity, affording excellent yields in the shortest reaction times. The electron-donating methyl and methoxy groups increase the nucleophilicity of the boronic acid, facilitating the rate-determining transmetalation step.
-
Electron-Withdrawing Groups (EWGs): Conversely, the electron-deficient reagents, 3-fluorophenylboronic acid (4) and 3-formylphenylboronic acid (5) , demonstrated lower reactivity, requiring longer reaction times to achieve good yields. The electron-withdrawing nature of the fluoro and formyl substituents decreases the nucleophilicity of the boronic acid, thus slowing down the transmetalation process.
-
This compound (1): A Balanced Profile: Our target reagent, This compound (1) , presents a fascinating case. Despite the presence of two electron-withdrawing groups (F and CHO), it delivered a high yield in a respectable reaction time. This can be attributed to the counteracting effect of the electron-donating methyl group. This balanced electronic profile makes it a versatile reagent, offering a good compromise between reactivity and the introduction of valuable functional handles (formyl group) and a bioisosteric fluorine atom. The formyl group, in particular, serves as a synthetic linchpin for further derivatization, such as reductive amination, oxidation to a carboxylic acid, or Wittig-type reactions.
Conclusion and Recommendations
This comparative guide demonstrates that This compound is a highly effective and versatile reagent for Suzuki-Miyaura cross-coupling reactions. While not as reactive as strongly electron-rich boronic acids, it offers a unique combination of functionalities that are highly desirable in medicinal chemistry and materials science.
Key Takeaways for Researchers:
-
For rapid and high-yielding couplings of simple biaryls , electron-rich boronic acids like 4-methylphenylboronic acid and 4-methoxyphenylboronic acid remain the reagents of choice.
-
When the introduction of a formyl group for subsequent transformations is desired , 3-formylphenylboronic acid is a viable option, though longer reaction times may be necessary.
-
This compound emerges as a strategic choice when a balance of reactivity and functionality is required. It allows for the efficient synthesis of complex, trifunctionalized biaryl scaffolds that can serve as advanced intermediates in multi-step synthetic campaigns.
By understanding the interplay of electronic effects on the Suzuki-Miyaura reaction, researchers can make more strategic decisions in reagent selection, leading to optimized reaction outcomes and accelerated discovery programs.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Organoboron Compounds with Organic Electrophiles. In Organometallics in Synthesis, 2014, 121-268. [Link]
- Tyrell, E.; Whittington, P. Suzuki-Miyaura cross-coupling reactions: a personal account from an industrial perspective. Tetrahedron, 2010, 66 (34), 6171-6202. [Link]
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40 (24), 4544-4568. [Link]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Fluoro-3-formyl-5-methylphenylboronic Acid
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The proper management and disposal of chemical waste, such as 4-Fluoro-3-formyl-5-methylphenylboronic acid, is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this specialized organoboron compound, grounded in scientific principles and field-proven best practices. Our objective is to empower researchers with the knowledge to not only follow procedures but to understand the causality behind them, ensuring a culture of safety and scientific integrity.
Hazard Assessment and Characterization
This compound (CAS No. 1310384-23-6) is a substituted arylboronic acid.[1] While specific toxicological data for this compound is limited, the primary hazards can be inferred from its structural motifs and data from analogous compounds.
Key Hazards:
-
Skin Irritation: Causes skin irritation.[2]
-
Serious Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Arylboronic acids, as a class, are recognized as potentially genotoxic impurities in active pharmaceutical ingredients (APIs).[2] Therefore, it is prudent to handle this compound with the appropriate precautions for a hazardous substance.
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation |
This data is based on GHS classifications for structurally similar phenylboronic acid compounds.[2]
Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate waste, ensure all personnel are equipped with the appropriate PPE. All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.
Recommended PPE:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile gloves (double-gloving is recommended).
-
Body Protection: A flame-resistant lab coat, fully fastened.
-
Respiratory Protection: For situations with a high potential for aerosol generation, a NIOSH-approved respirator may be necessary.
Waste Segregation and Container Management: The First Line of Defense
Proper segregation of chemical waste at the point of generation is the most critical step in ensuring safe disposal.[3] Mixing incompatible waste streams can lead to dangerous chemical reactions, including the release of toxic gases or the generation of heat and pressure.
Waste Stream Categories for this compound:
-
Solid Waste:
-
Unused or expired this compound.
-
Contaminated consumables such as weighing paper, gloves, and absorbent pads.
-
-
Liquid Waste (Non-halogenated):
-
Solutions of this compound in non-halogenated organic solvents (e.g., THF, ethanol, acetone).
-
-
Liquid Waste (Halogenated):
-
Solutions of this compound in halogenated organic solvents (e.g., dichloromethane, chloroform).
-
-
Aqueous Waste:
-
Aqueous solutions containing this compound. Due to the potential for environmental harm from boron compounds, direct drain disposal is not recommended.[4]
-
Container Requirements:
-
Use only chemically compatible containers (e.g., high-density polyethylene for many solvent wastes).
-
Ensure containers have tightly sealing lids to prevent leaks and evaporation.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name, and the primary hazard(s).
-
Keep waste containers closed except when adding waste.
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is to treat it as a hazardous waste and manage it through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.
Solid Waste Disposal
-
Collection: Place all solid waste contaminated with this compound into a designated, durable, and sealable container. This includes unused chemical, contaminated weighing boats, and disposable PPE.
-
Labeling: Clearly label the container with "Hazardous Waste," "this compound," and any other institutional-required identifiers.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, until collection by EHS personnel.
Liquid Waste Disposal
-
Segregation: Collect liquid waste containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
pH Consideration: For aqueous solutions, be aware that the acidity of boronic acids is comparable to phenols. While neutralization with a mild base like sodium bicarbonate is chemically feasible, this should only be done if you are trained and comfortable with the procedure and it is part of an approved institutional protocol.[5] It is generally safer to dispose of the acidic aqueous waste directly into the appropriate hazardous waste container.
-
Storage: Securely cap the liquid waste container and store it in a secondary containment bin within a designated satellite accumulation area.
Decontamination of Glassware and Equipment
Proper decontamination of reusable glassware and equipment is essential to prevent cross-contamination and ensure safety.
-
Initial Rinse: In a chemical fume hood, perform an initial rinse of the contaminated glassware with a suitable solvent (e.g., acetone or ethanol). This initial rinseate is considered hazardous and must be collected in the appropriate liquid hazardous waste container.
-
Secondary Wash: Wash the glassware with a laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to air dry completely before reuse.
The decision-making process for waste segregation can be visualized as follows:
Sources
Personal protective equipment for handling 4-Fluoro-3-formyl-5-methylphenylboronic acid
In the landscape of pharmaceutical research and drug development, the meticulous handling of specialized reagents is paramount to both experimental success and, more importantly, personal safety. This guide provides essential, immediate safety and logistical information for the handling of 4-Fluoro-3-formyl-5-methylphenylboronic acid, a compound with significant potential in synthetic chemistry. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each safety recommendation, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Analysis: Understanding the Compound
This compound is a trifunctional molecule, presenting hazards associated with its boronic acid, aldehyde, and fine powder characteristics. A thorough risk assessment is the foundation of safe handling.
-
Boronic Acid Moiety: While many boronic acids have relatively low acute toxicity, they can be irritating to the skin, eyes, and respiratory tract.[1] Some boronic acids can also be hygroscopic, meaning they readily absorb moisture from the air.[2][3]
-
Aldehyde Functionality: Aldehydes as a class of compounds are known to be reactive and can be irritants and sensitizers.[4] Inhalation of aldehyde vapors or dust can lead to respiratory irritation.[4]
-
Physical Form: As a fine powder, this compound poses a significant inhalation risk and can be easily dispersed in the laboratory environment, leading to contamination of surfaces and unintended exposure.[5]
The Safety Data Sheet (SDS) for 4-Fluoro-3-formylphenylboronic acid explicitly states that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a barrier between you and the chemical, mitigating the risk of exposure through all potential routes: inhalation, skin contact, and eye contact.[7][8][9]
Essential PPE includes:
-
Eye and Face Protection: At a minimum, chemical splash goggles that form a tight seal around the eyes are required.[7][10] Given the fine powder nature of the compound, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or when there is a risk of splashing.[4][8]
-
Hand Protection: Chemical-resistant gloves are mandatory.[10] Nitrile or butyl rubber gloves are generally recommended for handling aldehydes.[4] Always inspect gloves for any signs of degradation or punctures before use and change them frequently, especially if contamination is suspected.[5]
-
Body Protection: A flame-retardant lab coat, fully buttoned, is the minimum requirement.[5][11] For tasks with a higher risk of spills or significant dust generation, consider the use of a chemical-resistant apron or disposable coveralls.[12] Ensure that your attire includes long pants and closed-toe shoes to prevent skin exposure.[5][11]
-
Respiratory Protection: Due to the risk of inhaling the fine powder, a NIOSH-approved respirator is essential, particularly when weighing or transferring the solid.[10][13] An N95 dust mask may be sufficient for handling small quantities in a well-ventilated area, but for more extensive work, a half-mask or full-face respirator with particulate filters is recommended.[7][8] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit testing and training.[12]
Table 1: Recommended PPE for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical splash goggles and face shield | Chemical-resistant gloves (Nitrile or Butyl) | Fully buttoned lab coat | NIOSH-approved respirator (N95 minimum) |
| Preparing Solutions | Chemical splash goggles | Chemical-resistant gloves (Nitrile or Butyl) | Fully buttoned lab coat | Required if not in a fume hood |
| Running Reactions | Chemical splash goggles | Chemical-resistant gloves (Nitrile or Butyl) | Fully buttoned lab coat | As needed based on ventilation |
| Work-up/Purification | Chemical splash goggles | Chemical-resistant gloves (Nitrile or Butyl) | Fully buttoned lab coat | As needed based on ventilation |
Operational Plan: A Step-by-Step Approach to Safety
A well-defined operational plan minimizes the risk of exposure and ensures a smooth workflow.
3.1. Preparation and Engineering Controls:
-
Designated Area: Conduct all work with this compound in a designated area, such as a certified chemical fume hood, to minimize the spread of the powder.[12]
-
Ventilation: Ensure adequate ventilation. For weighing and handling the solid, a fume hood or a powder containment hood is crucial.[14]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[2][13]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid reagents.
3.2. Handling Procedure:
-
Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the compound on weighing paper or in a tared container within a fume hood or containment enclosure to prevent dust dispersion.
-
Transfer: Gently transfer the solid to the reaction vessel. Avoid any actions that could generate dust.
-
Solution Preparation: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
Diagram 1: PPE Selection Workflow
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. homework.study.com [homework.study.com]
- 5. Video: Proper Use of Personal Protective Equipment PPE [jove.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. falseguridad.com [falseguridad.com]
- 11. wcu.edu [wcu.edu]
- 12. osha.gov [osha.gov]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
